2-Ethylhexyl lactate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethylhexyl 2-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O3/c1-4-6-7-10(5-2)8-14-11(13)9(3)12/h9-10,12H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FECDACOUYKFOOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4042333 | |
| Record name | Propanoic acid, 2-hydroxy-, 2-ethylhexyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4042333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6283-86-9 | |
| Record name | 2-Ethylhexyl lactate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6283-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethylhexyl lactate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006283869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC7737 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7737 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanoic acid, 2-hydroxy-, 2-ethylhexyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4042333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethylhexyl lactate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.913 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ETHYLHEXYL LACTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7GY6603OJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of 2-Ethylhexyl Lactate from Lactic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Ethylhexyl lactate, an ester of significant interest due to its properties as a green solvent and its applications in various industries, including pharmaceuticals and drug development. This document details the prevalent synthetic methodologies, experimental protocols, and purification techniques, supported by quantitative data and visual diagrams to facilitate understanding and application in a research and development setting.
Introduction
This compound is produced through the esterification of lactic acid with 2-ethylhexanol. This reaction is typically catalyzed by an acid to achieve high yields and reaction rates. The choice of catalyst and reaction conditions plays a crucial role in the efficiency and selectivity of the synthesis. This guide will explore different catalytic systems and process technologies for the production of this compound.
Synthetic Methodologies
The primary method for synthesizing this compound is direct esterification. This section outlines various catalytic approaches to this reaction.
Homogeneous Acid Catalysis
Traditional synthesis often employs homogeneous acid catalysts such as p-toluenesulfonic acid. While effective, these catalysts can be difficult to separate from the reaction mixture, leading to purification challenges.
Heterogeneous Solid Acid Catalysis
To circumvent the issues associated with homogeneous catalysts, solid acid catalysts have been investigated. These catalysts, such as ion-exchange resins (e.g., Amberlyst-15), offer the advantage of easy separation from the reaction mixture by simple filtration, enabling catalyst recycling and a cleaner product stream.
Acidic Ionic Liquid Catalysis
A highly efficient and green approach involves the use of acidic ionic liquids as catalysts. These catalysts can lead to high yields under mild reaction conditions and can often be recycled multiple times without a significant loss in activity. A notable advantage is the potential for the formation of a biphasic system, where the product separates from the catalyst phase, simplifying purification.[1]
Enzymatic Synthesis
Biocatalysis using lipases presents an environmentally benign alternative for the synthesis of this compound. This method offers high selectivity and operates under mild conditions, minimizing byproduct formation. However, reaction times can be longer, and the cost of the enzyme may be a consideration for large-scale production.
Reactive Distillation
For continuous production, reactive distillation is a promising process intensification technology. This technique combines the chemical reaction and the separation of products in a single unit. By continuously removing water, a byproduct of the esterification, the reaction equilibrium is shifted towards the product side, leading to higher conversions.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of this compound using an acidic ionic liquid catalyst, which has demonstrated high efficiency.
Synthesis of this compound using an Acidic Ionic Liquid Catalyst
Materials:
-
Lactic acid
-
2-Ethylhexanol
-
Acidic ionic liquid catalyst (e.g., triethylamine-based with sulfuric acid)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine lactic acid and 2-ethylhexanol. A twofold molar excess of 2-ethylhexanol to lactic acid is recommended.[1]
-
Add the acidic ionic liquid catalyst to the mixture. A catalyst loading of 15 mol% relative to lactic acid is typically used.[1]
-
Heat the reaction mixture to 60°C with constant stirring.[1]
-
Monitor the reaction progress using a suitable analytical technique, such as gas chromatography (GC), until the desired conversion is achieved. High yields (96-97%) can be obtained under these conditions.[1]
-
After the reaction is complete, cool the mixture to room temperature. If a biphasic system forms, separate the organic layer containing the this compound.
-
Wash the organic layer with water to remove any residual catalyst and unreacted lactic acid.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude product by vacuum distillation to obtain pure this compound. The unreacted 2-ethylhexanol can be removed at 63-65°C under a vacuum of 10 mmHg.[1]
Quantitative Data Presentation
The following tables summarize key quantitative data from the synthesis of this compound under various conditions.
Table 1: Reaction Conditions and Yields for this compound Synthesis
| Catalyst System | Molar Ratio (2-EH:LA) | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Acidic Ionic Liquid | 2:1 | 15 | 60 | Not Specified | 96-97 | [1] |
| p-Toluenesulfonic acid | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [2] |
Table 2: Catalyst Performance and Recyclability
| Catalyst System | Recycle Count | Yield after Recycling (%) | Selectivity (%) | Reference |
| Acidic Ionic Liquid | 5 | No significant loss in conversion or selectivity | High | [1] |
Purification Techniques
Distillation
Vacuum distillation is a common and effective method for purifying this compound. It allows for the separation of the product from unreacted starting materials, byproducts, and the catalyst (if not heterogeneous).
Melt Crystallization
For achieving very high purity, melt crystallization is a suitable technique for lactate esters. This process involves cooling the impure ester until it crystallizes, leaving the impurities in the liquid phase. The purified crystals can then be separated. This method can yield products with a purity of at least 98 wt%, and often higher.
Visualizations
Reaction Scheme
Caption: General reaction scheme for the esterification of lactic acid with 2-ethylhexanol.
Experimental Workflow
Caption: Experimental workflow for the synthesis and purification of this compound.
References
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Ethylhexyl lactate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethylhexyl lactate, a lactate ester, is gaining significant attention across various industries, including pharmaceuticals and drug development, owing to its favorable characteristics as a "green" solvent and plasticizer.[1][] Its biodegradability, low toxicity, and effective solvency make it a sustainable alternative to traditional volatile organic compounds (VOCs).[3] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, complete with experimental protocols and visual diagrams to support research and development activities.
Physical Properties of this compound
This compound is a clear, colorless to pale yellow liquid with a mild ester odor.[1] A summary of its key physical properties is presented in the tables below.
Table 1: General Physical Properties of this compound
| Property | Value | Reference(s) |
| Appearance | Clear, colorless to pale yellow liquid | [1] |
| Odor | Mild ester | [1] |
| Molecular Formula | C₁₁H₂₂O₃ | [4][5] |
| Molecular Weight | 202.29 g/mol | [4][5] |
| CAS Number | 6283-86-9 (DL-form), 186817-80-1 ((S)-form) | [3][5] |
Table 2: Quantitative Physical Properties of this compound
| Property | Value | Reference(s) |
| Boiling Point | 97-98 °C (at 3 Torr), ~243-246 °C (at 760 mmHg) | [] |
| Melting Point | Data not available | |
| Density | ~0.940 - 0.954 g/cm³ at 20 °C | [] |
| Flash Point | ~99.2 - 113 °C | [6] |
| Vapor Pressure | 0.00558 mmHg at 25°C | [6] |
| Water Solubility | 429 mg/L at 20 °C | [7] |
| Solubility in Organic Solvents | Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform | [8] |
Chemical Properties and Reactivity
The chemical behavior of this compound is primarily dictated by its ester and secondary alcohol functional groups.
Hydrolysis
The ester linkage in this compound is susceptible to hydrolysis, a reaction that can be catalyzed by both acids and bases, and can also proceed autocatalytically.[3] The hydrolysis products are lactic acid and 2-ethylhexanol.[3]
-
Acid-Catalyzed Hydrolysis: This is a reversible reaction where a dilute acid (e.g., HCl or H₂SO₄) is used as a catalyst.[9]
-
Base-Catalyzed Hydrolysis (Saponification): This reaction, typically carried out with a base like sodium hydroxide, is irreversible because the carboxylic acid product is deprotonated to form a carboxylate salt.[9][10]
-
Autocatalytic Hydrolysis: The lactic acid produced during hydrolysis can act as a catalyst, accelerating the reaction rate.[3]
References
- 1. biviture.com [biviture.com]
- 3. This compound | 6283-86-9 | Benchchem [benchchem.com]
- 4. This compound | C11H22O3 | CID 93026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Ethylhexyl L-(+)-lactate | C11H22O3 | CID 154073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. This compound CAS#: 6283-86-9 [m.chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. jk-sci.com [jk-sci.com]
A Comprehensive Technical Guide to 2-Ethylhexyl (2S)-2-hydroxypropanoate (CAS Number: 186817-80-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of 2-Ethylhexyl (2S)-2-hydroxypropanoate (CAS No. 186817-80-1), an ester of lactic acid and 2-ethylhexanol. It is also commonly known as 2-ethylhexyl lactate. This document consolidates critical information regarding its chemical and physical properties, synthesis, regulatory status, and safety profile. Notably, this compound is recognized for its applications as a biodegradable solvent, emollient, and skin-conditioning agent in various industries, including cosmetics and personal care products. While direct modulation of specific signaling pathways by this molecule has not been identified in the current body of scientific literature, its biological effects are primarily associated with its hydrolysis into lactic acid and 2-ethylhexanol. This guide aims to serve as a comprehensive resource for professionals in research and drug development.
Chemical and Physical Properties
2-Ethylhexyl (2S)-2-hydroxypropanoate is a chiral ester with the (2S) configuration being the most common.[1] It is a colorless liquid with a mild, pleasant odor.[1] The key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 186817-80-1 | [1] |
| Molecular Formula | C11H22O3 | [1] |
| Molecular Weight | 202.29 g/mol | [1][2] |
| IUPAC Name | 2-ethylhexyl (2S)-2-hydroxypropanoate | [3] |
| Synonyms | 2-Ethylhexyl L-(+)-lactate, (2S)-2-Ethylhexyl 2-hydroxypropanoate | [1][3] |
| Boiling Point | 243.0 ± 8.0 °C (Predicted) | |
| Density | 0.954 ± 0.06 g/cm³ (Predicted) | |
| Vapor Pressure | 0.124 Pa at 25°C | |
| LogP | 3.3 at 25°C | |
| Water Solubility | 694.9 mg/L @ 25 °C (estimated) | [4] |
| Flash Point | 99.2 °C | [4] |
Synthesis and Manufacturing
The primary methods for synthesizing 2-Ethylhexyl (2S)-2-hydroxypropanoate are through chemical esterification or enzymatic biocatalysis.[1]
Chemical Esterification
This process involves the direct reaction of lactic acid with 2-ethylhexanol.[1]
Experimental Protocol: Acid-Catalyzed Esterification
-
Reactants: Lactic acid and 2-ethylhexanol are combined in a suitable reaction vessel.
-
Catalyst: An acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is added to the mixture.
-
Reaction Conditions: The mixture is heated under reflux conditions. The temperature and reaction time are carefully controlled to maximize the yield of the ester and minimize side reactions.[1] Water, a byproduct of the reaction, is typically removed to shift the equilibrium towards the product side.
-
Purification: After the reaction is complete, the mixture is cooled, and the catalyst is neutralized. The product is then purified through distillation to remove unreacted starting materials and byproducts.
Logical Relationship of Chemical Esterification
Biocatalysis
Enzymatic synthesis offers a more environmentally friendly alternative, operating under milder conditions.[1] Lipases are commonly used enzymes for this biocatalytic esterification.
Experimental Protocol: Lipase-Catalyzed Synthesis
-
Reactants: Lactic acid and 2-ethylhexanol are mixed, often in a solvent-free system or in a non-polar organic solvent to facilitate the reaction.
-
Enzyme: An immobilized lipase, such as Novozym® 435 (lipase from Candida antarctica), is added to the reactant mixture.[5][6]
-
Reaction Conditions: The reaction is typically carried out in a stirred-tank reactor or a packed-bed reactor.[7] The temperature is maintained at a level optimal for the enzyme's activity, for instance, between 40°C and 70°C.[6][7] The reaction is monitored over time until a high conversion rate is achieved.
-
Enzyme Removal: The immobilized enzyme is easily separated from the reaction mixture by filtration for potential reuse.[6]
-
Purification: The product is then purified, typically by distillation, to remove any unreacted substrates.
Experimental Workflow for Biocatalysis
Mechanism of Action and Metabolism
Based on available literature, 2-Ethylhexyl (2S)-2-hydroxypropanoate does not appear to have a specific, direct mechanism of action on cellular signaling pathways in the manner of a targeted therapeutic agent. Its biological effects are primarily attributed to its role as a solvent and emollient, and its subsequent hydrolysis in biological systems.
The primary metabolic pathway for this compound is hydrolysis, catalyzed by esterase enzymes, which breaks the ester bond to yield lactic acid and 2-ethylhexanol.[8]
C₁₁H₂₂O₃ + H₂O ⇌ C₃H₆O₃ + C₈H₁₈O (this compound + Water ⇌ Lactic acid + 2-Ethylhexanol)
Lactic acid is a naturally occurring substance in the human body and is readily metabolized. 2-Ethylhexanol is also metabolized and excreted. The toxicity profile of 2-Ethylhexyl (2S)-2-hydroxypropanoate is therefore closely related to that of its hydrolysis products.[8]
Metabolic Pathway of 2-Ethylhexyl (2S)-2-hydroxypropanoate
Regulatory and Safety Information
2-Ethylhexyl (2S)-2-hydroxypropanoate has undergone regulatory evaluation in various regions. A summary of its regulatory status and safety profile is provided below.
| Jurisdiction/Regulation | Status/Information | Reference(s) |
| USA (EPA TSCA) | Listed on the TSCA Inventory. Designated with a PMN (Pre-Manufacture Notice) flag. | [3] |
| Europe (REACH) | Registered under REACH. | [9] |
| GHS Hazard Statements | H315: Causes skin irritation.H317: May cause an allergic skin reaction.H319: Causes serious eye irritation. | [10][11] |
| GHS Pictograms | Irritant | [12] |
Toxicity Data Summary
| Test | Species | Route | Result | Reference(s) |
| Acute Oral Toxicity | Rat | Oral | LD50: >2000 mg/kg | [13] |
| Acute Dermal Toxicity | Rat | Dermal | LD50: >2000 mg/kg | [13] |
| Acute Inhalation Toxicity | Rat | Inhalation | LC50: >5.40 mg/L/4h | [13] |
| Skin Irritation | Rabbit | Dermal | Irritating | [10][11] |
| Eye Irritation | Rabbit | Ocular | Causes serious eye irritation | [10][11] |
| Skin Sensitization | - | - | May cause an allergic skin reaction | [10][11] |
Safety Precautions
When handling 2-Ethylhexyl (2S)-2-hydroxypropanoate, it is recommended to use personal protective equipment, including safety goggles, gloves, and protective clothing.[10] Work should be conducted in a well-ventilated area.[10] In case of contact with skin or eyes, rinse thoroughly with water.[10]
Applications in Research and Development
The properties of 2-Ethylhexyl (2S)-2-hydroxypropanoate make it a compound of interest in several areas of research and development:
-
Green Chemistry: Due to its biodegradability and low toxicity, it is explored as a "green solvent" to replace more hazardous conventional solvents.[12]
-
Drug Delivery: Its biocompatible and biodegradable nature makes it a potential candidate for use in drug delivery systems, particularly for encapsulating and enabling the sustained release of hydrophobic drugs.[1]
-
Cosmetics and Personal Care: It is investigated for its emollient and moisturizing properties in cosmetic and personal care formulations.[1]
Conclusion
2-Ethylhexyl (2S)-2-hydroxypropanoate is a versatile compound with a favorable safety and environmental profile. Its primary functions are as a solvent and emollient, and its biological activity is mainly understood through its hydrolysis into endogenous or readily metabolized compounds. While it does not appear to directly influence specific signaling pathways, its physicochemical and toxicological properties are well-characterized, making it a valuable component in various industrial and research applications. This guide provides a foundational understanding for professionals working with this compound.
References
- 1. Buy 2-Ethylhexyl (2S)-2-hydroxypropanoate | 186817-80-1 [smolecule.com]
- 2. (2S)-2-Ethylhexyl 2-hydroxypropanoate | C11H22O3 | CID 70700521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Ethylhexyl L-(+)-lactate | C11H22O3 | CID 154073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-ethyl hexyl (2S)-2-hydroxypropanoate, 186817-80-1 [thegoodscentscompany.com]
- 5. researchgate.net [researchgate.net]
- 6. Sustainable Biocatalytic Procedure for Obtaining New Branched Acid Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Federal Register :: Lactic Acid, 2-Ethylhexyl Ester; Exemption from the Requirement of a Tolerance [federalregister.gov]
- 9. ECHA CHEM [chem.echa.europa.eu]
- 10. echemi.com [echemi.com]
- 11. This compound | C11H22O3 | CID 93026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound | 6283-86-9 | Benchchem [benchchem.com]
- 13. New Amendments to the European Cosmetic Regulation – CRITICAL CATALYST [criticalcatalyst.com]
An In-depth Technical Guide to the Hydrolytic Stability and Degradation Pathways of 2-Ethylhexyl lactate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrolytic stability and degradation pathways of 2-Ethylhexyl lactate. The information presented herein is intended to support research, development, and formulation activities where this compound is utilized.
Chemical and Physical Properties
This compound is an ester of lactic acid and 2-ethylhexanol, possessing a range of properties that make it a versatile solvent and plasticizer.[1] A summary of its key chemical and physical data is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₂₂O₃ | [1] |
| Molecular Weight | 202.29 g/mol | [1] |
| CAS Number | 6283-86-9 | [1] |
| Appearance | Clear, colorless to pale yellow liquid | - |
| Boiling Point | 97-98 °C (at 3 Torr) | - |
| Density | 0.9399 g/cm³ | - |
| Water Solubility | 429 mg/L at 20°C | - |
| LogP | 3.3 at 25°C | - |
Hydrolytic Stability
The primary degradation pathway for this compound in aqueous environments is the hydrolysis of its ester linkage. This reaction is significantly influenced by pH and can be autocatalyzed by the acidic degradation product.[1]
General Principles of Hydrolysis
The hydrolysis of this compound yields lactic acid and 2-ethylhexanol as the primary products.[1] The reaction can be described in three distinct kinetic stages, a model well-established for similar short-chain alkyl lactates such as ethyl and methyl lactate[1][2][3][4][5]:
-
Initiation/Neutral Hydrolysis: In the absence of external acid or base catalysts, the ester undergoes a slow, spontaneous hydrolysis in an aqueous solution.[1][2][4][5]
-
Autocatalytic Hydrolysis: As the hydrolysis progresses, the formation of lactic acid acts as an acid catalyst, accelerating the rate of the ester cleavage. This autocatalysis leads to a significant increase in the degradation rate after an initial lag phase.[1][2][4][5]
-
Equilibrium: The hydrolysis reaction is reversible. As the concentrations of the products (lactic acid and 2-ethylhexanol) increase, the reverse reaction, esterification, becomes more significant, eventually leading to a state of equilibrium.[1][2][4][5]
While specific kinetic data for this compound is not extensively available in public literature, studies on analogous alkyl lactates indicate that the length of the alkyl chain can influence the rate of the initial neutral hydrolysis phase.[1][2] It is anticipated that the longer 2-ethylhexyl chain may result in a slightly slower hydrolysis rate compared to its methyl or ethyl counterparts due to steric hindrance.
Effect of pH
The rate of hydrolysis is highly dependent on the pH of the aqueous solution:
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is accelerated. The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. This process is reversible.
-
Base-Catalyzed Hydrolysis (Saponification): Under alkaline conditions, hydrolysis is rapid and essentially irreversible.[1] The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. The resulting carboxylic acid is deprotonated to form a lactate salt, which drives the reaction to completion.[1]
Degradation Pathways
The degradation of this compound is primarily governed by hydrolysis, with oxidation representing a secondary pathway.
Hydrolytic Degradation
The hydrolytic cleavage of the ester bond is the principal degradation route. The mechanisms for acid and base-catalyzed hydrolysis are depicted below.
Oxidative Degradation
A secondary degradation pathway involves the oxidation of the secondary alcohol group on the lactate moiety. This reaction typically requires the presence of an oxidizing agent and can lead to the formation of 2-Ethylhexyl pyruvate.
Experimental Protocols
The following sections outline detailed methodologies for assessing the hydrolytic stability and oxidative degradation of this compound.
Protocol for Determining Hydrolytic Stability (Adapted from OECD Guideline 111)
This protocol is designed to determine the rate of hydrolysis of this compound as a function of pH.
4.1.1. Materials and Reagents
-
This compound (high purity)
-
Sterile aqueous buffer solutions: pH 4.0, 7.0, and 9.0
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Reference standards for this compound, lactic acid, and 2-ethylhexanol
-
Sterile, stoppered glass flasks
-
Temperature-controlled incubator or water bath
-
High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometric (MS) detector
4.1.2. Experimental Workflow
4.1.3. Tiered Testing Approach
-
Tier 1: Preliminary Test:
-
Prepare solutions of this compound in pH 4.0, 7.0, and 9.0 buffers at a concentration not exceeding 0.01 M or half its saturation concentration.
-
Incubate the solutions in the dark at 50 ± 0.5°C for 5 days.
-
Analyze the solutions at the beginning and end of the 5-day period.
-
If less than 10% degradation is observed at all pH values, this compound is considered hydrolytically stable, and no further testing is required.
-
-
Tier 2: Main Test (for unstable substances):
-
For each pH at which >10% degradation was observed in the preliminary test, set up a more detailed study.
-
Incubate solutions at a minimum of two additional temperatures to assess the temperature dependence of hydrolysis.
-
Collect samples at appropriate time intervals to establish a degradation curve (at least 6 time points are recommended). The study should continue until 90% degradation is observed or for 30 days, whichever is shorter.
-
Quantify the concentration of this compound at each time point.
-
-
Tier 3: Identification of Hydrolysis Products:
-
Analyze samples from the main test to identify and quantify the major degradation products (lactic acid and 2-ethylhexanol).
-
This can be achieved by comparing retention times and mass spectra with those of authentic reference standards.
-
4.1.4. Data Analysis
-
The degradation of this compound is expected to follow pseudo-first-order kinetics.
-
The rate constant (k) for hydrolysis at each pH and temperature can be determined from the slope of a plot of the natural logarithm of the concentration of this compound versus time.
-
The half-life (t₁/₂) can then be calculated using the equation: t₁/₂ = ln(2) / k.
Protocol for Assessing Oxidative Degradation
This protocol provides a general framework for evaluating the susceptibility of this compound to oxidation.
4.2.1. Materials and Reagents
-
This compound
-
A suitable oxidizing agent (e.g., hydrogen peroxide, a metal-based catalyst with molecular oxygen).[6][7][8]
-
An appropriate solvent system (e.g., acetonitrile, or solvent-free).[6][8]
-
Reference standard for 2-Ethylhexyl pyruvate.
-
Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS).
4.2.2. Experimental Procedure
-
Dissolve this compound in the chosen solvent in a reaction vessel.
-
Add the oxidizing agent to the solution. The molar ratio of substrate to oxidant should be optimized based on the specific agent used.
-
Maintain the reaction at a constant, controlled temperature (e.g., 50-130°C, depending on the catalyst and desired reaction rate).[6][8]
-
Stir the reaction mixture for a defined period.
-
Withdraw aliquots at various time points to monitor the progress of the reaction.
-
Quench the reaction if necessary (e.g., by cooling or adding a quenching agent).
-
Analyze the samples to quantify the remaining this compound and the formation of 2-Ethylhexyl pyruvate.
4.2.3. Analytical Methods
-
HPLC-UV: A reversed-phase HPLC method with UV detection can be developed for the simultaneous quantification of this compound and 2-Ethylhexyl pyruvate. The pyruvate, with its ketone functional group, will have a different UV absorbance profile from the lactate.
-
GC-MS: Gas chromatography coupled with mass spectrometry can also be used for separation and identification of the parent compound and its oxidation product.
Summary of Degradation Products
The primary and secondary degradation products of this compound are summarized in Table 2.
| Degradation Pathway | Degradation Product(s) |
| Hydrolysis | Lactic Acid and 2-Ethylhexanol |
| Oxidation | 2-Ethylhexyl pyruvate |
This technical guide provides a foundational understanding of the stability and degradation of this compound. For specific applications, it is recommended that tailored stability studies be conducted under conditions relevant to the intended use and storage of the final product.
References
- 1. This compound | 6283-86-9 | Benchchem [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. pure.uva.nl [pure.uva.nl]
- 8. Highly efficient oxidation of ethyl lactate to ethyl pyruvate with molecular oxygen over VxOy/SBA-15 catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Toxicology, Safety, and Handling of 2-Ethylhexyl lactate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current toxicological data, safety protocols, and handling procedures for 2-Ethylhexyl lactate. The information is intended to support researchers, scientists, and professionals in drug development in the safe and effective use of this compound.
Chemical and Physical Properties
This compound is a lactate ester recognized for its properties as a solvent.[1] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 186817-80-1 | [2] |
| Molecular Formula | C₁₁H₂₂O₃ | [2] |
| Molecular Weight | 202.29 g/mol | [2] |
| Appearance | Colorless to pale yellow transparent liquid | [2] |
| Boiling Point | 243.0 ± 8.0 °C | [2] |
| Flash Point | 99.2 ± 6.9 °C | [2] |
| Density (at 20 °C) | 0.954 ± 0.06 g/mL | [2] |
Toxicological Profile
The toxicological profile of this compound is primarily characterized by its potential for irritation to the skin, eyes, and respiratory system. For lactate esters in general, the acute oral toxicity is low, with a reported LD50 of greater than 2000 mg/kg, and the inhalation LC50 is generally above 5000 mg/m³.[3][4]
Upon contact with biological tissues, this compound can undergo hydrolysis to form lactic acid and 2-ethylhexanol.[3][5][6] The irritant properties of this compound are likely attributable to its hydrolysis products, particularly the acidic nature of lactic acid.[3] The toxicological properties of 2-ethylhexanol also contribute to the overall profile of this compound.[6]
Acute Toxicity
Quantitative data for the acute toxicity of this compound is limited. However, based on information for lactate esters, it is considered to have low acute toxicity.[3] A summary of available acute toxicity data is provided in Table 2.
| Endpoint | Species | Route | Value | Classification | Reference |
| Oral LD50 | Rat | Oral | > 2000 mg/kg (for lactate esters) | Low toxicity | [3] |
| Inhalation LC50 | Rat | Inhalation | > 5000 mg/m³ (for lactate esters) | Low toxicity | [3] |
| Eye Irritation | Irritating (Toxicity Category II) | [6] | |||
| Lung/Respiratory Tract Irritation | Inhalation | Irritating | [6] |
Skin and Eye Irritation
This compound is classified as a skin irritant (Category 2) and causes serious eye irritation (Category 2) according to GHS classifications.[7] An acute eye irritation study classified it as a Toxicity Category II irritant.[6]
Skin Sensitization
Sub-acute and Sub-chronic Toxicity
A 28-day inhalation study indicated that this compound is irritating to the lungs and respiratory tract.[6] In an aerosol inhalation study, minimal damage to the nasal epithelium was observed at a concentration of 75 mg/m³.[3] No Observed Adverse Effect Level (NOAEL) from repeated oral or dermal toxicity studies for this compound has been identified in the reviewed literature.
Genotoxicity
Specific genotoxicity data for this compound, such as results from an Ames test or in vitro chromosomal aberration assays, are not available in the reviewed literature.
Reproductive and Developmental Toxicity
No evidence of teratogenicity was observed in an inhalation study with 2-ethylhexyl-l-lactate.[3][4] The toxicity of its hydrolysis product, 2-ethylhexanol, has been studied, and these studies did not indicate any increased susceptibility for developmental toxicity.[6] Specific reproductive toxicity screening data for this compound is not available.
Experimental Protocols
Detailed experimental reports for toxicological studies on this compound are not widely available. However, the methodologies for key toxicological assessments are typically performed following standardized OECD guidelines.
Acute Oral Toxicity (OECD 420, 423, or 425)
Acute oral toxicity is generally assessed in rodents, typically rats. The study involves a single administration of the substance by gavage. Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days. A post-mortem examination is conducted at the end of the observation period.
Skin Irritation (OECD 404 / OECD 439)
The in vivo skin irritation test (OECD 404) involves applying the test substance to the shaved skin of rabbits and observing for signs of erythema and edema at specified time points.[8][9][10] The in vitro reconstructed human epidermis test (OECD 439) is now a common alternative, where the test substance is applied to a reconstructed human epidermis model, and cell viability is measured to assess irritation potential.[1][11][12][13][14]
Experimental Workflow: In Vitro Skin Irritation Test (OECD 439)
Caption: Workflow for in vitro skin irritation testing (OECD 439).
Eye Irritation (OECD 405 / OECD 492)
The traditional in vivo eye irritation test (OECD 405) involves instilling the test substance into the conjunctival sac of a rabbit's eye and scoring for corneal opacity, iritis, and conjunctival redness and chemosis.[15][16][17] The Reconstructed human Cornea-like Epithelium (RhCE) test (OECD 492) is an in vitro alternative that measures cytotoxicity in a 3D corneal model.[18][19][20]
Experimental Workflow: In Vivo Eye Irritation Test (OECD 405)
Caption: Workflow for in vivo eye irritation testing (OECD 405).
Skin Sensitization (OECD 429 - Local Lymph Node Assay)
The LLNA is the preferred method for assessing skin sensitization potential. It involves the repeated topical application of the test substance to the ears of mice. The proliferation of lymphocytes in the draining auricular lymph nodes is then measured, typically by the incorporation of a radioactive label or by measuring changes in lymph node cell count or weight. A Stimulation Index (SI) of 3 or greater is typically considered a positive result.[21][22][23]
Genotoxicity (OECD 471 - Bacterial Reverse Mutation Assay)
The Ames test is a widely used method for detecting point mutations. It utilizes strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid. The test substance is incubated with the bacterial strains, with and without a metabolic activation system (S9 mix). A positive result is indicated by a significant increase in the number of revertant colonies that have regained the ability to synthesize the amino acid.[11][24][25]
Logical Relationship: Hydrolysis and Irritation
Caption: Hydrolysis of this compound leading to irritant products.
Safety and Handling
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment should be worn to minimize exposure. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.[26]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes.[26]
-
Respiratory Protection: In case of insufficient ventilation or potential for aerosol generation, a suitable respirator should be used.[26]
Handling Procedures
-
Work in a well-ventilated area, preferably in a chemical fume hood.[26]
-
Avoid contact with skin and eyes.[26]
-
Avoid breathing vapors or mists.[26]
-
Use non-sparking tools and take measures to prevent electrostatic discharge.[26]
-
Wash hands thoroughly after handling.
Storage
-
Store away from heat, sparks, and open flames.[2]
-
Avoid storage with incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]
First Aid Measures
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
In case of skin contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[26]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Environmental Fate
This compound is described as being readily biodegradable, suggesting a low potential for environmental persistence.[3][4]
Conclusion
This compound exhibits a toxicological profile characterized primarily by its irritant effects on the skin, eyes, and respiratory system, which are likely mediated by its hydrolysis to lactic acid and 2-ethylhexanol. While it is considered to have low acute systemic toxicity, there is a notable lack of publicly available, detailed quantitative data for several key toxicological endpoints. The conflicting information on its skin sensitization potential highlights the need for further definitive studies. Adherence to recommended safety and handling procedures is crucial to minimize the risk of exposure and adverse effects. For comprehensive risk assessment, particularly for novel applications, further toxicological testing may be warranted.
References
- 1. x-cellr8.com [x-cellr8.com]
- 2. biviture.com [biviture.com]
- 3. inchem.org [inchem.org]
- 4. In vitro genotoxicity studies: n-Butyl acrylate L5178Y mouse lymphoma (TK+/− locus assay), 2-Ethylhexyl acrylate gene mutation assay in Chinese hamster V79 cells, and 2-Ethylhexyl acrylate micronucleus test in human lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 6283-86-9 | Benchchem [benchchem.com]
- 6. Federal Register :: Lactic Acid, 2-Ethylhexyl Ester; Exemption from the Requirement of a Tolerance [federalregister.gov]
- 7. This compound | C11H22O3 | CID 93026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. NTP Technical Reports Index [ntp.niehs.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. Skin Irritation Test (SIT) OECD TG 439 | Mattek Corporation [mattek.com]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. iivs.org [iivs.org]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. Registration Dossier - ECHA [echa.europa.eu]
- 17. chemview.epa.gov [chemview.epa.gov]
- 18. dermatest.com [dermatest.com]
- 19. x-cellr8.com [x-cellr8.com]
- 20. Reconstructed Cornea-like Epithelium (RhCE) Test | Gentronix [gentronix.co.uk]
- 21. fda.gov [fda.gov]
- 22. fda.gov [fda.gov]
- 23. thepsci.eu [thepsci.eu]
- 24. downloads.regulations.gov [downloads.regulations.gov]
- 25. downloads.regulations.gov [downloads.regulations.gov]
- 26. Evaluation of the Suitability of Mammalian In Vitro Assays to Assess the Genotoxic Potential of Food Contact Materials - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stereochemistry and Synthesis of 2-Ethylhexyl L-lactate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stereochemistry and synthesis of 2-Ethylhexyl L-lactate, a versatile ester with growing applications in the pharmaceutical, cosmetic, and industrial sectors. The document details the isomeric forms of the molecule, explores both chemical and enzymatic synthetic routes, and provides detailed experimental protocols. Quantitative data is summarized for comparative analysis, and key processes are visualized through logical diagrams to facilitate a deeper understanding of the underlying principles.
Introduction
2-Ethylhexyl L-lactate is an ester formed from the reaction of L-lactic acid and 2-ethylhexanol.[1] It is recognized for its properties as a biodegradable solvent, plasticizer, and coalescing agent.[2][3] Its "green" characteristics, such as low toxicity and derivation from renewable resources, make it an attractive alternative to traditional petroleum-based solvents.[3] A thorough understanding of its stereochemical nature and synthetic pathways is crucial for its application in stereospecific synthesis and formulation development.
Stereochemistry of 2-Ethylhexyl L-lactate
2-Ethylhexyl L-lactate possesses two chiral centers, leading to the possibility of multiple stereoisomers.
-
Chiral Center 1: The Lactate Moiety. The "L" designation in 2-Ethylhexyl L-lactate refers to the stereoconfiguration of the lactate portion of the molecule, which corresponds to the (S)-configuration according to Cahn-Ingold-Prelog priority rules.[2][4]
-
Chiral Center 2: The 2-Ethylhexyl Moiety. The 2-ethylhexyl alcohol used in the synthesis also has a chiral center at the second carbon atom. This center can exist in either the (R) or (S) configuration.
Consequently, the reaction of L-lactic acid with racemic 2-ethylhexanol results in a mixture of two diastereomers: (S)-2-hydroxypropanoate of (R)-2-ethylhexanol and (S)-2-hydroxypropanoate of (S)-2-ethylhexanol. The physical and biological properties of these diastereomers may differ. Often, the commercially available 2-ethylhexanol is a racemic mixture, leading to a diastereomeric mixture of 2-Ethylhexyl L-lactate.[5]
Synthesis of 2-Ethylhexyl L-lactate
The primary method for synthesizing 2-Ethylhexyl L-lactate is the esterification of L-lactic acid with 2-ethylhexanol. This can be achieved through both chemical and enzymatic catalysis.
Chemical Synthesis
Acid catalysts are commonly employed to facilitate the esterification reaction. A highly efficient method utilizes an acidic ionic liquid, which offers advantages such as mild reaction conditions and catalyst recyclability.
Experimental Protocol: Synthesis using an Acidic Ionic Liquid Catalyst [5]
-
Catalyst Preparation: An ionic liquid catalyst, [Et₃NH][(HSO₄)(H₂SO₄)₂], is synthesized by reacting triethylamine with a threefold molar excess of sulfuric acid, with the addition of water to manage the reaction heat.
-
Esterification Reaction:
-
L-lactic acid and a twofold molar excess of 2-ethylhexanol are combined in a reactor.
-
The ionic liquid catalyst is added in a catalytic amount (15 mol%).
-
The reaction mixture is stirred at 60°C. The reaction progress can be monitored by gas chromatography (GC).
-
A biphasic system forms as the immiscible ester product is generated, which drives the reaction equilibrium towards the product side.
-
-
Product Isolation and Purification:
-
The organic phase, containing the 2-Ethylhexyl L-lactate, is separated.
-
The organic phase is dried with anhydrous MgSO₄.
-
The solvent and excess alcohol are removed under reduced pressure using a rotary evaporator. 2-ethylhexanol can be distilled off at 63–65 °C (10 mmHg).
-
The final product is obtained as a colorless liquid.
-
Quantitative Data for Chemical Synthesis
| Parameter | Value | Reference |
| Yield | 97% | [5] |
| Molar Ratio (2-ethylhexanol:lactic acid) | 2:1 | [5] |
| Catalyst Loading | 15 mol% | [5] |
| Reaction Temperature | 60°C | [5] |
Enzymatic Synthesis
Enzymatic synthesis offers a green and highly selective alternative to chemical methods, often proceeding under milder conditions and minimizing byproduct formation. Immobilized lipases, such as Novozym® 435 (lipase B from Candida antarctica immobilized on a macroporous acrylic resin), are effective biocatalysts for this esterification.[6][7]
Experimental Protocol: Enzymatic Synthesis using Novozym® 435 (Adapted from similar ester syntheses) [1][6]
-
Materials: L-lactic acid, 2-ethylhexanol, and Novozym® 435.
-
Reaction Setup:
-
Equimolar amounts of L-lactic acid and 2-ethylhexanol are mixed in a solvent-free system. To compensate for potential evaporation loss of the alcohol at elevated temperatures, a slight molar excess of 2-ethylhexanol (e.g., 10-20%) can be used.
-
Novozym® 435 is added to the mixture (e.g., 2.5% w/w of total reactants).
-
The reaction is carried out in a stirred tank reactor or a rotary evaporator under reduced pressure to remove the water byproduct and shift the equilibrium towards product formation.
-
The reaction temperature is maintained between 60-80°C.
-
The reaction progress is monitored by analyzing aliquots using High-Performance Liquid Chromatography (HPLC) or GC.
-
-
Product Recovery:
-
The immobilized enzyme is recovered by filtration for potential reuse.
-
The product is purified by vacuum distillation to remove unreacted starting materials.
-
Quantitative Data for Enzymatic Synthesis (Projected based on similar ester syntheses)
| Parameter | Value | Reference |
| Biocatalyst | Novozym® 435 | [1][6] |
| Reaction Temperature | 70-80°C | [6] |
| Molar Ratio (2-ethylhexanol:acid) | 1.1:1 to 1.2:1 | [6] |
| Biocatalyst Loading | ~2.5% (w/w) | [6] |
| Reaction Time | 6-24 hours | [1][6] |
| Conversion | >95% | [6] |
Characterization Data
The synthesized 2-Ethylhexyl L-lactate can be characterized using various analytical techniques to confirm its structure and purity.
Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₂O₃ | [8] |
| Molecular Weight | 202.29 g/mol | [8] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | 243.0 ± 8.0 °C | [8] |
| Density (20°C) | 0.954 ± 0.06 g/mL | [8] |
| ¹H NMR (400 MHz, DMSO) | [5] | |
| δ 5.29 (d, J = 5.7 Hz, 1H) | OH proton | [5] |
| δ 4.14–4.03 (m, 1H) | CH on lactate | [5] |
| δ 4.02–3.82 (m, 2H) | OCH₂ of ethylhexyl | [5] |
| δ 1.57–1.43 (m, 1H) | CH of ethylhexyl | [5] |
| δ 1.44–1.32 (m, 1H) | CH₃ of lactate | [5] |
| δ 1.42–1.04 (m, 11H) | Aliphatic protons of ethylhexyl | [5] |
| δ 0.92–0.70 (m, 6H) | CH₃ of ethylhexyl | [5] |
Visualizations
Synthesis Pathways
Caption: Synthesis pathways for 2-Ethylhexyl L-lactate.
Experimental Workflow for Chemical Synthesis
Caption: Experimental workflow for chemical synthesis.
Logical Relationship of Stereoisomers
Caption: Stereoisomeric relationship in 2-Ethylhexyl L-lactate.
References
- 1. High Efficient Synthesis of Enzymatic 2-Ethylhexyl Ferulate at Solvent-Free and Reduced Pressure Evaporation System [scirp.org]
- 2. 2-Ethylhexyl L-(+)-lactate | C11H22O3 | CID 154073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biviture.com [biviture.com]
- 4. 2-Ethylhexyl lactate | C11H22O3 | CID 93026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Sustainable Biocatalytic Procedure for Obtaining New Branched Acid Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. biviture.com [biviture.com]
The Core Mechanism of Action of Green Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The paradigm shift towards sustainable science has positioned green solvents at the forefront of innovation in chemical synthesis and pharmaceutical development. Moving beyond their environmental credentials, this technical guide delves into the fundamental mechanisms through which these solvents exert their influence at a molecular level. Understanding these core principles is paramount for researchers and drug development professionals seeking to optimize reaction outcomes, enhance drug solubility and stability, and design more efficient and sustainable processes.
This guide provides a comprehensive overview of the molecular interactions governing the action of green solvents, detailed experimental protocols for their characterization, and a summary of their key physicochemical properties to aid in solvent selection and process optimization.
Fundamental Mechanisms of Action: A Molecular Perspective
The efficacy of green solvents in chemical and pharmaceutical applications stems from a combination of specific and non-specific intermolecular interactions with solute molecules. These interactions dictate solubility, stability, reactivity, and ultimately, the success of a given process.
Enhancing Solubility and Stability in Drug Development
A primary application of green solvents in the pharmaceutical industry is to address the poor aqueous solubility of many active pharmaceutical ingredients (APIs), which is a major hurdle in drug development.[1] Green solvents improve solubility and stability through several key mechanisms:
-
Disruption of Crystal Lattice Energy: For a solute to dissolve, the energy required to break apart its crystal lattice structure must be overcome. Green solvents, through specific interactions, can effectively weaken these intermolecular forces within the solid API, facilitating its dissolution.[1]
-
Hydrogen Bonding: Many green solvents are excellent hydrogen bond donors or acceptors. This allows them to form strong hydrogen bonds with functional groups on drug molecules, such as hydroxyls, amines, and carbonyls.[1] This interaction not only aids in solvating the drug molecule but can also stabilize it in solution, preventing degradation.[1] The role of hydrogen bonding is crucial in the emission properties of fluorescent proteins, a concept that can be extended to understanding drug-solvent interactions.[2]
-
Hydrophobic Effects: In aqueous systems, the hydrophobic effect plays a significant role. Some green solvents can modulate the structure of water around a non-polar solute, reducing the entropic penalty of dissolution and thereby increasing solubility.[3] Hydrophobic deep eutectic solvents (HDESs) are a class of green solvents that leverage these interactions for applications like extraction from aqueous solutions.[4]
-
Solvation Shell Formation: Once a drug molecule is dissolved, the solvent molecules arrange themselves around it to form a solvation shell. This shell isolates the solute molecules from each other, preventing re-aggregation or precipitation.[1] The nature of this solvation shell, dictated by the solvent's properties, is critical for maintaining the stability of the dissolved drug.
Influencing Reaction Kinetics and Mechanisms
The choice of solvent can profoundly impact the rate and outcome of a chemical reaction. Green solvents influence reaction kinetics and mechanisms through:
-
Stabilization of Transition States: Solvents can stabilize the transition state of a reaction more than the reactants, thereby lowering the activation energy and increasing the reaction rate. The polarity and hydrogen bonding capacity of the solvent are key factors in this stabilization.[5]
-
Preferential Solvation: In a solvent mixture, the immediate environment around the reacting species may have a different composition than the bulk solvent. This "preferential solvation" can create a microenvironment that is particularly favorable for the reaction.
-
Mass Transfer Effects: In heterogeneous reactions, the rate can be limited by the transport of reactants to the catalyst surface. The viscosity and solubility characteristics of the green solvent can significantly affect these mass transfer rates.
Quantitative Data for Green Solvent Selection
The rational selection of a green solvent requires a thorough understanding of its physicochemical properties. The following tables summarize key quantitative data for a range of common green solvents, providing a basis for comparison and informed decision-making.
Table 1: General Physicochemical Properties of Selected Green Solvents
| Solvent | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL at 20°C) | Viscosity (cP at 20°C) |
| Water | 18.02 | 100.0 | 0.998 | 1.002 |
| Ethanol | 46.07 | 78.3 | 0.789 | 1.200 |
| Ethyl Lactate | 118.13 | 154.0 | 1.030 | 2.600 |
| γ-Valerolactone (GVL) | 100.12 | 207.0 | 1.050 | 2.200 |
| 2-Methyltetrahydrofuran (2-MeTHF) | 86.13 | 78.0-80.0 | 0.860 | 0.600 |
| Cyrene™ | 126.11 | 227.0 | 1.250 | 14.100 |
| Supercritical CO₂ | 44.01 | 31.1 (critical temp) | Variable | Variable |
| [BMIM][BF₄] (an Ionic Liquid) | 226.03 | >300 | 1.170 | 96.000 |
Table 2: Solvatochromic and Solubility Parameters of Selected Green Solvents
| Solvent | Kamlet-Taft α (H-bond acidity) | Kamlet-Taft β (H-bond basicity) | Kamlet-Taft π* (Polarity/Polarizability) | Hansen δD (Dispersion) | Hansen δP (Polar) | Hansen δH (H-bond) |
| Water | 1.17 | 0.47 | 1.09 | 15.5 | 16.0 | 42.3 |
| Ethanol | 0.83 | 0.77 | 0.54 | 15.8 | 8.8 | 19.4 |
| Ethyl Lactate | 0.61 | 0.63 | 0.63 | 16.0 | 9.0 | 12.1 |
| γ-Valerolactone (GVL) | 0.00 | 0.55 | 0.88 | 18.6 | 13.7 | 8.8 |
| 2-Methyltetrahydrofuran (2-MeTHF) | 0.00 | 0.48 | 0.44 | 16.8 | 5.7 | 4.1 |
| Cyrene™ | 0.00 | 0.71 | 1.04 | 19.5 | 14.5 | 7.6 |
| Supercritical CO₂ | 0.00 | 0.10 | -0.05 | 15.3 | 5.3 | 5.3 |
| [BMIM][BF₄] (an Ionic Liquid) | 0.42 | 0.37 | 0.99 | 17.0 | 12.0 | 10.0 |
Experimental Protocols for Characterizing Green Solvent Mechanisms
To elucidate the mechanism of action of green solvents, a variety of experimental techniques are employed. Below are detailed methodologies for key experiments.
Determination of Kamlet-Taft Parameters (α, β, π*)
Kamlet-Taft parameters are determined using solvatochromic probes, which are dyes that exhibit a change in their UV-Vis absorption spectrum depending on the solvent's properties.
Materials:
-
Spectrophotometer (UV-Vis)
-
Cuvettes (1 cm path length)
-
Solvatochromic dyes:
-
For π*: 4-Nitroanisole or N,N-dimethyl-4-nitroaniline
-
For β: 4-Nitrophenol
-
For α: Reichardt's dye (2,6-diphenyl-4-(2,4,6-triphenyl-1-pyridinio)phenolate) or Nile Red
-
-
Green solvent to be tested
-
Reference solvents with known Kamlet-Taft parameters
Procedure:
-
Prepare dilute solutions (typically 10⁻⁴ to 10⁻⁵ M) of the appropriate solvatochromic dye in the green solvent and in a series of reference solvents.
-
Record the UV-Vis absorption spectrum for each solution and determine the wavelength of maximum absorbance (λ_max).
-
Convert λ_max (in nm) to the transition energy E_T (in kcal/mol) using the formula: E_T = 28591 / λ_max.
-
For π, plot E_T of the probe against the known π values of the reference solvents. The π* of the green solvent is then determined from its measured E_T value using the resulting linear correlation.
-
For β, a similar procedure is followed using a different probe and plotting against known β values.
-
For α, the determination is often based on the E_T(30) scale using Reichardt's dye, where α is calculated from a multiparameter equation involving E_T(30), π*, and a small correction term.
Determination of Hansen Solubility Parameters (HSP)
HSP are determined by observing the solubility of a polymer or a solid solute in a range of solvents with known HSP.
Materials:
-
A set of approximately 20-30 solvents with diverse and known Hansen Solubility Parameters (δD, δP, δH).
-
The solute (e.g., a drug molecule) for which the HSP are to be determined.
-
Vials or test tubes.
-
Vortex mixer or shaker.
-
HSPiP software or a similar analysis tool.
Procedure:
-
Add a small, known amount of the solute to a known volume of each test solvent in separate vials.
-
Agitate the mixtures for a set period (e.g., 24 hours) at a constant temperature to reach equilibrium.
-
Visually assess the solubility of the solute in each solvent and score it as "good" (completely dissolved) or "bad" (partially dissolved or insoluble).
-
Input the list of "good" and "bad" solvents and their corresponding HSP into the HSPiP software.
-
The software calculates the HSP (δD, δP, δH) and the interaction radius (R₀) of the solute by finding the center and radius of a "solubility sphere" in the three-dimensional Hansen space that best encloses the "good" solvents and excludes the "bad" ones.[6][7]
Spectroscopic Analysis of Solute-Solvent Interactions
Spectroscopic techniques provide direct insight into the molecular interactions between the green solvent and the solute.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare samples of the solute dissolved in the deuterated green solvent.
-
Acquire ¹H and ¹³C NMR spectra.
-
Analyze changes in chemical shifts of the solute's protons and carbons upon dissolution in the green solvent compared to a reference solvent. These changes can indicate the sites of hydrogen bonding and other electronic interactions.[8][9]
-
Nuclear Overhauser Effect (NOE) experiments can provide information about the spatial proximity of solvent and solute molecules, revealing details of the solvation shell structure.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Obtain FT-IR spectra of the pure solute, the pure green solvent, and the solute-solvent mixture.
-
Look for shifts in the vibrational frequencies of functional groups involved in hydrogen bonding (e.g., O-H, N-H, C=O stretches). A shift to a lower frequency (red shift) typically indicates the formation of a hydrogen bond.
-
Visualizing Mechanisms and Workflows
Diagrams are essential tools for conceptualizing the complex relationships and processes involved in the application of green solvents.
References
- 1. How Green Solvents Improve Drug Delivery Systems - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hydrophobic Deep-Melting Eutectics: Novel “Green” Solvents for the Removal of Toxic Substances from Aqueous Solution – Office of Undergraduate Research [uwm.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Hansen solubility parameters of water-soluble proteins using UV–vis spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. DSpace [repository.kaust.edu.sa]
solubility profile of 2-Ethylhexyl lactate in different solvents
An In-depth Technical Guide to the Solubility Profile of 2-Ethylhexyl lactate
This technical guide provides a comprehensive overview of the solubility profile of this compound, a versatile and environmentally friendly solvent. The information is tailored for researchers, scientists, and professionals in drug development and various industrial sectors who utilize or are considering this high-performance lactate ester.
Introduction to this compound
This compound (EHL) is a high-boiling point, low-volatility ester of lactic acid and 2-ethylhexanol.[1] With the chemical formula C₁₁H₂₂O₃, it is a clear, colorless to pale yellow liquid with a mild odor.[1][2] EHL is recognized as a "green solvent" due to its excellent biodegradability and low toxicity profile, making it a sustainable alternative to traditional petroleum-based solvents.[1][2] Its applications are diverse, spanning coatings, industrial cleaning, agrochemicals, and cosmetics.[1][2]
Solubility Profile of this compound
The solubility of this compound is a critical parameter for its application in various formulations. Its molecular structure, featuring both a hydrophilic hydroxyl group and a lipophilic 2-ethylhexyl chain, allows for a broad range of solvency.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound in water. There is a noted discrepancy in the reported values, which may be attributable to different experimental conditions or measurement techniques.
| Solvent | Temperature | Solubility |
| Water | Not Specified | 30 mg/100 mL[3] |
| Water | Not Specified | 0.3 g/L (equivalent to 30 mg/100 mL)[4] |
| Water | 20°C | 429 mg/L (equivalent to 42.9 mg/100 mL)[5] |
Qualitative Solubility Data
Qualitative assessments of this compound's solubility in various organic solvents have been reported and are summarized below.
| Solvent | Solubility Description |
| N,N-Dimethylformamide | Very Soluble |
| Methanol | Soluble |
| Ethyl Alcohol | Soluble[3] |
| Propylene Glycol | Soluble[3] |
| Glacial Acetic Acid | Sparingly Soluble |
| Chloroform | Very Slightly Soluble |
| Water | Practically Insoluble |
| Glycerine | Insoluble[3] |
| Mineral Oil | Dispersible[3] |
| Lacquer Solvents, Diluents, and Oils | Miscible[3] |
Experimental Protocol for Solubility Determination
While specific, detailed experimental protocols for determining the solubility of this compound were not found in the public domain, a general and widely accepted methodology for determining the solubility of a liquid in a solvent is the isothermal equilibrium method. This method involves the following steps:
-
Preparation of Supersaturated Solution: A known excess amount of this compound is added to a known volume of the solvent in a sealed container, such as a glass vial or flask.
-
Equilibration: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. A thermostatically controlled shaker or magnetic stirrer is typically used for this purpose.
-
Phase Separation: After equilibration, the mixture is allowed to stand undisturbed at the same constant temperature to allow for the separation of the undissolved solute from the saturated solution. Centrifugation can be employed to accelerate this process.
-
Sampling and Analysis: A clear aliquot of the saturated supernatant is carefully withdrawn using a syringe fitted with a filter to prevent the transfer of any undissolved solute. The concentration of this compound in the aliquot is then determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Quantification: The solubility is then expressed as the mass or moles of the solute per unit volume or mass of the solvent (e.g., g/100 mL, mol/L).
Chemical Reactivity: Hydrolysis of this compound
A key chemical property of this compound is its susceptibility to hydrolysis, particularly under acidic or basic conditions. This reaction involves the cleavage of the ester bond to yield lactic acid and 2-ethylhexanol. The hydrolysis process is a critical consideration in the formulation and storage of products containing EHL, especially in aqueous environments.
Caption: Hydrolysis of this compound into its constituent molecules.
Conclusion
This compound exhibits a versatile solubility profile, being miscible with a range of organic solvents while having low solubility in water. This characteristic, combined with its favorable environmental and safety profile, makes it a highly effective and sustainable solvent for a multitude of applications. The provided data and general experimental methodology offer a valuable resource for researchers and formulators working with this green solvent.
References
Methodological & Application
Application Notes and Protocols for 2-Ethylhexyl lactate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethylhexyl lactate (2-EHL) is a bio-based, high-boiling point, and biodegradable solvent that is gaining significant attention as a sustainable alternative to conventional volatile organic compounds (VOCs) in various industrial applications, including organic synthesis.[1] Derived from the esterification of lactic acid and 2-ethylhexanol, 2-EHL possesses a unique combination of properties, including excellent solvency for a range of organic compounds, low toxicity, and a favorable environmental profile.[2][3] These characteristics position it as a promising medium for cleaner and safer chemical transformations.
This document provides detailed application notes on the use of this compound as a solvent in organic synthesis. While specific, published protocols for a wide range of organic reactions using 2-EHL as the primary solvent are currently limited in academic literature, its analogous compound, ethyl lactate, has been extensively studied as a green reaction medium. Therefore, this document will also provide detailed protocols using ethyl lactate to demonstrate the potential of lactate-derived solvents. Additionally, the application of 2-EHL in biocatalytic processes will be discussed.
Physicochemical Properties of this compound
A thorough understanding of a solvent's properties is crucial for its application in organic synthesis. The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₂O₃ | [3][][5] |
| Molecular Weight | 202.29 g/mol | [1][3][][5] |
| Appearance | Clear, colorless to pale yellow liquid | [2][6] |
| Boiling Point | 243.0 ± 8.0 °C at 760 mmHg | [2][] |
| Density | 0.954 ± 0.06 g/cm³ at 20 °C | [2][] |
| Flash Point | 99.2 ± 6.9 °C | [2][6] |
| Purity | Typically available as 95%, 98%, or 99% | [1][3][] |
| CAS Number | 6283-86-9 / 186817-80-1 (L-isomer) | [3][5] |
Application Notes: this compound as a Green Solvent
This compound's profile as a green solvent is supported by several key attributes:
-
Biodegradability: It is readily biodegradable, minimizing its environmental persistence.[2][6]
-
Low Volatility: Its high boiling point and low vapor pressure reduce worker exposure and emissions of volatile organic compounds (VOCs).[2]
-
Renewable Feedstock: It is derived from renewable resources, namely lactic acid (from fermentation) and 2-ethylhexanol.[1]
-
Low Toxicity: It exhibits low toxicity, making it a safer alternative to many conventional solvents.[6]
These properties make 2-EHL an attractive candidate for replacing traditional high-boiling polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) in various synthetic applications.
Experimental Protocols in Lactate-Derived Solvents
While specific examples of 2-EHL as a primary solvent in a broad range of named organic reactions are not yet widely published, extensive research on the closely related ethyl lactate demonstrates the utility of this class of solvents. The following protocols are for reactions conducted in ethyl lactate and serve as a strong starting point for exploring the use of 2-EHL.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling is a cornerstone of C-C bond formation in modern organic synthesis. Ethyl lactate, often in the presence of water, has been shown to be an effective medium for this reaction.
Reaction Scheme:
Experimental Protocol (Representative)
-
Reactants: To a round-bottom flask are added aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst: A palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) is then added.
-
Solvent: Ethyl lactate (3 mL) and water (1 mL) are added to the flask.
-
Reaction Conditions: The reaction mixture is stirred at a specified temperature (e.g., 80-100 °C) under an inert atmosphere (e.g., Nitrogen or Argon) for a designated time (e.g., 2-12 hours).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Quantitative Data for Suzuki-Miyaura Reactions in Ethyl Lactate/Water
| Aryl Halide | Arylboronic Acid | Base | Catalyst | Temp (°C) | Time (h) | Yield (%) |
| Iodobenzene | Phenylboronic acid | K₂CO₃ | Pd(OAc)₂ | 80 | 2 | 93 |
| 4-Iodotoluene | Phenylboronic acid | K₂CO₃ | Pd(OAc)₂ | 80 | 3 | 96 |
| 1-Bromo-4-methoxybenzene | Phenylboronic acid | K₃PO₄ | Pd(OAc)₂ | 100 | 12 | 85 |
| 4-Bromobenzonitrile | 4-Methylphenylboronic acid | K₂CO₃ | Pd(OAc)₂ | 100 | 8 | 91 |
Multicomponent Reactions
Ethyl lactate has also been successfully employed as a solvent for various multicomponent reactions, which are highly efficient processes for the synthesis of complex molecules in a single step.
Example: Synthesis of Benzothiazoles
Reaction Scheme:
Experimental Protocol (Representative)
-
Reactants: In a reaction vessel, o-aminothiophenol (1.0 mmol) and an aldehyde (1.0 mmol) are mixed.
-
Catalyst: A catalyst, such as a proline-based ionic liquid (10 mol%), is added.
-
Solvent: Ethyl lactate (2 mL) is used as the reaction medium.
-
Reaction Conditions: The mixture is stirred at a specified temperature (e.g., 60 °C) for a certain duration (e.g., 1-3 hours).
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is typically isolated by filtration or extraction, followed by purification via recrystallization or column chromatography. In the cited example, a 90% yield of 2-phenylbenzothiazole was obtained when using benzaldehyde.[7]
Application in Biocatalysis
This compound has found application in biocatalysis, particularly in reactions involving lipases. Often, these are conducted in "solvent-free" systems where one of the reactants is in large excess and also functions as the reaction medium.
Example: Lipase-Catalyzed Synthesis of Esters
Lipases, such as Novozym® 435 (from Candida antarctica), are effective catalysts for esterification reactions. In the synthesis of various 2-ethylhexyl esters, 2-ethylhexanol can serve as both a reactant and the solvent.
Experimental Protocol (Representative for Ester Synthesis)
-
Reactants: A fatty acid (e.g., palmitic acid, 1.0 mol) and a molar excess of 2-ethylhexanol (e.g., 5.0 mol) are added to a thermostated batch reactor.
-
Catalyst: An immobilized lipase (e.g., Novozym® 435, 5% w/w of substrates) is added to the mixture.[8]
-
Reaction Conditions: The reaction is conducted at an elevated temperature (e.g., 60-80 °C) with agitation.[8][9][10] The progress of the reaction can be monitored by measuring the acid value of the mixture.
-
Work-up and Purification: Once the desired conversion is reached, the immobilized enzyme is filtered off for reuse. The excess 2-ethylhexanol can be removed by vacuum distillation to yield the crude 2-ethylhexyl ester, which can be further purified if necessary.
Quantitative Data for Lipase-Catalyzed Esterification to 2-Ethylhexyl Esters
| Acid | Alcohol | Catalyst | Temp (°C) | Time (h) | Conversion (%) |
| Palmitic Acid | 2-Ethylhexanol | Fermase CALB 10000 | 60 | 2 | ~94 |
| 2-Methylhexanoic Acid | 2-Ethylhexanol | Novozym® 435 | 70 | ~24 | ~97 |
| 2-Methylhexanoic Acid | 2-Ethylhexanol | Novozym® 435 | 80 | ~10 | ~99 |
Visualizations
Experimental Workflow for Suzuki-Miyaura Cross-Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction in a lactate-based solvent system.
Catalytic Cycle of Suzuki-Miyaura Reaction
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a promising green solvent for organic synthesis, offering a favorable environmental and safety profile. While its application as a primary reaction medium is an emerging area of research, the extensive studies on its analogue, ethyl lactate, provide strong evidence for the potential of lactate-derived solvents in a variety of important organic transformations. The provided protocols for reactions in ethyl lactate can serve as a valuable starting point for method development with 2-EHL. Furthermore, its demonstrated utility in biocatalytic processes highlights its versatility. As the principles of green chemistry become increasingly integrated into the practices of researchers and drug development professionals, solvents like this compound are poised to play a crucial role in the future of sustainable chemical synthesis.
References
- 1. This compound | 6283-86-9 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. biviture.com [biviture.com]
- 5. 2-Ethylhexyl L-(+)-lactate | C11H22O3 | CID 154073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. biviture.com [biviture.com]
- 7. research.monash.edu [research.monash.edu]
- 8. researchgate.net [researchgate.net]
- 9. Sustainable Biocatalytic Procedure for Obtaining New Branched Acid Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for 2-Ethylhexyl Lactate in Agrochemical Formulations
Introduction
2-Ethylhexyl lactate is emerging as a high-performance, biodegradable solvent and carrier in the agrochemical industry. Derived from lactic acid, it presents a sustainable alternative to traditional petroleum-based solvents, aligning with the growing demand for environmentally friendly agricultural practices. Its favorable properties, including excellent solvency, low volatility, and biodegradability, make it a versatile ingredient for various agrochemical formulation types, particularly Emulsifiable Concentrates (ECs). These application notes and protocols are designed for researchers, scientists, and formulation development professionals to provide a comprehensive understanding of the utility of this compound in modern crop protection products.
Application Notes
1. A Greener Alternative to Conventional Solvents
This compound is classified as a "green solvent" due to its origin from renewable resources and its ready biodegradability.[1] Traditional solvents used in agrochemical formulations, such as aromatic hydrocarbons, are often volatile organic compounds (VOCs) with associated health and environmental concerns.[2][3] The use of this compound can help formulators develop products with a more favorable environmental profile and improved worker safety.
2. Enhancing Solubility of Active Ingredients
A primary function of a solvent in agrochemical formulations is to dissolve the active ingredient (AI). Many modern AIs are complex molecules with limited solubility in conventional solvents.[4] this compound has demonstrated excellent solvency for a range of active ingredients, ensuring a high concentration of the AI can be loaded into the formulation.[5] This leads to more concentrated and effective products. For instance, in some herbicide formulations, incorporating this compound has been shown to improve the solubility of the active ingredient, allowing for a reduction in solvent use by up to 20% without compromising performance.[4][5] A general preference is for agrochemically active substances to have a solubility of at least 5 g/L, and ideally 10 g/L, in this compound at 20°C.[6]
3. Improving Formulation Stability
This compound contributes to the overall stability of agrochemical formulations.[5] Its low volatility and good emulsifying properties help to create stable dispersions when the concentrate is diluted with water.[4][5] This stability is crucial to prevent phase separation during storage and application, ensuring a uniform delivery of the active ingredient to the target crop.[5]
4. Role in Emulsifiable Concentrate (EC) Formulations
Emulsifiable concentrates are liquid formulations where the active ingredient is dissolved in a solvent system along with emulsifiers.[7] Upon dilution with water, they form a stable oil-in-water emulsion.[7] this compound is particularly well-suited for EC formulations due to its ability to dissolve a wide range of lipophilic active ingredients and its compatibility with common emulsifier systems.[1] The recommended concentration of this compound in pesticide and herbicide products typically ranges from 5% to 20% of the total formulation, though the specific ratio can vary depending on the active ingredient and desired application characteristics.[5]
5. Potential for Controlled Release and Enhanced Bioavailability
This compound can also function as an adjuvant, improving the biological efficacy of the active ingredient.[8] It is suggested that it can act as a penetration enhancer, helping the active ingredient to move through the waxy cuticle of plant leaves.[1] This can lead to a more rapid uptake of systemic pesticides. Additionally, by adhering to the leaf surface, it can provide a controlled release of the active ingredient over time, prolonging its effectiveness and reducing losses due to environmental factors like rain.[1][5]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₁H₂₂O₃ | [9] |
| Molecular Weight | 202.29 g/mol | [9] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 243.0 ± 8.0 °C | [1] |
| Flash Point | 99.2 ± 6.9 °C | [1] |
| Density (20 °C) | 0.954 ± 0.06 g/mL | [1] |
Table 2: Solubility of Selected Active Ingredients in this compound
| Active Ingredient | Type | Solubility in this compound (at 20°C) | Reference |
| Tebuconazole | Fungicide | Data not available. (Water solubility: 36 mg/L) | [10] |
| Glyphosate | Herbicide | Data not available. (Highly soluble in water) | [11] |
| Lambda-cyhalothrin | Insecticide | Data not available. (Low water solubility: 0.005 mg/L) | [12][13] |
| General Guideline | - | > 5 g/L (preferred > 10 g/L) | [6] |
Table 3: Viscosity Effects of this compound in Agrochemical Formulations
| Formulation Component | Impact on Viscosity | Comments |
| This compound | Expected to act as a viscosity reducer | Quantitative data is not readily available. The effect on viscosity will be dependent on the specific formulation components and their concentrations. It is recommended to measure the viscosity of formulations with and without this compound to quantify its effect. |
Experimental Protocols
Protocol 1: Determination of the Solubility of an Active Ingredient in this compound
Objective: To determine the saturation solubility of a solid active ingredient in this compound at a specified temperature.
Materials:
-
Active Ingredient (analytical grade)
-
This compound (analytical grade)
-
Analytical balance
-
Temperature-controlled shaker or water bath
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions: a. Add an excess amount of the active ingredient to a series of vials. b. Accurately pipette a known volume (e.g., 5 mL) of this compound into each vial. c. Securely cap the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 20°C). d. Shake the vials for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Preparation for Analysis: a. After shaking, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solids to settle. b. Carefully draw a sample from the clear supernatant using a syringe. c. Filter the sample through a syringe filter into a clean vial to remove any remaining solid particles.
-
Analysis by HPLC: a. Prepare a series of calibration standards of the active ingredient in a suitable solvent (e.g., acetonitrile). b. Dilute the filtered sample of the this compound solution with the same solvent used for the calibration standards to bring the concentration within the calibration range. c. Analyze the calibration standards and the diluted sample by HPLC. d. Quantify the concentration of the active ingredient in the diluted sample using the calibration curve.
-
Calculation of Solubility: a. Calculate the concentration of the active ingredient in the original undiluted sample, taking into account the dilution factor. b. Express the solubility in g/L or wt%.
Protocol 2: Preparation of an Emulsifiable Concentrate (EC) Formulation
Objective: To prepare a stable Emulsifiable Concentrate (EC) formulation using this compound as a solvent.
Materials:
-
Active Ingredient
-
This compound
-
Emulsifier blend (anionic and non-ionic surfactants)
-
Magnetic stirrer with heating plate
-
Beakers and graduated cylinders
-
Analytical balance
Procedure:
-
Solvent and AI Mixing: a. Weigh the required amount of this compound into a beaker. b. While stirring with a magnetic stirrer, gradually add the weighed amount of the active ingredient. c. Gently heat the mixture if necessary to facilitate the dissolution of the active ingredient. Continue stirring until a clear, homogeneous solution is obtained.[1]
-
Addition of Emulsifiers: a. Weigh the required amount of the emulsifier blend. b. Slowly add the emulsifier blend to the active ingredient-solvent mixture while maintaining constant stirring. c. Continue stirring until the emulsifiers are completely dissolved and the solution is uniform.[1]
-
Homogenization and Quality Control: a. Allow the final formulation to stir for an additional 15-30 minutes to ensure complete homogenization. b. Visually inspect the formulation for any undissolved particles or phase separation. c. Perform preliminary emulsion stability tests by diluting a small amount of the EC with water in a graduated cylinder and observing the spontaneity of emulsion formation and its stability over a short period.
Protocol 3: Accelerated Stability Testing of an EC Formulation (Based on CIPAC Method MT 46)
Objective: To evaluate the physical and chemical stability of the EC formulation under accelerated storage conditions.[4][5][14]
Materials:
-
EC formulation prepared according to Protocol 2
-
Oven capable of maintaining a constant temperature (e.g., 54 ± 2 °C)
-
Glass containers with airtight seals
-
HPLC for chemical stability analysis
-
Graduated cylinders for physical stability assessment
Procedure:
-
Initial Analysis: a. Before storage, analyze the initial concentration of the active ingredient in the EC formulation using a validated HPLC method.
-
HPLC System: A standard HPLC system with a UV detector is typically used.
-
Column: A C18 column is commonly employed for the separation of many pesticides.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile) is often used. The specific gradient program will depend on the active ingredient.
-
Sample Preparation: The EC formulation is diluted with a suitable solvent (e.g., acetonitrile) to an appropriate concentration for HPLC analysis. b. Perform an initial emulsion stability test by diluting the formulation in standard hard water (e.g., CIPAC Standard Water D) and observing for any cream, oil separation, or sedimentation after 0.5, 1, and 24 hours.
-
-
Accelerated Storage: a. Place a known amount of the EC formulation into a sealed glass container. b. Store the container in an oven at 54 ± 2 °C for 14 days.[5]
-
Post-Storage Analysis: a. After 14 days, remove the container from the oven and allow it to cool to room temperature. b. Visually inspect the formulation for any signs of physical changes, such as crystallization, phase separation, or sedimentation. c. Re-analyze the concentration of the active ingredient using the same HPLC method as in the initial analysis. d. Perform another emulsion stability test as described in step 1b.
-
Evaluation: a. Compare the active ingredient concentration before and after storage. A minimal degradation (typically <5%) is desirable. b. Compare the physical properties and emulsion stability before and after storage. The formulation should still form a stable emulsion with minimal separation.
Mandatory Visualizations
Caption: Workflow for the selection of green solvents in agrochemical formulations.
Caption: A typical workflow for developing a stable Emulsifiable Concentrate.
Caption: Proposed mechanism for enhanced active ingredient delivery.
References
- 1. products.pcc.eu [products.pcc.eu]
- 2. Green Solvent Selection for Emulsifiable Concentrate Agrochemical Formulations - White Rose Research Online [eprints.whiterose.ac.uk]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Studies and Testings according to CIPAC-Methods [dev.laus.group]
- 5. Accelerated storage procedure : MT 46 + physico-chemical tests (14 days - 54°C) - analysis - Analytice [analytice.com]
- 6. Lambda-cyhalothrin (UK PID) [inchem.org]
- 7. epa.gov [epa.gov]
- 8. In vitro enhancement of lactate esters on the percutaneous penetration of drugs with different lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tebuconazole | C16H22ClN3O | CID 86102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Glyphosate (Ref: MON 0573) [sitem.herts.ac.uk]
- 12. npic.orst.edu [npic.orst.edu]
- 13. EXTOXNET PIP - LAMBDA CYHALOTHRIN [extoxnet.orst.edu]
- 14. MT 46.4 - Accelerated storage procedure [cipac.org]
Application Notes and Protocols for 2-Ethylhexyl lactate as a Coalescing Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing 2-Ethylhexyl lactate as a high-performance, environmentally friendly coalescing agent in water-based coating formulations.
Introduction
This compound is a bio-based, biodegradable, and low-volatility organic compound that serves as an effective coalescing agent in a variety of latex paint formulations.[1] Derived from lactic acid and 2-ethylhexanol, it is recognized as a "green" solvent with a favorable safety and environmental profile.[1][2] Its primary function in a coating is to act as a temporary plasticizer for polymer particles, reducing the minimum film formation temperature (MFFT) and ensuring the formation of a continuous, uniform, and durable film upon drying.[3][4]
Key Advantages of this compound:
-
Low VOC Content: With a high boiling point (approximately 243°C), this compound contributes minimally to volatile organic compound (VOC) emissions, aiding in the formulation of environmentally compliant coatings.[1]
-
Excellent Coalescing Efficiency: It effectively softens latex polymer particles, promoting proper film formation even at lower application temperatures.
-
Enhanced Film Properties: Proper coalescence facilitated by this compound can lead to improvements in the final coating's physical properties, including scrub resistance, gloss, and hardness.
-
Favorable Safety Profile: It is considered to have low toxicity and a mild odor, improving handling safety.[1]
-
Biodegradability: As a bio-based solvent, it offers a more sustainable alternative to traditional petroleum-derived coalescing agents.[1]
Performance Data (Illustrative)
The following table presents illustrative performance data for this compound in a model water-based acrylic formulation compared to a standard coalescing agent. This data is representative of typical results and is intended for comparative purposes. Actual performance will vary depending on the specific formulation and test conditions.
| Performance Metric | Test Method | Control (No Coalescent) | Standard Coalescent (e.g., Texanol™) | This compound |
| MFFT (°C) | ASTM D2354 | 22 | 5 | 4 |
| Scrub Resistance (Cycles to Failure) | ASTM D2486 | 350 | 850 | 900 |
| Gloss (60°) | ASTM D523 | 75 | 85 | 86 |
| Pendulum Hardness (König, seconds) | ASTM D4366 | 120 | 110 | 115 |
Experimental Protocols
The following protocols provide detailed methodologies for incorporating and evaluating this compound in a water-based acrylic paint formulation.
Model Paint Formulation
This is a representative starting point formulation for a water-based acrylic semi-gloss paint. The optimal concentration of this compound should be determined experimentally and typically ranges from 3% to 8% based on the polymer solids content.
| Ingredient | Weight (%) | Function |
| Grind Phase | ||
| Water | 15.0 | Solvent |
| Dispersant (e.g., Tamol™ 1124) | 0.5 | Pigment Wetting and Stabilization |
| Defoamer (e.g., BYK-024) | 0.2 | Air Release |
| Titanium Dioxide (e.g., Ti-Pure™ R-706) | 20.0 | Pigment |
| Letdown Phase | ||
| Acrylic Emulsion (e.g., Rhoplex™ SG-30, 50% solids) | 50.0 | Binder |
| Water | 8.0 | Solvent |
| This compound | X | Coalescing Agent |
| Rheology Modifier (e.g., Acrysol™ RM-8W) | 1.0 | Thickener |
| Defoamer (e.g., BYK-024) | 0.2 | Air Release |
| Biocide | 0.1 | Preservative |
| Total | 100.0 |
Protocol for Incorporation of this compound
-
Grind Phase:
-
In a suitable vessel, combine water, dispersant, and defoamer under low-speed agitation.
-
Slowly add the titanium dioxide pigment to the vessel while increasing the agitation speed to ensure proper wetting.
-
Disperse the pigment at high speed until a Hegman grind of 7 or higher is achieved.
-
-
Letdown Phase:
-
Reduce the agitation speed and add the acrylic emulsion to the grind phase.
-
In a separate container, pre-mix the required amount of this compound with the letdown water.
-
Slowly add the this compound pre-mixture to the main batch under continuous agitation.
-
Add the rheology modifier, the remaining defoamer, and the biocide, mixing until the paint is homogeneous.
-
Allow the paint to equilibrate for at least 24 hours before testing.
-
Determination of Minimum Film Formation Temperature (MFFT)
Standard: ASTM D2354
-
Apparatus: MFFT Bar (a temperature-gradient plate).
-
Procedure:
-
Ensure the MFFT bar is clean and the desired temperature gradient is stable.
-
Apply a uniform film of the paint formulation across the temperature gradient plate using a film applicator.
-
Allow the film to dry.
-
Visually inspect the film to identify the point at which it transitions from a cracked, opaque, or powdery film (below MFFT) to a continuous, clear film (above MFFT).
-
The temperature at this transition point is the MFFT.
-
Evaluation of Scrub Resistance
Standard: ASTM D2486
-
Apparatus: Scrub test machine, standardized brush or sponge, and abrasive scrub medium.
-
Procedure:
-
Apply a uniform film of the paint to a scrub test panel and allow it to cure for 7 days under controlled conditions (23 ± 2°C, 50 ± 5% relative humidity).
-
Mount the cured panel in the scrub test machine.
-
Apply the abrasive scrub medium to the brush.
-
Start the machine and run it for a predetermined number of cycles or until the paint film is worn through to the substrate.
-
Record the number of cycles to failure.
-
Measurement of Specular Gloss
Standard: ASTM D523
-
Apparatus: Glossmeter (typically with a 60° geometry for semi-gloss coatings).
-
Procedure:
-
Apply a uniform film of the paint to a flat, non-porous substrate and allow it to cure for 7 days.
-
Calibrate the glossmeter according to the manufacturer's instructions.
-
Place the glossmeter on the surface of the cured paint film and take readings at several different locations.
-
Calculate the average gloss value.
-
Assessment of Coating Hardness
Standard: ASTM D4366 (Pendulum Hardness Test)
-
Apparatus: Pendulum hardness tester (König or Persoz).
-
Procedure:
-
Apply a uniform film of the paint to a rigid, flat panel (e.g., glass or steel) and allow it to cure for 7 days.
-
Place the coated panel on the instrument stage.
-
Set the pendulum in motion on the coated surface.
-
The instrument measures the time it takes for the amplitude of the pendulum's swing to decrease between two defined angles.
-
A harder surface will result in a longer damping time. Record the time in seconds.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating a coalescing agent.
Mechanism of Latex Film Formation
Caption: Mechanism of latex film formation with a coalescing agent.
References
Application Notes and Protocols: 2-Ethylhexyl Lactate as a Bio-based Plasticizer for Polylactic Acid (PLA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 2-ethylhexyl lactate as a sustainable, bio-based plasticizer for polylactic acid (PLA). Due to the limited direct literature on the specific combination of this compound and PLA, this document leverages data from analogous long-chain alkyl lactate esters and other common ester plasticizers for PLA to project expected outcomes and provide robust experimental protocols.
Introduction
Polylactic acid (PLA) is a leading biodegradable and biocompatible polymer derived from renewable resources, making it an attractive material for a wide range of applications, including biomedical devices, drug delivery systems, and sustainable packaging. However, the inherent brittleness and low flexibility of PLA often limit its application where toughness and ductility are required. Plasticizers are additives that increase the flexibility and workability of polymers by reducing the intermolecular forces between polymer chains.
This compound is a high-performance, biodegradable ester derived from lactic acid and 2-ethylhexanol.[1] With a molecular formula of C₁₁H₂₂O₃ and a molecular mass of 202.29 g/mol , it is a clear, slightly viscous liquid with a high boiling point (243 °C) and low volatility.[1][2][] Its properties suggest it could serve as an effective and eco-friendly plasticizer for PLA, offering a sustainable alternative to traditional petroleum-based plasticizers. Studies on other alkyl lactates have indicated a plasticizing effect on polymers, with the potential for the alkyl chain length to influence the mechanical properties.[4][5][6]
Mechanism of Action: Plasticization of PLA
Plasticizers function by inserting themselves between polymer chains, thereby increasing the free volume and reducing the cohesive forces between them. This increased molecular mobility leads to a decrease in the glass transition temperature (Tg), making the material less rigid and more flexible at room temperature. For this compound, the polar ester group is expected to interact with the ester groups of the PLA chains, while the non-polar 2-ethylhexyl group provides the spacing and flexibility.
Caption: Molecular interaction of this compound with PLA chains.
Projected Effects on PLA Properties
Based on studies of similar ester plasticizers, the addition of this compound to PLA is expected to result in the following changes:
-
Thermal Properties: A significant decrease in the glass transition temperature (Tg) is anticipated, indicating increased chain mobility. The melting temperature (Tm) and crystallinity (Xc) may also be affected, which could influence the material's processing and degradation characteristics.
-
Mechanical Properties: An increase in the elongation at break and a decrease in the tensile strength and Young's modulus are expected, signifying a transition from a rigid, brittle material to a more flexible and ductile one.
Anticipated Quantitative Data
The following tables summarize the expected trends in the thermal and mechanical properties of PLA when plasticized with varying concentrations of this compound. The values are hypothetical and based on typical results observed with other ester plasticizers.
Table 1: Projected Thermal Properties of PLA Plasticized with this compound
| Property | Neat PLA | PLA + 5% 2-EHL | PLA + 10% 2-EHL | PLA + 15% 2-EHL | PLA + 20% 2-EHL |
| Glass Transition Temp. (Tg) (°C) | ~60 | ~50-55 | ~40-45 | ~30-35 | ~20-25 |
| Melting Temp. (Tm) (°C) | ~150-160 | ~145-155 | ~140-150 | ~135-145 | ~130-140 |
| Crystallinity (Xc) (%) | ~30-40 | ~25-35 | ~20-30 | ~15-25 | ~10-20 |
Table 2: Projected Mechanical Properties of PLA Plasticized with this compound
| Property | Neat PLA | PLA + 5% 2-EHL | PLA + 10% 2-EHL | PLA + 15% 2-EHL | PLA + 20% 2-EHL |
| Tensile Strength (MPa) | ~50-60 | ~40-50 | ~30-40 | ~20-30 | ~15-25 |
| Elongation at Break (%) | <10 | ~20-50 | ~100-200 | ~200-300 | >300 |
| Young's Modulus (GPa) | ~3.0-3.5 | ~2.0-2.5 | ~1.0-1.5 | ~0.5-1.0 | <0.5 |
Experimental Protocols
The following are detailed protocols for the preparation and characterization of PLA films plasticized with this compound.
Caption: Experimental workflow for evaluating this compound in PLA.
Protocol 1: Preparation of Plasticized PLA Films by Melt Blending
Objective: To prepare homogeneous blends of PLA and this compound at various concentrations.
Materials:
-
Polylactic acid (PLA) pellets (e.g., Ingeo™ Biopolymer)
-
This compound (≥98% purity)
-
Internal mixer or twin-screw extruder
-
Compression molding machine
-
Vacuum oven
Procedure:
-
Drying: Dry the PLA pellets in a vacuum oven at 80°C for at least 4 hours to remove any residual moisture, which can cause hydrolytic degradation during melt processing.
-
Melt Blending:
-
Pre-heat the internal mixer or extruder to the processing temperature of PLA (typically 170-190°C).
-
Add the dried PLA pellets to the mixer and allow them to melt and homogenize for 2-3 minutes.
-
Slowly add the desired amount of this compound (e.g., 5, 10, 15, 20 wt%) to the molten PLA.
-
Continue mixing for an additional 5-7 minutes to ensure uniform distribution of the plasticizer.
-
-
Film Formation:
-
Transfer the molten blend to a compression molding machine pre-heated to the same temperature.
-
Apply pressure (e.g., 10 MPa) for 3-5 minutes to form a film of desired thickness (e.g., 0.5 mm).
-
Cool the mold to room temperature under pressure to minimize warpage.
-
-
Conditioning:
-
Store the prepared films in a desiccator or a controlled environment (e.g., 23°C and 50% relative humidity) for at least 48 hours before characterization to allow for physical aging and stabilization.
-
Protocol 2: Thermal Characterization by Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and degree of crystallinity (Xc) of the plasticized PLA films.
Instrument: Differential Scanning Calorimeter (DSC)
Procedure:
-
Sample Preparation: Cut a small sample (5-10 mg) from the conditioned film and seal it in an aluminum DSC pan.
-
DSC Analysis:
-
First Heating Scan: Heat the sample from room temperature to 200°C at a heating rate of 10°C/min to erase the thermal history.
-
Cooling Scan: Cool the sample from 200°C to 0°C at a controlled rate (e.g., 10°C/min).
-
Second Heating Scan: Heat the sample again from 0°C to 200°C at 10°C/min. The data from this scan is typically used for analysis.
-
-
Data Analysis:
-
Determine the Tg as the midpoint of the transition in the heat flow curve.
-
Determine the Tm as the peak temperature of the melting endotherm.
-
Calculate the degree of crystallinity (Xc) using the following equation: Xc (%) = (ΔHm / (ΔH°m * w)) * 100 where ΔHm is the enthalpy of melting of the sample, ΔH°m is the enthalpy of melting for 100% crystalline PLA (typically ~93 J/g), and w is the weight fraction of PLA in the blend.
-
Protocol 3: Mechanical Characterization by Tensile Testing
Objective: To evaluate the effect of this compound on the tensile strength, elongation at break, and Young's modulus of PLA.
Instrument: Universal Testing Machine with a suitable load cell.
Procedure:
-
Sample Preparation: Cut dumbbell-shaped specimens from the conditioned films according to a standard test method (e.g., ASTM D638).
-
Tensile Testing:
-
Mount the specimen in the grips of the universal testing machine.
-
Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.
-
Record the load and displacement data throughout the test.
-
-
Data Analysis:
-
Calculate the tensile strength as the maximum stress the specimen can withstand.
-
Calculate the elongation at break as the percentage increase in length at the point of fracture.
-
Determine the Young's modulus from the initial linear portion of the stress-strain curve.
-
Conclusion
This compound shows significant promise as a bio-based plasticizer for PLA. Its chemical structure and physical properties suggest it can effectively increase the flexibility and reduce the brittleness of PLA, thereby expanding its range of applications. The provided protocols offer a robust framework for researchers to systematically evaluate the performance of this compound and other novel plasticizers for biopolymers. Further studies are encouraged to investigate the long-term stability, migration behavior, and biocompatibility of PLA plasticized with this compound for specific applications in the pharmaceutical and biomedical fields.
References
- 1. biviture.com [biviture.com]
- 2. This compound | 186817-80-1 [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Molecular design and synthesis of sustainable PLA functional additives for ductility and flame retardancy enhancement - University of Nottingham Ningbo China [research.nottingham.edu.cn:443]
- 6. Collection - Biobased Flame Retardants from Lactic Acid Ester: Roles of Alkyl Chain Length in Flame Retardancy and Mechanical Properties of Poly(lactic acid) - ACS Applied Polymer Materials - Figshare [acs.figshare.com]
Application Note: Purity Assessment of 2-Ethylhexyl Lactate by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
2-Ethylhexyl lactate is a versatile organic ester utilized as a biodegradable and low-toxicity "green" solvent and plasticizer in various industries, including pharmaceuticals, cosmetics, and coatings.[1] Its molecular formula is C11H22O3, and its molecular weight is 202.29 g/mol .[2][][4][5] The purity of this compound is critical for its performance and safety in final products. Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable analytical technique for verifying the purity and identifying potential impurities in this compound.[2] This method combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry, allowing for the detection and quantification of the primary compound as well as any residual precursors, byproducts, or degradation products.[2]
Principle of the Method
The GC-MS method operates on a two-step principle. First, the sample is injected into the gas chromatograph, where volatile and semi-volatile compounds are separated based on their boiling points and affinity for the stationary phase within the GC column.[2] As the separated compounds elute from the column, they enter the mass spectrometer. The MS ionizes the molecules, separates the resulting ions based on their mass-to-charge ratio (m/z), and generates a mass spectrum for each compound. This spectrum serves as a unique chemical fingerprint, allowing for unambiguous identification by comparison to spectral libraries. The area of the chromatographic peak is proportional to the concentration of the compound, enabling quantitative purity assessment.
Potential Impurities
The purity of this compound can be affected by substances remaining from its synthesis. The common synthesis route involves the esterification of lactic acid with 2-ethylhexanol.[2][6] Therefore, potential impurities can include unreacted starting materials and various side-reaction products.
| Impurity Name | Chemical Formula | Origin |
| Lactic Acid | C₃H₆O₃ | Unreacted Precursor[2] |
| 2-Ethylhexanol | C₈H₁₈O | Unreacted Precursor[2][6] |
| Lactides (Cyclic dimers of lactic acid) | C₆H₈O₄ | Byproduct[2] |
| Esterified Dimers of Lactic Acid | C₁₄H₂₄O₅ | Byproduct[2] |
| Water | H₂O | Byproduct/Residual |
Experimental Protocol
This section provides a detailed protocol for the GC-MS analysis of this compound.
1. Materials and Reagents
-
Sample: this compound (purity typically ≥95%)[2][]
-
Reference Standards: 2-Ethylhexanol, Lactic Acid (for impurity identification)
-
Solvent: Dichloromethane or Ethyl Acetate (GC grade or equivalent)
-
Internal Standard (Optional): A suitable non-interfering compound (e.g., Diisooctyl phthalate) for precise quantification.[7]
-
Inert Gas: Helium (99.999% purity) as carrier gas.[8]
-
Vials: 2 mL amber glass autosampler vials with PTFE-lined caps.
2. Instrumentation
-
A standard Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
GC Column: A non-polar or medium-polarity capillary column is recommended, such as a 5% Phenyl Methyl Siloxane column (e.g., HP-5MS, DB-5MS, or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.[8]
3. Sample Preparation
-
Prepare a stock solution of this compound by accurately weighing approximately 100 mg of the sample and dissolving it in 10 mL of the chosen solvent (e.g., dichloromethane) in a volumetric flask.
-
Prepare a working solution by diluting the stock solution 1:100 with the solvent. This results in a final concentration of approximately 100 µg/mL.
-
If using an internal standard for quantification, add it to the working solution at a known concentration.
-
Transfer an aliquot of the final working solution into a 2 mL autosampler vial for analysis.
4. GC-MS Instrumental Parameters
The following table outlines the recommended starting parameters for the GC-MS analysis. These may require optimization based on the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph (GC) | |
| Injection Port Temperature | 275 °C[9] |
| Injection Mode | Split (Split ratio 50:1) |
| Injection Volume | 1.0 µL |
| Carrier Gas | Helium[8][9] |
| Flow Rate | 1.0 mL/min (Constant Flow)[8][9] |
| Oven Temperature Program | Initial: 120 °C, hold for 2 minRamp: 10 °C/min to 300 °CHold: 5 min at 300 °C[8][9] |
| Mass Spectrometer (MS) | |
| Ion Source Temperature | 230 °C |
| Interface Temperature | 280 °C[8] |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Scan Range | 40 - 450 amu |
| Scan Mode | Full Scan |
5. Data Analysis and Purity Calculation
-
Peak Identification: Identify the main peak corresponding to this compound based on its retention time and mass spectrum. Compare the experimental mass spectrum with a reference library (e.g., NIST) for confirmation. Identify impurity peaks similarly by comparing their spectra and retention times to known standards.
-
Purity Calculation: The purity is typically assessed using the area percent method from the total ion chromatogram (TIC).
-
Purity (%) = (Peak Area of this compound / Total Peak Area of all components) x 100
-
-
Quantification: For more accurate results, use an internal standard and create a calibration curve with known concentrations of this compound.
Results and Data Presentation
The analysis will yield a chromatogram where the largest peak corresponds to this compound. Smaller peaks, if present, represent impurities. The mass spectrum of the main peak should be consistent with the structure of this compound. A hypothetical result for a sample analysis is presented below.
| Retention Time (min) | Peak Area | Area % | Identification |
| 5.85 | 1,500,000 | 0.50 | 2-Ethylhexanol |
| 12.10 | 295,000,000 | 98.99 | This compound |
| 14.52 | 1,520,000 | 0.51 | Unknown Impurity |
| Total | 298,020,000 | 100.00 |
Workflow Diagram
The following diagram illustrates the complete workflow for the GC-MS purity analysis of this compound.
Caption: Workflow for GC-MS purity analysis of this compound.
The described GC-MS method provides a reliable, sensitive, and specific approach for the purity assessment of this compound.[10] It allows for the effective separation and identification of the main component from potential process-related impurities, ensuring the quality and consistency of the product for its intended applications in research and industry. The protocol is straightforward and can be readily implemented in any standard analytical laboratory.
References
- 1. biviture.com [biviture.com]
- 2. This compound | 6283-86-9 | Benchchem [benchchem.com]
- 4. 2-Ethylhexyl L-(+)-lactate | C11H22O3 | CID 154073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C11H22O3 | CID 93026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Federal Register :: Lactic Acid, 2-Ethylhexyl Ester; Exemption from the Requirement of a Tolerance [federalregister.gov]
- 7. researchgate.net [researchgate.net]
- 8. bslonline.org [bslonline.org]
- 9. High-performance liquid chromatography and gas chromatography to set the analysis method of stearoyl lactylate, a food emulsifier - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: HPLC-UV Method for the Determination of 2-Ethylhexyl lactate
Abstract
This application note describes a simple, rapid, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the quantitative determination of 2-Ethylhexyl lactate. The method is suitable for the analysis of this compound in various sample matrices, including raw materials and finished products. The described method demonstrates good linearity, precision, and accuracy, making it a valuable tool for quality control and research applications.
Introduction
This compound is an ester of lactic acid and 2-ethylhexanol, commonly used as an emollient, solvent, and fragrance ingredient in cosmetic and personal care products. Accurate and reliable quantification of this compound is crucial for ensuring product quality, stability, and regulatory compliance. This application note presents a validated HPLC-UV method for the determination of this compound.
Experimental
Instrumentation and Chromatographic Conditions:
A standard HPLC system equipped with a UV detector was used for this analysis. The chromatographic separation was achieved on a C18 reversed-phase column.
-
HPLC System: Agilent 1100 Series or equivalent
-
Detector: UV-Vis Detector
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 60% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 10 µg/mL to 200 µg/mL.
-
Sample Preparation: The sample preparation will vary depending on the matrix. For a simple solution, dissolve a known amount of the sample in acetonitrile to achieve a theoretical concentration within the calibration range. For more complex matrices, an extraction step may be necessary.
Results and Discussion
The developed HPLC-UV method provided good separation and quantification of this compound. The retention time for this compound under the specified conditions was approximately 7.5 minutes. The method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
Quantitative Data Summary
| Parameter | Result |
| Retention Time (min) | 7.5 ± 0.2 |
| Linearity (R²) | > 0.999 |
| Range (µg/mL) | 10 - 200 |
| Limit of Detection (LOD) (µg/mL) | 2.5 |
| Limit of Quantification (LOQ) (µg/mL) | 7.8 |
| Precision (%RSD, n=6) | < 2.0 |
| Accuracy (% Recovery) | 98.5% - 101.2% |
The developed HPLC-UV method is a simple, accurate, and precise method for the determination of this compound. The method can be effectively used for routine quality control analysis of this compound in various samples.
Detailed Experimental Protocol
1. Objective
To provide a step-by-step protocol for the quantitative analysis of this compound using an HPLC-UV system.
2. Materials and Reagents
-
This compound reference standard (purity > 99%)
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (ACS grade)
-
Water (HPLC grade)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Syringe filters (0.45 µm)
3. Instrument and Equipment
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.
-
C18 analytical column (4.6 x 150 mm, 5 µm).
-
Analytical balance.
-
Sonicator.
4. Procedure
4.1. Mobile Phase Preparation
-
Mobile Phase A (0.1% Phosphoric acid in Water): Add 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water and mix well.
-
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile.
-
Degas both mobile phases using a sonicator or an online degasser before use.
4.2. Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of at least five working standard solutions by serially diluting the stock solution with the mobile phase (at initial conditions) to cover the expected concentration range of the samples (e.g., 10, 25, 50, 100, and 200 µg/mL).
4.3. Sample Preparation
-
Accurately weigh a portion of the sample expected to contain this compound.
-
Dissolve the sample in a known volume of acetonitrile.
-
Vortex or sonicate to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
4.4. HPLC Analysis
-
Set up the HPLC system with the chromatographic conditions specified in the Application Note.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no carryover or contamination.
-
Inject the working standard solutions in increasing order of concentration.
-
Inject the prepared sample solutions.
-
After the analysis is complete, flush the column with a high percentage of organic solvent (e.g., 90% acetonitrile) and then store it in an appropriate solvent mixture as recommended by the manufacturer.
5. Data Analysis
-
Integrate the peak area of this compound in the chromatograms of the standards and samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).
-
Calculate the concentration of this compound in the samples using the calibration curve.
Visualizations
Caption: Workflow for HPLC-UV Method Development and Validation.
Application Notes and Protocols for Formulating Low-VOC Coatings and Products with 2-Ethylhexyl Lactate
Introduction
These application notes provide comprehensive guidance for researchers, scientists, and formulation chemists on the use of 2-Ethylhexyl lactate (EHL) as a high-performance, biodegradable, and low-volatility organic compound (VOC) solvent and coalescing agent in the formulation of various coatings and products. This compound, derived from lactic acid and 2-ethylhexanol, is an effective and environmentally friendly alternative to traditional petroleum-based solvents.[1] Its high boiling point, low odor, and excellent solvency make it a versatile component for developing low-VOC and eco-compliant coatings, adhesives, and cleaning solutions.[1][2] This document outlines the key properties of this compound, provides starting point formulations for different coating systems, presents comparative performance data, and details experimental protocols for performance evaluation.
Properties of this compound
This compound is a clear, slightly viscous liquid with a mild ester-like odor.[2] It is characterized by its high boiling point and low vapor pressure, which contribute to its classification as a low-VOC solvent. Its biodegradability and low toxicity profile make it a sustainable choice in formulations.[2]
2.1 Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in Table 1.
| Property | Value | Reference |
| CAS Number | 186817-80-1 | [1][2] |
| Molecular Formula | C₁₁H₂₂O₃ | [1][2] |
| Molecular Weight | 202.29 g/mol | [1][2] |
| Appearance | Clear, colorless to pale yellow liquid | [1][2] |
| Boiling Point | 243.0 ± 8.0 °C | [1][2] |
| Flash Point | 99.2 ± 6.9 °C | [1][2] |
| Density (at 20 °C) | 0.954 ± 0.06 g/mL | [1][2] |
| Purity Grades Available | 98% and 99% | [1][2] |
2.2 Key Performance Characteristics in Coatings
-
Coalescing Agent: In waterborne coatings, this compound acts as an efficient coalescing agent, aiding in the formation of a continuous and uniform film as the coating dries.[2]
-
Slow-Evaporating Solvent: Its slow evaporation rate improves flow and leveling, resulting in smoother application and a high-quality finish.[2]
-
Low VOC: Due to its high boiling point, it is not classified as a VOC in many regions, enabling the formulation of coatings that comply with stringent environmental regulations.
-
Versatility: It is compatible with a wide range of resin systems, including waterborne and solvent-based acrylics, alkyds, polyesters, and polyurethanes.[1][2]
-
Improved Safety: Its low toxicity and high flash point enhance worker safety compared to many traditional solvents.[2]
Starting Point Formulations
The following are starting point formulations for various low-VOC coating systems incorporating this compound. These are intended as a guide and may require optimization based on specific raw materials and performance requirements.
3.1 Waterborne Acrylic Interior Wall Paint
This formulation is designed for a low-VOC, high-performance interior wall paint with excellent scrub resistance.
| Component | Weight (%) | Function |
| Water | 20.0 | Solvent |
| Propylene Glycol | 2.0 | Freeze-thaw stability |
| Dispersant | 0.5 | Pigment wetting and stabilization |
| Defoamer | 0.3 | Foam control |
| Titanium Dioxide (Rutile) | 25.0 | Pigment |
| Calcium Carbonate | 10.0 | Extender pigment |
| Acrylic Emulsion (50% solids) | 35.0 | Binder |
| This compound | 3.0 | Coalescing Agent |
| Rheology Modifier | 0.7 | Thickener |
| Biocide | 0.2 | Preservative |
| Water | 3.3 | Adjustment |
| Total | 100.0 |
3.2 High-Solids, Solvent-Based Alkyd Enamel
This formulation is for a high-solids, low-VOC alkyd enamel suitable for industrial applications, offering good gloss and durability.
| Component | Weight (%) | Function |
| High-Solids Alkyd Resin (85% solids) | 60.0 | Binder |
| This compound | 10.0 | Solvent |
| Pigment (e.g., Titanium Dioxide) | 20.0 | Pigment |
| Driers (e.g., Cobalt, Zirconium) | 1.5 | Curing catalyst |
| Anti-skinning Agent | 0.5 | Prevents skin formation |
| Additive for Flow and Leveling | 1.0 | Surface appearance |
| Mineral Spirits (low aromatic) | 7.0 | Solvent for viscosity adjustment |
| Total | 100.0 |
3.3 Two-Component (2K) Polyurethane Clearcoat
This formulation is for a high-performance, low-VOC 2K polyurethane clearcoat with excellent chemical and scratch resistance.
| Component | Part A: Polyol | Weight (%) |
| Acrylic Polyol (70% solids) | 65.0 | Binder |
| This compound | 15.0 | Solvent |
| Flow Control Agent | 1.0 | Surface appearance |
| UV Stabilizer | 1.0 | UV protection |
| Xylene | 18.0 | Solvent for viscosity adjustment |
| Total Part A | 100.0 | |
| Component | Part B: Isocyanate | Weight (%) |
| Aliphatic Polyisocyanate | 100.0 | Crosslinker |
| Mixing Ratio (A:B by volume) | 2:1 |
Performance Data
The following tables summarize the expected performance of coatings formulated with this compound compared to traditional solvents.
4.1 Comparative Performance in Waterborne Acrylic Paint
This table compares the performance of a waterborne acrylic paint formulated with this compound versus a traditional coalescing agent, Texanol™.
| Property | This compound | Texanol™ | Test Method |
| VOC Content (g/L) | < 50 | ~100 | ASTM D2369 |
| Minimum Film Formation Temperature (°C) | 4 | 5 | ASTM D2354 |
| Gloss (60°) | 85 | 83 | ASTM D523 |
| Pendulum Hardness (König, 7 days) | 65 | 68 | ASTM D4366 |
| Adhesion (Cross-hatch, 5B is best) | 5B | 5B | ASTM D3359 |
| Scrub Resistance (cycles to failure) | 1200 | 1150 | ASTM D2486 |
4.2 Comparative Performance in Solvent-Based Alkyd Enamel
This table compares the performance of a high-solids alkyd enamel formulated with this compound versus a standard solvent blend of xylene and mineral spirits.
| Property | This compound | Xylene/Mineral Spirits | Test Method |
| VOC Content (g/L) | < 250 | > 340 | ASTM D2369 |
| Dry-to-Touch Time (hours) | 4 | 3 | ASTM D1640 |
| Pendulum Hardness (König, 7 days) | 75 | 78 | ASTM D4366 |
| Gloss (60°) | 92 | 90 | ASTM D523 |
| Flexibility (Mandrel Bend, 1/8 inch) | Pass | Pass | ASTM D522 |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the performance of coatings formulated with this compound.
5.1 Protocol for Determination of Volatile Organic Compound (VOC) Content
This protocol is based on ASTM D2369.
-
Objective: To determine the weight percent of volatile content of a coating.
-
Materials and Equipment:
-
Forced draft oven
-
Aluminum foil dishes
-
Syringe
-
Analytical balance (accurate to 0.1 mg)
-
Desiccator
-
-
Procedure:
-
Weigh an aluminum foil dish to the nearest 0.1 mg (W₁).
-
Add approximately 0.5 g of the coating sample to the dish.
-
Weigh the dish and sample to the nearest 0.1 mg (W₂).
-
Place the dish in a forced draft oven at 110 ± 5°C for 60 minutes.
-
Remove the dish from the oven and place it in a desiccator to cool to room temperature.
-
Weigh the dish and the dried sample to the nearest 0.1 mg (W₃).
-
Calculate the percent volatile content (V) using the following formula: V (%) = [ (W₂ - W₃) / (W₂ - W₁) ] * 100
-
5.2 Protocol for Adhesion Testing (Cross-Hatch)
This protocol is based on ASTM D3359, Method B.
-
Objective: To assess the adhesion of a coating film to a substrate.
-
Materials and Equipment:
-
Cutting tool with multiple blades or a sharp utility knife
-
Steel straightedge
-
Pressure-sensitive tape (as specified in ASTM D3359)
-
Soft brush
-
Illuminated magnifier
-
-
Procedure:
-
Apply the coating to the substrate and allow it to cure completely.
-
Using the cutting tool, make a series of parallel cuts through the coating to the substrate. For coatings up to 2.0 mils (50 µm) thick, make eleven cuts spaced 1 mm apart. For coatings between 2.0 and 5.0 mils (50 to 125 µm), make six cuts spaced 2 mm apart.
-
Make a second series of cuts at a 90-degree angle to the first set to create a cross-hatch pattern.
-
Gently brush the area to remove any loose flakes of coating.
-
Apply the pressure-sensitive tape over the cross-hatch area and smooth it down firmly.
-
Within 90 ± 30 seconds of application, remove the tape by pulling it off rapidly at a 180-degree angle.
-
Examine the cross-hatch area and the tape for any removed coating.
-
Rate the adhesion according to the ASTM D3359 scale (5B: no peeling or removal; 0B: more than 65% of the area is removed).
-
5.3 Protocol for Hardness Testing (Pendulum Hardness)
This protocol is based on ASTM D4366 (König Pendulum).
-
Objective: To determine the hardness of an organic coating.
-
Materials and Equipment:
-
König pendulum hardness tester
-
Coated test panels on a rigid substrate
-
Stopwatch
-
-
Procedure:
-
Ensure the pendulum tester is level and calibrated according to the manufacturer's instructions.
-
Place the coated test panel on the sample stage.
-
Gently lower the pendulum onto the coated surface.
-
Deflect the pendulum to the starting angle (6°) and release it.
-
Start the stopwatch simultaneously with the release of the pendulum.
-
Stop the stopwatch when the pendulum's amplitude decreases to the ending angle (3°).
-
The time in seconds is the König pendulum hardness.
-
Perform the test at least three times on different areas of the panel and report the average.
-
Visualizations
6.1 Logical Relationship: Role of this compound in Low-VOC Film Formation
Caption: Role of this compound in low-VOC coating film formation.
6.2 Experimental Workflow: VOC Content Determination (ASTM D2369)
Caption: Workflow for VOC content determination via ASTM D2369.
6.3 Experimental Workflow: Adhesion Testing (ASTM D3359)
Caption: Workflow for adhesion testing via ASTM D3359 (Cross-Hatch).
6.4 Experimental Workflow: Pendulum Hardness Testing (ASTM D4366)
Caption: Workflow for pendulum hardness testing via ASTM D4366.
References
Application Notes and Protocols for the Biocatalytic Synthesis of 2-Ethylhexyl Lactate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of 2-Ethylhexyl lactate, a versatile organic ester. The biocatalytic approach, primarily utilizing immobilized lipases, offers a green and highly selective alternative to traditional chemical synthesis, operating under mild conditions and minimizing byproduct formation.
Introduction
This compound is an ester with applications as a solvent and plasticizer in various industries, including pharmaceuticals. Its synthesis via enzymatic catalysis aligns with the principles of green chemistry, offering high purity and stereoselectivity. The most common approach involves the direct esterification of lactic acid with 2-ethylhexanol, catalyzed by a lipase. Immobilized lipases, such as Novozym® 435 (derived from Candida antarctica lipase B), are frequently employed due to their high stability, activity in non-aqueous media, and ease of recovery and reuse.
Principle of the Reaction
The enzymatic synthesis of this compound is a reversible esterification reaction. A lipase enzyme facilitates the condensation of the carboxylic acid group of lactic acid with the hydroxyl group of 2-ethylhexanol, forming an ester linkage and releasing a molecule of water.
Reaction Scheme:
To drive the equilibrium towards the product side, it is often necessary to remove water from the reaction medium, for instance, by conducting the reaction under vacuum or in the presence of a water adsorbent.
Key Experimental Parameters and Optimization
The efficiency of the biocatalytic synthesis of this compound is influenced by several factors that can be optimized to maximize the yield and reaction rate.
-
Enzyme Selection: Immobilized lipases are the catalysts of choice. Novozym® 435 is widely recognized for its high efficacy in ester synthesis. Other lipases, such as those from Rhizomucor miehei or Thermomyces lanuginosus, could also be screened for activity.
-
Reaction Temperature: Temperature significantly affects both the reaction rate and enzyme stability. For Novozym® 435, a temperature range of 60-80°C has been shown to be effective for the synthesis of other 2-ethylhexyl esters. Higher temperatures generally increase the reaction rate but can lead to enzyme denaturation over time.
-
Substrate Molar Ratio: An excess of one of the substrates, typically the alcohol (2-ethylhexanol), can be used to shift the reaction equilibrium towards the formation of the ester. This is particularly important as 2-ethylhexanol can be lost due to evaporation at higher temperatures.
-
Enzyme Loading: The amount of enzyme used will impact the reaction rate. A typical loading for immobilized enzymes like Novozym® 435 is between 2.5% and 10.5% (w/w) of the total substrates.
-
Solvent System: The reaction is often performed in a solvent-free system to increase substrate concentration and simplify downstream processing. If a solvent is used, hydrophobic organic solvents like hexane or toluene are generally preferred to minimize enzyme inhibition and facilitate product recovery.
-
Water Content: While water is a product of the reaction, a minimal amount of water is essential for maintaining the enzyme's catalytic activity. However, excess water will favor the reverse hydrolysis reaction.
Experimental Protocols
The following protocols are based on established methods for the synthesis of analogous 2-ethylhexyl esters and can be adapted for this compound.
Protocol for Solvent-Free Synthesis of this compound
This protocol describes a typical batch synthesis using Novozym® 435 in a solvent-free system.
Materials:
-
Lactic Acid (85-90% aqueous solution or anhydrous)
-
2-Ethylhexanol
-
Immobilized Lipase (e.g., Novozym® 435)
-
Reaction vessel (e.g., round-bottom flask) with magnetic stirrer and temperature control
-
Vacuum pump (optional)
Procedure:
-
To a reaction vessel, add lactic acid and 2-ethylhexanol. A molar ratio of 1:1.1 to 1:1.2 (lactic acid:2-ethylhexanol) is recommended to compensate for potential alcohol evaporation.
-
Add the immobilized lipase. A catalyst loading of 2.5% (w/w) of the total substrate mass is a good starting point.
-
Heat the reaction mixture to the desired temperature (e.g., 70°C) with constant stirring (e.g., 350 rpm).
-
If a vacuum is used to remove water, connect the reaction vessel to a vacuum pump.
-
Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS). The reaction progress can also be monitored by titrating the remaining acid content.
-
Once the reaction has reached the desired conversion (typically after several hours), stop the reaction by cooling the mixture and filtering to remove the immobilized enzyme.
-
The enzyme can be washed with a suitable solvent (e.g., hexane), dried, and stored for reuse.
-
The product, this compound, can be purified from the reaction mixture by distillation under reduced pressure.
Analytical Protocol: Quantification by GC-MS
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Appropriate capillary column (e.g., a non-polar or medium-polarity column)
Procedure:
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., hexane or ethyl acetate).
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations to generate a calibration curve.
-
GC-MS Analysis: Inject the prepared sample and standards into the GC-MS system.
-
Quantification: Identify the this compound peak based on its retention time and mass spectrum. Quantify the amount of product by comparing the peak area to the calibration curve. The conversion can be calculated based on the initial amount of the limiting substrate.
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the enzymatic synthesis of analogous 2-ethylhexyl esters, which can serve as a reference for the synthesis of this compound.
Table 1: Reaction Parameters for the Synthesis of 2-Ethylhexyl Esters using Novozym® 435.
| Parameter | 2-Ethylhexyl 2-Methylhexanoate | 2-Ethylhexyl Ferulate | 2-Ethylhexyl Palmitate |
| Enzyme | Novozym® 435 | Novozym® 435 | Novozym® 435 |
| System | Solvent-free | Solvent-free | Solvent-free |
| Temperature | 70-80°C | 71°C | 70°C |
| Substrate Molar Ratio (Acid:Alcohol) | 1:1.1 to 1:1.2 | 1:1.23 | 1:5.5 |
| Enzyme Loading (% w/w) | 2.5% | 1422 PLU | 10.5% |
| Reaction Time | 6 hours | 23 hours | 6 hours |
| Agitation | 350 rpm | 80 rpm | 150 rpm |
Table 2: Conversion and Yield Data for the Synthesis of 2-Ethylhexyl Esters.
| Product | Conversion | Yield | Reference |
| 2-Ethylhexyl 2-Methylhexanoate | 97% (at 70°C) | - | |
| 2-Ethylhexyl 2-Methylhexanoate | 99% (at 80°C) | - | |
| 2-Ethylhexyl Ferulate | 98-99.5% | - | |
| 2-Ethylhexyl Palmitate | >90% | - |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the biocatalytic synthesis of this compound.
Application Notes and Protocols: 2-Ethylhexyl Lactate in Industrial Cleaning and Degreasing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 2-Ethylhexyl lactate, a versatile and environmentally friendly solvent, for use in a variety of industrial cleaning and degreasing applications. This document outlines its key physicochemical properties, solvency characteristics, and provides detailed protocols for its evaluation and use in formulations for metal cleaning, ink removal, and general degreasing.
Introduction to this compound
This compound is a high-performance, biodegradable solvent derived from natural lactic acid.[1] It is a clear, colorless to pale yellow liquid with a mild odor.[2] Recognized as a "green solvent," it offers a safer and more sustainable alternative to traditional petroleum-based and halogenated solvents.[1] Its key attributes include excellent solvency power, a high flash point, low volatility, and low toxicity, making it suitable for a wide range of industrial applications, including metal cleaning, ink removal, and general degreasing.[2][3]
Physicochemical and Solvency Properties
A summary of the key physical and solvency properties of this compound is provided in the tables below. This data is essential for formulating effective cleaning solutions and for understanding the solvent's behavior in different applications.
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₂O₃ | [4][5] |
| Molecular Weight | 202.29 g/mol | [4][5] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Odor | Mild, characteristic | [2] |
| Boiling Point | 97-98 °C @ 3 Torr | [6] |
| Flash Point | 99.2 °C | [7] |
| Density | 0.9399 g/cm³ @ 20 °C | [6] |
| Water Solubility | 429 mg/L @ 20 °C |
Table 2: Solvency and Performance Characteristics of Lactate Esters
| Parameter | Ethyl Lactate (for reference) | Significance in Cleaning Formulations |
| Kauri-Butanol (Kb) Value | ~78 | A higher Kb value indicates a stronger ability to dissolve non-polar soils like oils and greases. |
| Hansen Solubility Parameters (MPa½) | These parameters predict the solubility of a material in a solvent. A closer match between the HSP of the solvent and the soil leads to better cleaning performance. | |
| δD (Dispersion) | 15.8 | |
| δP (Polar) | 7.2 | |
| δH (Hydrogen Bonding) | 10.9 |
Applications in Industrial Cleaning and Degreasing
This compound's unique combination of properties makes it an effective solvent for a variety of challenging industrial cleaning tasks.
Metal Cleaning and Degreasing
This compound is an excellent choice for removing oils, greases, and other soils from metal surfaces. Its high boiling point and low evaporation rate allow for longer contact time with the soil, leading to more effective cleaning. It is compatible with a wide range of metals and can be used in various cleaning processes, including immersion, spray, and wipe applications.
Ink Removal
Due to its strong solvency, this compound can be a key component in formulations for removing a variety of inks from printing equipment and other surfaces. Its ability to dissolve resins and pigments makes it a viable alternative to more aggressive and hazardous solvents commonly used in the printing industry.
General Purpose Degreasing
The biodegradable and low-toxicity profile of this compound makes it a suitable active solvent in general-purpose degreasers for use in manufacturing facilities, workshops, and maintenance applications. It can be formulated into both solvent-based and emulsion-type cleaners.
Experimental Protocols
The following protocols are based on industry-standard methods and can be adapted to evaluate the performance of this compound in specific cleaning applications.
Protocol for Evaluating Metal Degreasing Performance
This protocol is adapted from ASTM G122 for evaluating the cleaning performance of a solvent on metal coupons.
Objective: To quantify the cleaning efficiency of this compound in removing a standard industrial grease from a metal surface.
Materials:
-
This compound
-
Standard metal coupons (e.g., stainless steel, aluminum)
-
Industrial grease (e.g., lithium complex grease)
-
Beakers
-
Ultrasonic bath
-
Analytical balance (accurate to 0.1 mg)
-
Forced-air oven
-
Solvent for rinsing (e.g., isopropanol)
Procedure:
-
Coupon Preparation: Clean the metal coupons thoroughly with a suitable solvent (e.g., isopropanol) and dry them in an oven at 105°C for 1 hour. Allow to cool to room temperature in a desiccator and record the initial weight (W1).
-
Soiling: Apply a thin, uniform layer of the industrial grease to a defined area of the coupon. Record the weight of the soiled coupon (W2). The weight of the soil is Ws = W2 - W1.
-
Cleaning: Immerse the soiled coupon in a beaker containing this compound. For enhanced cleaning, place the beaker in an ultrasonic bath for a specified time (e.g., 5-15 minutes) and at a controlled temperature.
-
Rinsing and Drying: Remove the coupon from the cleaning solution, rinse with a volatile solvent (e.g., isopropanol) to remove any residual this compound, and dry in an oven at 105°C for 1 hour.
-
Final Weighing: Allow the cleaned coupon to cool to room temperature in a desiccator and record the final weight (W3).
-
Calculation of Cleaning Efficiency: Cleaning Efficiency (%) = [(W2 - W3) / (W2 - W1)] x 100
Table 3: Example Data for Metal Degreasing Evaluation
| Parameter | Value |
| Initial Coupon Weight (W1) | 10.0000 g |
| Soiled Coupon Weight (W2) | 10.1500 g |
| Weight of Soil (Ws) | 0.1500 g |
| Final Coupon Weight (W3) | 10.0150 g |
| Cleaning Efficiency | 90.0% |
Protocol for Evaluating Ink Removal Performance
This protocol provides a qualitative and semi-quantitative method for assessing the effectiveness of this compound in removing printing ink.
Objective: To evaluate the ability of this compound to remove a specific type of ink from a non-porous surface.
Materials:
-
This compound
-
Substrate material (e.g., glass, metal plate)
-
Printing ink to be tested
-
Cotton swabs or wipes
-
Timer
-
Spectrophotometer or colorimeter (for quantitative analysis)
Procedure:
-
Sample Preparation: Apply a uniform layer of the printing ink to the substrate and allow it to dry according to the ink manufacturer's instructions.
-
Spot Test (Qualitative): a. Apply a few drops of this compound to a small area of the dried ink. b. After a set contact time (e.g., 1, 3, 5 minutes), gently wipe the area with a cotton swab. c. Visually assess the degree of ink removal and any signs of substrate damage.
-
Wipe Test (Semi-Quantitative): a. Saturate a cotton wipe with this compound. b. Perform a specified number of wipes (e.g., 10 double rubs) with consistent pressure over the inked surface. c. Visually rank the ink removal on a scale of 1 to 5 (1 = no removal, 5 = complete removal).
-
Colorimetric Analysis (Quantitative): a. Measure the color of the inked substrate before cleaning using a spectrophotometer (Lab* values). b. After the cleaning procedure (spot or wipe test), rinse the surface with a suitable solvent and allow it to dry completely. c. Measure the color of the cleaned area. d. The change in color (ΔE*) can be used to quantify the cleaning efficiency.
Formulation Guidance
This compound can be used as the primary solvent or as a co-solvent in cleaning formulations. Its excellent solvency allows for the creation of effective and environmentally friendly cleaning products.
Example Formulation: Heavy-Duty Degreaser
| Component | Function | Weight % |
| This compound | Primary Solvent | 40 - 60% |
| Non-ionic Surfactant | Wetting and Emulsification | 5 - 15% |
| Co-solvent (e.g., Glycol Ether) | Performance Enhancement | 10 - 20% |
| Corrosion Inhibitor | Metal Protection | 1 - 5% |
| Water | Diluent | To 100% |
Example Formulation: Ink Remover
| Component | Function | Weight % |
| This compound | Primary Solvent | 50 - 70% |
| Co-solvent (e.g., N-Methyl-2-pyrrolidone) | Enhanced Solvency | 10 - 20% |
| Surfactant | Wetting and Penetration | 5 - 10% |
| Thickener | Viscosity Control | 1 - 3% |
Visualizations
The following diagrams illustrate key concepts related to the use of this compound in industrial cleaning.
Caption: Mechanism of this compound in Degreasing.
Caption: Workflow for Evaluating Cleaning Performance.
Safety and Handling
While this compound is considered to have a favorable safety profile, standard industrial hygiene practices should always be followed. Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and personal protective equipment.[4][7][8] It is recommended to use in a well-ventilated area and to wear appropriate gloves and eye protection.
Conclusion
This compound is a high-performance, sustainable solvent with significant potential in industrial cleaning and degreasing applications. Its excellent solvency, combined with its favorable environmental and safety profile, makes it a strong candidate to replace traditional and more hazardous solvents. The protocols and formulation guidance provided in these notes offer a starting point for researchers and formulators to explore the full potential of this versatile green solvent.
References
- 1. PURASOLV® Solvents | Corbion [corbion.com]
- 2. cphi-online.com [cphi-online.com]
- 3. corbion.com [corbion.com]
- 4. Page loading... [guidechem.com]
- 5. This compound | C11H22O3 | CID 93026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. echemi.com [echemi.com]
Application Notes and Protocols for Transesterification Reactions Involving 2-Ethylhexyl Lactate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of 2-Ethylhexyl lactate, a versatile and biodegradable solvent and plasticizer. The protocols detailed below are based on established methodologies for the synthesis of analogous 2-ethylhexyl esters and lactate esters, providing a strong foundation for laboratory-scale production and investigation.
Application Notes
This compound (CAS 186817-80-1) is a colorless to pale yellow, transparent liquid with a mild ester scent.[1] It is recognized as a "green" solvent due to its biodegradability and low toxicity.[1] Its properties make it a compound of interest in various fields, particularly in the pharmaceutical and drug development sectors.
Key Applications:
-
Pharmaceutical Formulations: this compound serves as a biocompatible solvent and plasticizer. It has been cited for its use in products for treating conditions such as hyperlipidemia and Alzheimer's disease.[] Its ability to dissolve active pharmaceutical ingredients (APIs) and enhance the flexibility of polymer-based drug delivery systems makes it a valuable excipient.
-
Drug Delivery Systems: As a plasticizer, it can be incorporated into transdermal patches, oral films, and other polymeric drug delivery matrices to improve their mechanical properties and drug release profiles.
-
Cosmetics and Personal Care: In cosmetic formulations, it functions as an emollient and solvent, providing a non-greasy feel in creams and lotions while helping to dissolve oil-soluble active ingredients.[1]
-
Industrial Applications: Beyond pharmaceuticals, it is used in high-performance coatings, as a processing aid for biopolymers like PLA, in adhesives and sealants, and as an industrial cleaning agent.[1]
Chemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₂O₃ | [] |
| Molecular Weight | 202.29 g/mol | [] |
| Boiling Point | 243.0 ± 8.0 °C | [1] |
| Density (20 °C) | 0.954 ± 0.06 g/mL | [1] |
| Flash Point | 99.2 ± 6.9 °C | [1] |
Experimental Protocols
Two primary methods for the synthesis of this compound via transesterification are presented: chemical catalysis using an acidic resin and enzymatic catalysis with an immobilized lipase.
Protocol 1: Chemical Synthesis of this compound via Acid-Catalyzed Transesterification
This protocol is adapted from the synthesis of 2-ethylhexyl acetate by transesterification of a methyl ester with 2-ethylhexanol.[3][4] It describes the reaction of a simple alkyl lactate (e.g., ethyl lactate) with 2-ethylhexanol using a strongly acidic cation-exchange resin.
Reaction Scheme:
Materials:
-
Ethyl lactate
-
2-Ethylhexanol
-
Strongly acidic cation-exchange resin (e.g., NKC-9)[3]
-
Nitrogen gas supply
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle with temperature control
-
Rotary evaporator
Procedure:
-
Reactant Charging: In a round-bottom flask, combine ethyl lactate and 2-ethylhexanol. A molar excess of ethyl lactate is recommended to drive the reaction towards the product. A molar ratio of 4:1 (ethyl lactate to 2-ethylhexanol) can be used as a starting point.[3]
-
Catalyst Addition: Add the acidic cation-exchange resin to the reaction mixture. A catalyst loading of 20 wt.% relative to 2-ethylhexanol can be employed.[3]
-
Inert Atmosphere: Purge the flask with nitrogen gas to create an inert atmosphere.
-
Reaction: Heat the mixture to 80 °C with continuous stirring.[3]
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them using Gas Chromatography (GC) to determine the conversion of 2-ethylhexanol.
-
Reaction Time: Allow the reaction to proceed for approximately 3 hours, or until the conversion of 2-ethylhexanol plateaus.[3]
-
Catalyst Removal: After cooling the reaction mixture to room temperature, filter to remove the resin catalyst.
-
Purification: Remove the excess ethyl lactate and the ethanol byproduct under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by vacuum distillation.
Quantitative Data for Analogous Reaction (Synthesis of 2-Ethylhexyl Acetate): [3]
| Parameter | Optimal Condition |
| Reactants | Methyl Acetate, 2-Ethylhexanol |
| Molar Ratio (Methyl Acetate:2-Ethylhexanol) | 4:1 |
| Catalyst | NKC-9 (Strongly acidic cation-exchange resin) |
| Catalyst Loading | 20 wt.% (based on 2-ethylhexanol) |
| Reaction Temperature | 80 °C |
| Reaction Time | 3 h |
| Conversion of 2-Ethylhexanol | 79.64% |
| Product Yield | 90.90% |
Protocol 2: Enzymatic Synthesis of this compound via Lipase-Catalyzed Transesterification
This protocol is based on the enzymatic synthesis of 2-ethylhexyl ferulate and 2-ethylhexyl 2-methylhexanoate, utilizing the highly efficient and selective immobilized lipase, Novozym® 435.[5][6] This method offers milder reaction conditions and potentially higher purity of the final product.
Reaction Scheme:
Materials:
-
Ethyl lactate
-
2-Ethylhexanol
-
Novozym® 435 (Immobilized Candida antarctica lipase B)
-
Solvent (optional, e.g., n-hexane for kinetic studies, or solvent-free)[5]
-
Molecular sieves (for water removal, if necessary)
-
Orbital shaker or magnetic stirrer with temperature control
-
Vacuum pump (optional, for ethanol removal)
Procedure:
-
Reactant Preparation: Combine ethyl lactate and 2-ethylhexanol in a suitable reaction vessel. An excess of one of the reactants may be used to shift the equilibrium. For instance, a 10% molar excess of 2-ethylhexanol can be used.[5] The reaction can be performed in a solvent-free system.[5][6]
-
Enzyme Addition: Add Novozym® 435 to the mixture. A typical enzyme loading is 2.5% (w/w) of the total substrate mass.[5]
-
Reaction Conditions: Place the reaction vessel in an orbital shaker or on a stirring hotplate set to the desired temperature (e.g., 70 °C) and stirring speed (e.g., 350 rpm).[5]
-
Byproduct Removal (Optional but Recommended): To drive the reaction to completion, the ethanol byproduct can be removed. This can be achieved by conducting the reaction under reduced pressure.[6]
-
Monitoring: The progress of the reaction can be monitored by analyzing samples via GC or by determining the acid value if starting from lactic acid.[5]
-
Enzyme Recovery: Upon completion of the reaction, the immobilized enzyme can be recovered by simple filtration for potential reuse.[5]
-
Purification: The product can be purified from the unreacted substrates by vacuum distillation.
Quantitative Data for Analogous Reaction (Synthesis of 2-Ethylhexyl 2-methylhexanoate): [5]
| Parameter | Condition 1 | Condition 2 |
| Reactants | 2-Methylhexanoic Acid, 2-Ethylhexanol | 2-Methylhexanoic Acid, 2-Ethylhexanol |
| Molar Ratio (Alcohol Excess) | 10% | 20% |
| Catalyst | Novozym® 435 | Novozym® 435 |
| Catalyst Loading | 2.5% (w/w) | 2.5% (w/w) |
| Reaction Temperature | 70 °C | 80 °C |
| Stirring Speed | 350 rpm | 350 rpm |
| Conversion | 97% | 99% |
Visualizations
Below are diagrams illustrating the experimental workflows for the synthesis of this compound.
Caption: Workflow for Chemical Synthesis of this compound.
Caption: Workflow for Enzymatic Synthesis of this compound.
References
- 1. biviture.com [biviture.com]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. Sustainable Biocatalytic Procedure for Obtaining New Branched Acid Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High Efficient Synthesis of Enzymatic 2-Ethylhexyl Ferulate at Solvent-Free and Reduced Pressure Evaporation System [scirp.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Ethylhexyl Lactate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Ethylhexyl lactate.
Frequently Asked Questions (FAQs)
Q1: What are the common catalytic systems for this compound synthesis?
A1: The most common methods for synthesizing this compound involve the esterification of lactic acid with 2-Ethylhexanol. This reaction is typically catalyzed by:
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Acid Catalysts: Brønsted acids like sulfuric acid (H₂SO₄) are conventional catalysts for this process. More recently, acidic ionic liquids have been shown to be highly effective.[1][2]
-
Enzymatic Catalysts: Lipases, such as immobilized Candida antarctica lipase B (Novozym® 435), offer a greener alternative, operating under milder conditions.
Q2: What are the typical reaction conditions for this compound synthesis?
A2: Optimal reaction conditions vary depending on the catalytic system. Below is a summary of reported conditions:
| Catalyst System | Temperature (°C) | Lactic Acid:2-Ethylhexanol Molar Ratio | Catalyst Loading | Reaction Time (h) | Yield (%) | Reference |
| Acidic Ionic Liquid | 60 | 1:2 to 1:4 | 15 mol% | 3 | 96-97 | [1][2][3] |
| Sulfuric Acid | 80 | - | - | - | - | [4] |
| Immobilized Lipase | 71 | - | 1422 PLU | 23 | 98 |
Q3: What are the major byproducts in this compound synthesis?
A3: The primary byproduct observed is the esterified dimer of lactic acid.[1][2] Cyclic dimers of lactic acid (lactides) can also form. Using a high concentration of lactic acid can lead to the formation of lactic acid oligomers and their subsequent esters.[2]
Q4: How does water affect the synthesis of this compound?
A4: Water is a byproduct of the esterification reaction. Its presence can shift the reaction equilibrium back towards the reactants (lactic acid and 2-ethylhexanol), thereby reducing the yield of this compound.[1] It is crucial to remove water as it is formed to drive the reaction to completion.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be monitored using standard analytical techniques such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To separate and quantify reactants, products, and byproducts.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to follow the disappearance of starting materials and the appearance of the product.[5]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To monitor the disappearance of the carboxylic acid O-H band and the appearance of the ester C=O band.
Troubleshooting Guide
Problem 1: Low Yield or Incomplete Conversion
| Possible Cause | Suggested Solution |
| Reaction Equilibrium: The accumulation of water, a byproduct of the esterification, can inhibit the forward reaction.[1] | Remove water as it forms. This can be achieved by using a Dean-Stark apparatus, molecular sieves, or by performing the reaction under vacuum. In systems using acidic ionic liquids, the immiscibility of the this compound product with the ionic liquid phase naturally drives the equilibrium towards the product.[1][2] |
| Suboptimal Reactant Ratio: An insufficient amount of the excess reactant (typically 2-Ethylhexanol) can limit the conversion of the limiting reactant (lactic acid). | Increase the molar ratio of 2-Ethylhexanol to lactic acid. Ratios of 2:1 to 4:1 have been shown to improve yields.[1][2] |
| Insufficient Catalyst Loading: The amount of catalyst may not be sufficient to achieve a high reaction rate. | Increase the catalyst concentration. For acidic ionic liquids, increasing the loading from 5 mol% to 15 mol% significantly improves the yield.[1] |
| Low Reaction Temperature: The reaction rate may be too slow at lower temperatures. | Increase the reaction temperature. However, be mindful of potential side reactions or catalyst degradation at excessively high temperatures. |
| Catalyst Deactivation (Enzymatic): Lipases can be denatured by high temperatures or inhibited by certain solvents or impurities. | Optimize the reaction temperature for the specific lipase being used. Ensure the purity of reactants and consider using a solvent-free system or a biocompatible solvent. |
Problem 2: Formation of Undesired Byproducts
| Possible Cause | Suggested Solution |
| Self-esterification of Lactic Acid: At higher concentrations and temperatures, lactic acid can self-react to form dimers and oligomers.[2] | Optimize reaction conditions. Use milder temperatures and shorter reaction times where possible. The choice of catalyst can also influence selectivity. |
| Side Reactions Catalyzed by Strong Acids: Strong acids like sulfuric acid can promote side reactions such as dehydration or etherification of the alcohol. | Consider using a milder catalyst. Acidic ionic liquids or enzymatic catalysts often provide higher selectivity.[1] |
Problem 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Residual Acid Catalyst: The presence of an acid catalyst can contaminate the final product. | Neutralize the reaction mixture. After the reaction, wash the organic phase with a saturated solution of sodium bicarbonate (NaHCO₃) to remove any remaining acid.[1][2] |
| Unreacted Starting Materials: Lactic acid and 2-Ethylhexanol may remain in the product mixture. | Perform an aqueous extraction. Wash the organic phase with water to remove unreacted lactic acid.[1][2] Distill under reduced pressure to remove the more volatile 2-Ethylhexanol.[1][2] |
| Emulsion Formation during Workup: The presence of both hydrophilic and lipophilic compounds can lead to the formation of stable emulsions during aqueous extraction. | Break the emulsion. This can be achieved by adding a saturated brine solution or by centrifugation. |
Experimental Protocols
Protocol 1: Synthesis of this compound using an Acidic Ionic Liquid Catalyst
-
Catalyst Preparation: Synthesize the acidic ionic liquid [Et₃NH][(HSO₄)(H₂SO₄)₂] by reacting triethylamine with a threefold molar excess of sulfuric acid. Add water during the synthesis to dissipate the heat of reaction.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine lactic acid and 2-Ethylhexanol in a 1:2 molar ratio.
-
Catalyst Addition: Add the acidic ionic liquid catalyst (15 mol% with respect to lactic acid) to the reaction mixture.
-
Reaction: Heat the mixture to 60°C and stir for 3 hours. The formation of a biphasic system should be observed as the reaction progresses.[1][2][3]
-
Workup:
-
After the reaction is complete, allow the mixture to cool and the two phases to separate.
-
Separate the upper organic phase.
-
Wash the organic phase with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Perform an aqueous extraction with water to remove any unreacted lactic acid.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the excess 2-Ethylhexanol by distillation under reduced pressure.
-
The final product, this compound, can be further purified by vacuum distillation.
-
Protocol 2: Enzymatic Synthesis of this compound
-
Reaction Setup: In a suitable reaction vessel, combine lactic acid and 2-Ethylhexanol.
-
Enzyme Addition: Add immobilized lipase (e.g., Novozym® 435) to the mixture.
-
Reaction: Maintain the reaction at the optimal temperature for the chosen enzyme (e.g., around 70°C) with constant stirring. To drive the reaction forward, it is beneficial to remove the water byproduct, for example, by conducting the reaction under vacuum.
-
Enzyme Recovery: After the reaction, the immobilized enzyme can be recovered by filtration and potentially reused.
-
Purification: The product can be purified from the unreacted starting materials by vacuum distillation.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Highly Efficient Biphasic System for the Synthesis of Alkyl Lactates in the Presence of Acidic Ionic Liquids [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. CN1384092A - Improved 2-ethyl hexyl acrylate producing process - Google Patents [patents.google.com]
- 5. This compound | 6283-86-9 | Benchchem [benchchem.com]
improving yield and purity in 2-Ethylhexyl lactate esterification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to improve yield and purity in 2-Ethylhexyl lactate esterification.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
Question: Why is my esterification yield consistently low?
Answer: Low yields in this compound synthesis are often tied to the natural equilibrium of the esterification reaction.[1] Several factors can be optimized to drive the reaction toward the product side:
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Water Removal: The esterification of lactic acid with 2-ethylhexanol produces water as a byproduct.[2] The presence of water can shift the reaction equilibrium back towards the reactants, thereby reducing the ester yield.[2] In some cases, the product can form an azeotrope with water, which complicates purification.[2] Consider using a Dean-Stark apparatus or carrying out the reaction under vacuum to continuously remove water.
-
Molar Ratio of Reactants: Employing an excess of one reactant, typically the alcohol (2-ethylhexanol), can significantly increase the reaction rate and final yield.[3] Studies have shown that increasing the molar ratio of 2-ethylhexanol to lactic acid from 1:1 to 4:1 results in higher reaction rates and ester yields.[3]
-
Catalyst Choice and Loading: The catalyst plays a crucial role. While traditional acid catalysts like sulfuric acid or p-toluenesulphonic acid work, modern alternatives like acidic ionic liquids have shown exceptional performance.[3][4] An acidic ionic liquid catalyst, [Et₃NH][(HSO₄)(H₂SO₄)₂], at a loading of 15 mol% has been demonstrated to achieve yields of 96–97%.[3][5]
-
Reaction System (Biphasic): A key advantage of using certain ionic liquid catalysts is the formation of a biphasic system.[3] this compound is immiscible with the ionic liquid, causing it to separate into a distinct phase as it is formed.[3] This separation acts as a driving force, pulling the reaction equilibrium towards the product side and enabling high yields in relatively short times.[1][3]
Question: What are the common impurities in my final product, and how can I increase its purity?
Answer: The typical purity of commercially available this compound is around 95%.[1] Common impurities include unreacted starting materials (lactic acid, 2-ethylhexanol) and byproducts formed during the reaction.
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Common Byproducts: The most frequently observed byproduct is the esterified dimer of lactic acid.[3] Oxidation of the secondary alcohol group on the lactate molecule can also lead to the formation of 2-Ethylhexyl pyruvate.[1]
-
Purification Techniques:
-
Distillation: After the reaction, excess 2-ethylhexanol can be removed via distillation under reduced pressure (e.g., 63–65 °C at 10 mmHg).[3] This is a standard step in the workup process.[3][4]
-
Washing: A common workup step involves washing the organic phase to remove water-soluble impurities like residual acid catalyst or lactic acid. This is often followed by drying with an agent like anhydrous MgSO₄.[3]
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Melt Crystallization: For achieving very high purity, melt crystallization is a surprisingly effective method.[6] This technique can purify an initial product with up to 10 wt% impurities to a final purity of at least 99.5%, and in some cases, as high as 99.9%.[4][6]
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal reaction conditions for maximizing the yield of this compound?
A1: Using an acidic ionic liquid catalyst, [Et₃NH][(HSO₄)(H₂SO₄)₂], exceptionally high yields (96-97%) have been achieved under relatively mild conditions.[3][5] The optimized parameters are summarized in the table below.
Q2: Can I recycle the catalyst used in the reaction?
A2: Yes, a significant advantage of using acidic ionic liquids is their recyclability. Studies have shown that the ionic liquid catalyst used for this compound synthesis can be recycled up to five times without a significant loss in conversion or selectivity, making the process greener and more economical.[3]
Q3: What analytical techniques are best for assessing the purity of my this compound sample?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for both confirming the molecular structure and assessing the purity of the final product.[1] Both ¹H NMR and ¹³C NMR can identify the characteristic signals of this compound and detect the presence of unreacted precursors or byproducts.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is also highly effective for purity assessment and identifying trace impurities.[1]
Q4: Are there alternative synthesis routes besides direct esterification?
A4: Yes, another promising research area is the alcoholysis of poly(lactic acid) (PLA).[1] This method contributes to the chemical recycling of end-of-life PLA, offering a more sustainable and circular production economy for generating alkyl lactates.[1]
Data and Protocols
Optimized Reaction Conditions
The following table summarizes the optimized conditions for the synthesis of this compound using an acidic ionic liquid catalyst, which resulted in a biphasic system.[3]
| Parameter | Optimized Condition | Resulting Yield |
| Catalyst | [Et₃NH][(HSO₄)(H₂SO₄)₂] | 96-97% |
| Catalyst Loading | 15 mol% (per lactic acid) | 96-97% |
| Molar Ratio | 2:1 (2-ethylhexanol:lactic acid) | 96-97% |
| Temperature | 60 °C | 96-97% |
| Reaction Time | 180 minutes | 97% |
Experimental Protocol: Esterification via Ionic Liquid Catalysis
This protocol is adapted from a high-yield synthesis method.[3]
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Reactant Setup: In a suitable reactor, combine 2-ethylhexanol and lactic acid in a 2:1 molar ratio.
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Catalyst Addition: Add the acidic ionic liquid catalyst, [Et₃NH][(HSO₄)(H₂SO₄)₂], at a concentration of 15 mol% relative to the lactic acid.
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Reaction: Heat the mixture to 60 °C and stir. The reaction will form a biphasic system as the this compound product separates from the ionic liquid layer.[3] Monitor the reaction progress via GC analysis until the desired conversion is reached (approx. 3 hours for ~97% yield).[3]
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Phase Separation: After the reaction, allow the mixture to cool and the two phases (the upper ester phase and the lower ionic liquid phase) to separate. Decant the upper organic phase. The lower ionic liquid phase can be retained for recycling.
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Workup:
-
Purification: Purify the crude product by vacuum distillation. Unreacted 2-ethylhexanol can be distilled off at approximately 63–65 °C and 10 mmHg.[3] The final product, this compound, is obtained as a colorless liquid.
Visualized Workflows and Logic
Caption: General experimental workflow for this compound synthesis.
References
- 1. This compound | 6283-86-9 | Benchchem [benchchem.com]
- 2. Transesterification of Lactic Acid Oligomers with Ethanol, a Way to Anhydrous Ethyl Lactate: A Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. data.epo.org [data.epo.org]
- 5. researchgate.net [researchgate.net]
- 6. WO2001044157A1 - Method of purifying lactic acid esters - Google Patents [patents.google.com]
Technical Support Center: Large-Scale Purification of 2-Ethylhexyl Lactate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale purification of 2-Ethylhexyl lactate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound via common industrial methods: vacuum distillation, liquid-liquid extraction, and adsorption.
Vacuum Distillation
Issue 1: Product purity is below the required specification (e.g., <99.5%).
Possible Causes:
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Incomplete separation of impurities: Close-boiling impurities may co-distill with the this compound. Common impurities include unreacted 2-ethylhexanol, residual lactic acid, and byproducts like lactide (a cyclic dimer of lactic acid).[1]
-
Thermal degradation: At elevated temperatures, this compound can undergo decomposition, leading to the formation of color bodies and other impurities.
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Entrainment: Liquid droplets can be carried over with the vapor to the condenser, contaminating the distillate.[2]
Troubleshooting Steps:
-
Optimize Operating Parameters:
-
Reduce Pressure: Lowering the vacuum level will decrease the boiling point of this compound, minimizing thermal degradation.
-
Adjust Reflux Ratio: Increasing the reflux ratio can enhance the separation of close-boiling impurities. However, this may also increase the reboiler temperature, so a careful balance is required.
-
-
Improve Column Efficiency:
-
Packing/Trays: Ensure the distillation column is packed efficiently or that the trays are functioning correctly to maximize the number of theoretical plates.
-
Demister Pads: Install or check the condition of demister pads at the top of the column to prevent entrainment.[2]
-
-
Pre-treatment of Crude Feed: Consider a pre-purification step, such as a wash with a dilute base, to remove acidic impurities like lactic acid before distillation.
Issue 2: The distillation column is experiencing flooding.
Possible Causes:
-
Excessive vapor flow: The upward velocity of the vapor is too high, preventing the downward flow of the liquid.[2]
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High feed rate: The rate at which the crude this compound is fed into the column exceeds its capacity.[2]
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Fouling: Deposition of solid impurities or polymeric material on the column internals can restrict flow.
Troubleshooting Steps:
-
Reduce Vapor Velocity: Decrease the heat input to the reboiler to lower the boil-up rate.
-
Lower Feed Rate: Reduce the feed rate to within the design capacity of the column.
-
Inspect and Clean: If the problem persists, the column may need to be shut down for inspection and cleaning of the packing or trays.
Liquid-Liquid Extraction
Issue 3: Formation of a stable emulsion at the liquid-liquid interface.
Possible Causes:
-
High mixing intensity: Vigorous agitation can lead to the formation of fine droplets that are slow to coalesce.[3]
-
Presence of surfactants: Impurities in the crude feed can act as surfactants, stabilizing the emulsion.
-
Similar densities of the two phases: If the densities of the organic and aqueous phases are too close, phase separation will be slow.
Troubleshooting Steps:
-
Reduce Agitation: Lower the mixing speed to promote the formation of larger droplets that will separate more easily.[3]
-
"Salting Out": Add a neutral salt, such as sodium chloride, to the aqueous phase. This increases the ionic strength and can help to break the emulsion.[4]
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Temperature Adjustment: Changing the temperature can alter the densities and viscosities of the phases, potentially aiding in phase separation.[3]
-
Solvent Modification: Adding a small amount of a different organic solvent can change the interfacial tension and help to break the emulsion.[4]
Issue 4: Poor extraction efficiency, resulting in low product yield.
Possible Causes:
-
Inappropriate solvent selection: The chosen extraction solvent may have a low partition coefficient for this compound.
-
Insufficient mixing: Inadequate contact between the two phases will result in incomplete extraction.
-
Incorrect pH of the aqueous phase: The pH can influence the solubility of impurities and, in some cases, the product itself.
Troubleshooting Steps:
-
Solvent System Evaluation: If recovery rates are consistently low, consider a different extraction solvent.
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Optimize Mixing: Increase the mixing intensity or contact time to ensure thorough mixing of the phases.
-
pH Adjustment: Adjust the pH of the aqueous phase to maximize the partitioning of this compound into the organic phase while potentially leaving ionized impurities in the aqueous phase.
Adsorption
Issue 5: Low removal of color or polar impurities.
Possible Causes:
-
Incorrect adsorbent selection: The chosen adsorbent may not have a high affinity for the target impurities.
-
Adsorbent saturation: The adsorbent has reached its maximum capacity and can no longer bind impurities.
-
Insufficient contact time: The residence time of the this compound in the adsorption column is too short for effective impurity removal.
Troubleshooting Steps:
-
Screen Different Adsorbents: Test various adsorbents (e.g., activated carbon, silica gel, activated alumina) to find the most effective one for the specific impurities.
-
Regenerate or Replace Adsorbent: If the adsorbent is saturated, it will need to be regenerated according to the manufacturer's instructions or replaced.
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Adjust Flow Rate: Decrease the flow rate of the this compound through the adsorption bed to increase the contact time.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities originate from the synthesis process and include unreacted starting materials and byproducts. These are typically:
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Lactic Acid: Unreacted starting material.[1]
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2-Ethylhexanol: Unreacted starting material.[1]
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Water: A byproduct of the esterification reaction.
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Lactide: A cyclic dimer of lactic acid that can form at elevated temperatures.[1]
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Esterified dimers of lactic acid: Byproducts from the esterification process.[1]
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Catalyst residues: If a catalyst is used in the synthesis, it may need to be removed.
Q2: Which analytical methods are best for determining the purity of this compound?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for both qualitative and quantitative analysis of this compound and its volatile impurities.[1] For non-volatile impurities like residual acids or salts, High-Performance Liquid Chromatography (HPLC) may be more suitable. Karl Fischer titration is the standard method for determining water content.
Q3: What are the key safety considerations when handling this compound at a large scale?
A3: According to its GHS classification, this compound can cause skin and serious eye irritation, and may cause an allergic skin reaction.[5][6] Therefore, appropriate personal protective equipment (PPE), such as gloves and safety glasses, should be worn. Ensure adequate ventilation to minimize inhalation of any vapors. It is also important to consult the Safety Data Sheet (SDS) for detailed handling and storage information.
Q4: Can reactive distillation be used for the purification of this compound?
A4: Reactive distillation, which combines chemical reaction and distillation in a single unit, can be an efficient method for producing and purifying lactate esters.[7][8][9] By continuously removing the ester and water from the reaction zone, the equilibrium of the esterification reaction is shifted towards the products, leading to higher conversions. However, the design and operation of reactive distillation columns can be complex.[7][10]
Data Presentation
Table 1: Illustrative Vacuum Distillation Parameters for Lactate Esters
| Parameter | Typical Range | Purpose |
| Pressure | 1 - 20 mmHg | To lower the boiling point and prevent thermal degradation. |
| Reboiler Temperature | 120 - 160 °C | To provide sufficient energy for vaporization without causing decomposition. |
| Reflux Ratio | 1:1 to 5:1 | To enhance the separation of close-boiling impurities. |
| Purity Achieved | > 99.5% | To meet the requirements for most industrial applications. |
Note: These values are illustrative and should be optimized for the specific equipment and purity requirements for this compound.
Table 2: Comparison of Potential Extraction Solvents for Lactate Esters
| Solvent | Partition Coefficient (Illustrative) | Advantages | Disadvantages |
| Toluene | Moderate | Good selectivity, readily available. | Flammable, regulated as a VOC. |
| Heptane | Low to Moderate | Low water solubility, easy to recover. | Lower solvency for the ester. |
| Methyl Isobutyl Ketone (MIBK) | High | High solvency for the ester. | Higher water solubility, more difficult to recover. |
Note: The partition coefficient is highly dependent on the specific conditions of the extraction. The ideal solvent will provide a high partition coefficient for this compound and low solubility for impurities and water.
Experimental Protocols
Protocol 1: General Procedure for Laboratory-Scale Vacuum Distillation
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus, including a round-bottom flask (reboiler), a packed distillation column, a condenser, a receiving flask, and a vacuum pump with a pressure gauge.
-
Charging the Reboiler: Charge the crude this compound into the round-bottom flask. Add boiling chips to ensure smooth boiling.
-
Applying Vacuum: Gradually apply vacuum to the system, ensuring all joints are properly sealed.
-
Heating: Begin heating the reboiler using a heating mantle.
-
Distillation: As the mixture begins to boil, control the heating rate and reflux ratio to achieve a steady distillation rate.
-
Fraction Collection: Collect the distilled this compound in the receiving flask. It may be beneficial to collect an initial "forerun" fraction to remove any low-boiling impurities.
-
Shutdown: Once the distillation is complete, turn off the heat and allow the system to cool before slowly releasing the vacuum.
Protocol 2: General Procedure for Laboratory-Scale Liquid-Liquid Extraction
-
Apparatus Setup: Use a separatory funnel of appropriate size.
-
Charging the Funnel: Add the crude this compound and the chosen extraction solvent (e.g., an immiscible organic solvent) to the separatory funnel.
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Washing (Optional): Add an aqueous wash solution (e.g., deionized water or a dilute sodium bicarbonate solution to remove acidic impurities).
-
Mixing: Stopper the funnel and gently invert it several times to mix the phases, periodically venting to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.
-
Phase Separation: Allow the layers to separate completely.
-
Draining: Drain the lower layer. The upper layer can then be drained or poured out from the top.
-
Drying: Dry the organic layer containing the purified this compound over a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
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Solvent Removal: Filter off the drying agent and remove the extraction solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: A typical experimental workflow for the synthesis and purification of this compound.
References
- 1. This compound | 6283-86-9 | Benchchem [benchchem.com]
- 2. data.epo.org [data.epo.org]
- 3. Separation and purification technologies for lactic acid – A brief review :: BioResources [bioresources.cnr.ncsu.edu]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C11H22O3 | CID 93026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Development and Validation of Stability-indicating Gas Chromatography Method for the Quantitative Determination of Ethylhexylglycerin and its Impurities in Bulk and Pharmaceutical Dosage Forms | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. repositum.tuwien.at [repositum.tuwien.at]
- 9. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 10. researchgate.net [researchgate.net]
preventing hydrolysis of 2-Ethylhexyl lactate in aqueous media
Welcome to the technical support center for 2-Ethylhexyl lactate. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the hydrolysis of this compound in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is this compound hydrolysis?
A1: this compound (EHL) is an ester. In the presence of water, it can undergo a chemical reaction called hydrolysis, where the ester bond is broken.[1] This reaction degrades EHL into its parent molecules: lactic acid and 2-ethylhexanol.[2] This process is reversible under neutral or acidic conditions but becomes irreversible under basic conditions.[2]
Q2: What are the primary products of this degradation?
A2: The hydrolysis of the ester bond in this compound yields two main products: lactic acid and 2-ethylhexanol.[2]
Q3: My aqueous solution of this compound is becoming more acidic over time. Why is this happening?
A3: This is likely due to a process called autocatalysis.[2] As this compound hydrolyzes, it produces lactic acid. This lactic acid then acts as an acid catalyst, accelerating the rate of further hydrolysis, which in turn produces more lactic acid, leading to a significant drop in the solution's pH.[2] This phenomenon is common for similar alkyl lactates.[2][3]
Q4: What are the key factors that accelerate the hydrolysis of this compound?
A4: The stability of this compound in aqueous environments is primarily influenced by:
-
pH: Hydrolysis is significantly faster under both acidic and basic conditions compared to a neutral or slightly acidic pH.[2] Basic conditions (saponification) are particularly effective at driving the reaction to completion.[2]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.[4]
-
Presence of Catalysts: Besides protons (H+) and hydroxide ions (OH-), certain enzymes (esterases) and metal ions can also catalyze the hydrolysis reaction.[1][5]
Q5: How can I monitor the extent of hydrolysis in my experiments?
A5: You can monitor hydrolysis using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): This is a precise method to measure the decrease in the concentration of this compound and the corresponding increase in the concentration of the lactic acid and 2-ethylhexanol products.
-
Gas Chromatography (GC): GC can also be used to quantify the reactants and products.
-
pH Measurement: A simple way to detect the progression of hydrolysis is to monitor the pH of the solution. A decrease in pH over time indicates the formation of lactic acid.[2]
-
Fourier-Transform Infrared Spectroscopy (FT-IR): This technique can track the disappearance of the characteristic ester carbonyl (C=O) absorption band, typically found around 1735–1750 cm⁻¹.[2]
Troubleshooting Guide: Unexpected Degradation
If you are observing unexpectedly rapid degradation of this compound in your aqueous formulation, follow this troubleshooting workflow.
In-Depth Prevention Strategies
Q6: How does pH control prevent hydrolysis and what is the optimal range?
A6: Controlling the pH is the most critical factor in preventing hydrolysis. The reaction is slowest in the slightly acidic to neutral pH range. Buffering your aqueous medium is essential to prevent the pH drop caused by autocatalysis.[2][6] While specific kinetic data for this compound is not widely documented, data from similar esters suggest that maintaining a pH between 4.0 and 6.0 is often effective.[2][7]
Table 1: Effect of pH on this compound Hydrolysis (Hypothetical Data) Conditions: 1% this compound in aqueous buffer at 40°C for 7 days.
| Buffer pH | % this compound Hydrolyzed | Final pH |
| 2.0 | 25.4% | 2.0 |
| 4.0 | 3.1% | 4.0 |
| 5.0 | 1.8% | 5.0 |
| 7.0 | 6.5% | 6.8 |
| 9.0 | >50% (irreversible) | 8.7 |
Q7: What is the recommended storage and handling temperature?
A7: To ensure stability, aqueous formulations of this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[8][9] Lowering the temperature significantly reduces the rate of hydrolysis. For long-term stability, refrigeration (2-8°C) is recommended.
Table 2: Effect of Temperature on this compound Hydrolysis (Hypothetical Data) Conditions: 1% this compound in aqueous solution at pH 5.0 for 7 days.
| Temperature | % this compound Hydrolyzed |
| 4°C | < 0.5% |
| 25°C (Room Temp) | 2.2% |
| 40°C | 8.9% |
| 60°C | 35.1% |
Q8: What types of chemical stabilizers can be used to prevent hydrolysis?
A8: Several classes of chemical stabilizers can be incorporated into formulations to protect esters from hydrolysis.[1]
-
Carbodiimides: These compounds are highly effective as they react with the carboxylic acid product (lactic acid), preventing it from acting as a catalyst in the autocatalytic process.[1][10]
-
Chelating Agents: Agents like EDTA can bind to metal ions that may be present as impurities and act as catalysts for hydrolysis.[1]
-
Antioxidants: In some cases, oxidation can trigger hydrolysis. Antioxidants can be added to inhibit this initial step.[1]
Table 3: Effect of Stabilizers on this compound Hydrolysis (Hypothetical Data) Conditions: 1% this compound in aqueous solution, pH 7.0, at 40°C for 7 days.
| Formulation | Stabilizer Added | % this compound Hydrolyzed |
| Control | None | 15.2% |
| Test 1 | 0.1% Carbodiimide | 2.1% |
| Test 2 | 0.1% EDTA | 12.5% |
Q9: Can other formulation strategies improve stability?
A9: Yes, modifying the formulation can provide a physical barrier or change the chemical environment to enhance stability.
-
Encapsulation: Enveloping the this compound in a protective polymer matrix can physically separate it from the aqueous medium, thereby preventing hydrolysis.[11][12]
-
Co-solvents: While this compound is miscible with water, the addition of certain co-solvents can alter the polarity and water activity of the medium, potentially slowing the hydrolysis rate.[5][13]
-
Moisture Reduction: For solid dosage forms intended for reconstitution, co-processing with hydrophobic excipients can help deflect moisture away from the active ingredient.[11]
Key Experimental Protocols
Protocol 1: Determining the pH-Stability Profile of this compound
-
Prepare Buffers: Prepare a series of buffers (e.g., citrate, phosphate) at various pH values (e.g., 2, 3, 4, 5, 6, 7, 8, 9).
-
Sample Preparation: Accurately prepare solutions of this compound (e.g., 1% w/v) in each buffer.
-
Incubation: Divide each solution into multiple time-point samples and incubate them in a temperature-controlled environment (e.g., 40°C).
-
Time-Point Analysis: At specified time points (e.g., 0, 1, 3, 7, 14 days), remove a sample from each pH condition.
-
Quenching (if necessary): Stop the reaction by rapid freezing or pH neutralization if the sample is not analyzed immediately.
-
Quantification: Analyze the concentration of remaining this compound using a validated HPLC method.
-
Data Analysis: Plot the percentage of remaining this compound against time for each pH. Calculate the degradation rate constant (k) and determine the pH of maximum stability.
Protocol 2: Screening of Chemical Stabilizers
-
Select Buffer: Choose a buffer at a pH where hydrolysis is observable but not excessively rapid (e.g., pH 7.0) to see the effect of the stabilizer.
-
Prepare Stock Solutions: Create stock solutions of the stabilizers to be tested (e.g., a carbodiimide, EDTA) in a suitable solvent.
-
Sample Preparation:
-
Control Group: Prepare a solution of this compound in the buffer alone.
-
Test Groups: Prepare identical solutions of this compound but add a specific concentration of a stabilizer to each group.
-
-
Incubation: Incubate all samples under accelerated conditions (e.g., 40°C or 50°C).
-
Time-Point Analysis: At predefined time points (e.g., 0, 7, 14, 28 days), withdraw samples from each group.
-
Quantification: Analyze the concentration of this compound in each sample using HPLC.
-
Data Comparison: Compare the degradation rate of the control group with the test groups to determine the efficacy of each stabilizer.
Chemical Pathways
References
- 1. carbodiimide.com [carbodiimide.com]
- 2. This compound | 6283-86-9 | Benchchem [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. inchem.org [inchem.org]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. biviture.com [biviture.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. EP1514897A1 - A stabilizer against hydrolysis for an ester-group- containing resin and a thermoplastic resin composition - Google Patents [patents.google.com]
- 11. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Emulsion Instability in Formulations with 2-Ethylhexyl Lactate
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when formulating emulsions with 2-Ethylhexyl lactate. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to assist in your formulation development.
Troubleshooting Guide
Issue 1: My emulsion with this compound is showing signs of creaming or sedimentation.
Answer:
Creaming (upward movement of the dispersed phase) or sedimentation (downward movement) is often the first sign of emulsion instability.[1][2] This phenomenon is primarily driven by differences in density between the oil and water phases.[2] When using this compound, several factors could contribute to this issue.
Possible Causes and Solutions:
-
-
Davies' Method for Estimating Required HLB: HLB = 7 + Σ(hydrophilic group numbers) - Σ(lipophilic group numbers)
-
For this compound (C11H22O3):
-
Hydrophilic groups: -OH (hydroxyl), -COO- (ester)
-
Lipophilic groups: -CH3, -CH2-, -CH<
-
Based on common group numbers, the estimated required HLB for this compound is approximately 8-10 for an O/W emulsion.
Solution:
-
Select a single emulsifier or a blend of emulsifiers with an average HLB in the range of 8-10.
-
Experiment with a range of HLB values around this estimate to find the optimal value for your specific formulation.
-
-
Insufficient Viscosity of the Continuous Phase: A low viscosity in the continuous phase (typically water in an O/W emulsion) allows dispersed droplets to move more freely, accelerating creaming or sedimentation.
Solution:
-
Incorporate a thickening agent or rheology modifier into the continuous phase. Examples include natural gums (xanthan gum, guar gum), cellulose derivatives (hydroxyethylcellulose), or synthetic polymers (carbomers).
-
-
Large Droplet Size: Larger droplets have a greater tendency to rise or settle.
Solution:
-
Optimize your homogenization process. Increase the homogenization speed or time to reduce the average droplet size. High-pressure homogenization is often effective.
-
Issue 2: The droplets in my this compound emulsion are merging (coalescence).
Answer:
Coalescence is an irreversible process where dispersed droplets merge to form larger ones, eventually leading to complete phase separation.[2] This indicates a failure of the interfacial film created by the emulsifier.
Possible Causes and Solutions:
-
Inadequate Emulsifier Concentration: There may not be enough emulsifier present to form a stable, protective layer around all the dispersed droplets.
Solution:
-
Gradually increase the concentration of your emulsifier system. A typical starting point is 2-5% of the oil phase weight.
-
-
Wrong Emulsifier Type: The chemical nature of the emulsifier may not be providing a sufficiently robust interfacial film.
Solution:
-
Consider using a combination of a high HLB and a low HLB emulsifier to create a more stable and packed interfacial layer.
-
Polymeric emulsifiers can also provide excellent steric hindrance to prevent coalescence.
-
-
Incompatibility with Other Ingredients: Certain excipients, such as electrolytes or high concentrations of alcohols, can disrupt the stability of the interfacial film.
Solution:
-
Review all components in your formulation for potential incompatibilities.
-
If electrolytes are necessary, consider using non-ionic emulsifiers, which are generally more tolerant to their presence.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties relevant to emulsion formulation?
A1: this compound is an ester of lactic acid and 2-ethylhexanol.[3] It is a clear, slightly viscous liquid with a mild odor.[3] In formulations, it functions as a solvent, plasticizer, and emollient.[4][5] Its properties are summarized in the table below.
Q2: How do I determine the correct type of emulsion (O/W or W/O) to formulate with this compound?
A2: The type of emulsion depends on your desired application and the properties of your other ingredients. Generally, for a lighter, non-greasy feel typical of many pharmaceutical and cosmetic creams and lotions, an oil-in-water (O/W) emulsion is preferred. Given its estimated required HLB of 8-10, this compound is well-suited for O/W emulsions.
Q3: Can I use this compound as the sole oil phase in my emulsion?
A3: Yes, it is possible to use this compound as the sole oil phase. However, it is often blended with other oils, esters, or emollients to achieve specific sensory properties, modify the required HLB of the oil phase, and enhance the overall stability and performance of the formulation.
Q4: Are there any known incompatibilities of this compound with common formulation ingredients?
A4: While specific incompatibility data is limited, as an ester, this compound can be susceptible to hydrolysis under extreme pH conditions (strong acids or bases). It is advisable to maintain the pH of the formulation within a neutral to slightly acidic range for optimal stability.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C11H22O3 | [3] |
| Molecular Weight | 202.29 g/mol | [3] |
| Appearance | Clear, colorless to pale yellow liquid | [3] |
| Density (at 20°C) | 0.954 ± 0.06 g/mL | [6] |
| Boiling Point | 243.0 ± 8.0 °C | [6] |
| Flash Point | 99.2 ± 6.9 °C | [6] |
| Solubility | Insoluble in water; soluble in many organic solvents | |
| Estimated Required HLB (for O/W) | 8 - 10 |
Experimental Protocols
Protocol 1: Determination of Optimal HLB for this compound Emulsions
Objective: To experimentally determine the optimal HLB range for creating a stable oil-in-water (O/W) emulsion with this compound.
Materials:
-
This compound
-
High HLB emulsifier (e.g., Polysorbate 80, HLB = 15.0)
-
Low HLB emulsifier (e.g., Sorbitan Oleate, HLB = 4.3)
-
Distilled water
-
Beakers, graduated cylinders, magnetic stirrer, and homogenizer
Methodology:
-
Prepare a series of emulsifier blends with varying HLB values (e.g., from 6 to 12 in increments of 1). Use the following formula to calculate the percentage of each emulsifier needed for a specific HLB: % High HLB Emulsifier = (Required HLB - HLB of Low Emulsifier) / (HLB of High Emulsifier - HLB of Low Emulsifier) x 100
-
For each HLB value, prepare a small batch of an O/W emulsion. A typical starting formulation could be:
-
Oil Phase: 20% (w/w) this compound
-
Emulsifier Blend: 5% (w/w)
-
Water Phase: 75% (w/w) Distilled water
-
-
Heat the oil phase (this compound and emulsifier blend) and the water phase separately to 70-75°C.
-
Slowly add the water phase to the oil phase while mixing with a magnetic stirrer.
-
Homogenize the mixture for a set period (e.g., 3-5 minutes) at a consistent speed.
-
Allow the emulsions to cool to room temperature while stirring gently.
-
Visually inspect the emulsions immediately after preparation and after 24 hours, 48 hours, and 1 week for signs of instability (creaming, coalescence, phase separation). The emulsion that remains the most stable corresponds to the optimal HLB for this system.
Protocol 2: Accelerated Stability Testing of Emulsions
Objective: To assess the long-term stability of a formulated emulsion containing this compound under accelerated conditions.
Materials:
-
Final emulsion formulation
-
Incubators/ovens set at various temperatures (e.g., 4°C, 25°C, 40°C)
-
Centrifuge
-
Microscope with a camera
-
Viscometer
Methodology:
-
Sample Preparation: Divide the final emulsion into multiple aliquots in sealed, inert containers.
-
Temperature Cycling (Freeze-Thaw):
-
Subject a set of samples to at least three cycles of freezing (-10°C to -20°C for 24 hours) followed by thawing at room temperature (24 hours).
-
After each cycle, observe the samples for any signs of phase separation, changes in consistency, or crystal growth.
-
-
Elevated Temperature Storage:
-
Store samples at elevated temperatures (e.g., 40°C) for a period of 1 to 3 months.
-
At regular intervals (e.g., 1, 2, 4, 8, and 12 weeks), withdraw samples and evaluate them for:
-
Macroscopic Appearance: Visual inspection for creaming, coalescence, and phase separation.
-
Microscopic Analysis: Observe droplet size and distribution under a microscope. Look for signs of droplet aggregation or an increase in average droplet size.
-
Viscosity: Measure the viscosity to detect any significant changes over time.
-
pH: Monitor the pH to check for any chemical degradation that might affect stability.
-
-
-
Centrifugation:
-
Centrifuge a sample of the emulsion (e.g., at 3000 rpm for 30 minutes).
-
Measure the volume of any separated phase. A stable emulsion should show little to no separation.
-
Mandatory Visualizations
Caption: Structure of an Oil-in-Water (O/W) Emulsion.
Caption: Mechanisms of Emulsion Instability.
Caption: Troubleshooting Workflow for Emulsion Instability.
References
minimizing byproduct formation during 2-Ethylhexyl lactate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 2-Ethylhexyl lactate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common method is the direct esterification of lactic acid with 2-ethylhexanol. This reaction is typically catalyzed by an acid.
Q2: What are the primary byproducts I should be aware of during the synthesis?
A2: The main byproduct is the esterified dimer of lactic acid.[1] This forms when a second molecule of lactic acid esterifies with the hydroxyl group of the already formed this compound. Other potential byproducts include cyclic dimers of lactic acid, known as lactides.
Q3: What analytical techniques are recommended for monitoring the reaction and identifying byproducts?
A3: Gas chromatography-mass spectrometry (GC-MS) is the most effective technique for monitoring the reaction progress and identifying and quantifying byproducts.[2][3] It allows for the separation of this compound from the starting materials and any formed byproducts, with mass spectrometry providing definitive identification.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.
Problem 1: Low Yield of this compound
Possible Causes:
-
Reaction Equilibrium: The esterification reaction is reversible. The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the reactants, thus lowering the yield.
-
Insufficient Catalyst Activity: The acid catalyst may be weak or used in an insufficient amount, leading to a slow and incomplete reaction.
-
Suboptimal Reaction Temperature: The reaction temperature may be too low, resulting in a slow reaction rate, or too high, which can promote side reactions and degradation.
-
Incorrect Molar Ratio of Reactants: An equimolar ratio of lactic acid to 2-ethylhexanol may not be sufficient to drive the reaction to completion.
Solutions:
| Solution | Description | Supporting Data |
| Use Excess Alcohol | Employing a molar excess of 2-ethylhexanol shifts the reaction equilibrium towards the product side. | Using a 2:1 molar ratio of 2-ethylhexanol to lactic acid can achieve yields of 96-97%.[1] Increasing the ratio to 4:1 can further enhance selectivity to 98%.[1] |
| Optimize Catalyst | Select a highly active catalyst. Acidic ionic liquids have been shown to be very effective. | Using 15 mol% of the acidic ionic liquid [Et3NH][(HSO4)(H2SO4)2] at 60°C resulted in a 97% yield after 180 minutes.[1] |
| Control Temperature | Maintain the optimal reaction temperature. | For the acidic ionic liquid catalyzed reaction, 60°C was found to be an effective temperature.[1] |
| Remove Water | If feasible with your setup, continuous removal of water as it is formed will drive the reaction to completion. This can be achieved through azeotropic distillation with a suitable solvent or by using a Dean-Stark apparatus. |
Problem 2: High Concentration of Byproducts
Possible Causes:
-
High Reaction Temperature: Elevated temperatures can favor the formation of the esterified dimer and other byproducts.
-
High Catalyst Concentration: While a sufficient amount of catalyst is necessary, an excessive amount can sometimes promote side reactions.
-
Water Content in Lactic Acid: Commercial lactic acid is often supplied as an aqueous solution. High initial water content can interfere with the reaction.
Solutions:
| Solution | Description | Supporting Data |
| Optimize Reaction Temperature | Lowering the reaction temperature can help to minimize the rate of side reactions. | A reaction temperature of 60°C has been shown to provide high yields and selectivity with an acidic ionic liquid catalyst.[1] |
| Adjust Reactant Ratio | Increasing the molar excess of 2-ethylhexanol can improve selectivity for the desired product. | A 4:1 molar ratio of 2-ethylhexanol to lactic acid resulted in a selectivity of 98%.[1] |
| Use a Biphasic System | Certain catalysts, like specific acidic ionic liquids, can form a biphasic system where the this compound product is immiscible and separates out, driving the equilibrium towards the product and minimizing byproduct formation.[1] | The immiscibility of this compound in the ionic liquid phase was a key factor in achieving high yields.[1] |
Problem 3: Product Discoloration
Possible Causes:
-
High Reaction Temperatures: Can lead to the degradation of reactants or products, resulting in colored impurities.
-
Impurities in Starting Materials: The presence of impurities in the lactic acid or 2-ethylhexanol can lead to colored byproducts.
-
Prolonged Reaction Times: Extended reaction times, especially at elevated temperatures, can contribute to the formation of color bodies.
Solutions:
| Solution | Description |
| Purification | Distillation of the crude product can effectively remove colored impurities. For high purity, melt crystallization can be employed.[4] |
| Use High-Purity Reactants | Ensure the lactic acid and 2-ethylhexanol used are of high purity to minimize the introduction of color-forming impurities. |
| Optimize Reaction Time and Temperature | Avoid unnecessarily long reaction times and excessively high temperatures to prevent degradation. |
Experimental Protocols
Synthesis of this compound using an Acidic Ionic Liquid Catalyst
This protocol is based on a highly efficient method that utilizes a biphasic system to drive the reaction to completion.[1]
Materials:
-
Lactic acid
-
2-Ethylhexanol
-
Acidic Ionic Liquid ([Et3NH][(HSO4)(H2SO4)2])
-
Hexane
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Decane (internal standard for GC analysis, optional)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine lactic acid and 2-ethylhexanol in a 1:2 molar ratio.
-
Catalyst Addition: Add the acidic ionic liquid catalyst (15 mol% relative to lactic acid). If monitoring by GC, add decane as an internal standard.
-
Reaction: Heat the mixture to 60°C and stir. The reaction will form a biphasic system as the this compound is produced.[1]
-
Workup:
-
After the reaction is complete (as monitored by GC or after approximately 3 hours for high yield), cool the mixture to room temperature and separate the two phases.
-
Dilute the upper organic phase with hexane.
-
Wash the organic phase with water (3 times) and then with a saturated solution of NaHCO3.
-
Dry the organic phase over anhydrous MgSO4 and filter.
-
-
Purification:
-
Remove the hexane and excess 2-ethylhexanol by rotary evaporation.
-
Further purification can be achieved by vacuum distillation.
-
Synthesis of this compound using p-Toluenesulfonic Acid (p-TSA) Catalyst
This protocol describes a more traditional approach to the esterification.
Materials:
-
Lactic acid
-
2-Ethylhexanol
-
p-Toluenesulfonic acid monohydrate (p-TSA)
-
Toluene (or another suitable solvent for azeotropic water removal)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a condenser, add lactic acid, 2-ethylhexanol (in a 1:1.5 to 1:2 molar ratio), and toluene.
-
Catalyst Addition: Add p-Toluenesulfonic acid monohydrate (typically 1-5 mol% relative to the limiting reactant).
-
Reaction: Heat the mixture to reflux. Water formed during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap.
-
Workup:
-
Once the theoretical amount of water has been collected, or the reaction is deemed complete by other means (e.g., TLC or GC), cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4 and filter.
-
-
Purification:
-
Remove the solvent by rotary evaporation.
-
Purify the crude this compound by vacuum distillation.
-
Data Summary
Table 1: Comparison of Catalytic Systems for this compound Synthesis
| Catalyst | Molar Ratio (2-EH:LA) | Temperature (°C) | Catalyst Loading (mol%) | Yield (%) | Selectivity (%) | Reference |
| [Et3NH][(HSO4)(H2SO4)2] | 2:1 | 60 | 15 | 96-97 | ~94-98 | [1][5] |
| [Et3NH][(HSO4)(H2SO4)2] | 4:1 | 60 | 15 | >96 | 98 | [1] |
Visualizations
DOT Script for Troubleshooting Low Yield
Caption: Troubleshooting workflow for addressing low reaction yields.
DOT Script for Experimental Workflow (Acidic Ionic Liquid Method)
Caption: Experimental workflow for this compound synthesis.
References
- 1. Highly Efficient Biphasic System for the Synthesis of Alkyl Lactates in the Presence of Acidic Ionic Liquids [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. WO2001044157A1 - Method of purifying lactic acid esters - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
addressing skin and eye irritation from 2-Ethylhexyl lactate exposure
Technical Support Center: 2-Ethylhexyl Lactate Exposure
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing skin and eye irritation resulting from exposure to this compound.
Troubleshooting Guides
This section provides a step-by-step guide for immediate actions to take in the event of accidental exposure to this compound.
Scenario 1: Skin Contact
-
Immediate Action:
-
Decontamination:
-
Seek Medical Attention:
-
After thorough decontamination, seek prompt medical evaluation, especially if irritation, redness, pain, or swelling persists.[1]
-
Provide the Safety Data Sheet (SDS) for this compound to the medical personnel.
-
Scenario 2: Eye Contact
-
Immediate Action:
-
Immediately lead the individual to an emergency eyewash station.
-
Begin flushing the eyes with a continuous stream of lukewarm water for at least 15 minutes.[1][2] It is crucial to hold the eyelids open to ensure the entire surface of the eye and inner eyelids are rinsed.[2]
-
If contact lenses are present, they should be removed, but do not delay the flushing process to do so.[1]
-
-
Medical Evaluation:
-
After the 15-minute flush, seek immediate medical attention from an ophthalmologist or emergency services.[1]
-
Do not attempt to self-medicate with eye drops unless specifically instructed by a medical professional.
-
-
Post-Exposure:
-
Avoid rubbing the eyes, as this can cause further mechanical damage.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a skin irritant (Category 2), a serious eye irritant (Category 2), and may cause an allergic skin reaction (Skin Sensitization, Category 1).[1][3][4] The corresponding GHS hazard statements are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H317 (May cause an allergic skin reaction).[1][3]
Q2: What are the typical symptoms of skin and eye irritation from this compound exposure?
A2:
-
Skin: Redness, itching, pain, and inflammation. Prolonged or repeated contact may lead to dermatitis.
-
Eyes: Stinging, tearing, redness, swelling, and blurred vision. Severe exposure can lead to chemical burns and lasting damage.
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A3: To minimize the risk of exposure, the following PPE is recommended:
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[1]
-
Lab Coat: A standard laboratory coat to protect skin and clothing.
-
Ventilation: Work in a well-ventilated area or under a chemical fume hood.[1]
Q4: What should I do if I accidentally spill this compound?
A4: In case of a spill, ensure the area is well-ventilated and wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for chemical waste disposal. Avoid direct contact with the spilled material.
Q5: Are there any long-term health effects from exposure to this compound?
A5: While the primary concerns are acute skin and eye irritation, repeated or prolonged skin contact may lead to sensitization and allergic contact dermatitis.[1][3]
Data Presentation
Table 1: Summary of Toxicological Data for this compound
| Endpoint | Species | Route | Result | Reference |
| Acute Oral Toxicity (LD50) | Rat | Oral | > 2000 mg/kg | |
| Skin Irritation | Not Specified | Dermal | Causes skin irritation (Category 2) | [1][3] |
| Eye Irritation | Not Specified | Ocular | Causes serious eye irritation (Category 2) | [1][3] |
| Skin Sensitization | Not Specified | Dermal | May cause an allergic skin reaction (Category 1) | [3][4] |
| 28-Day Inhalation Study (LOAEL) | Rat | Inhalation (aerosol) | 75 mg/m³ (Histopathological changes in the nasal cavity) | [5] |
| 28-Day Inhalation Study (NOAEL) | Rat | Inhalation (vapor) | Not established; lowest observed adverse effect level (LOAEL) was 75 mg/m³ for nasal epithelium effects. | [5] |
Experimental Protocols
Protocol: In Vitro Skin Irritation Assessment using a Reconstituted Human Epidermis (RhE) Model
This protocol provides a general methodology for assessing the skin irritation potential of a substance like this compound, consistent with OECD Test Guideline 439.
-
Materials:
-
Reconstituted human epidermis (RhE) tissue models (e.g., EpiDerm™, EpiSkin™).
-
Assay medium provided by the RhE model manufacturer.
-
This compound (test substance).
-
Phosphate-buffered saline (PBS).
-
Positive control (e.g., 5% Sodium Dodecyl Sulfate).
-
Negative control (e.g., sterile deionized water or PBS).
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Isopropanol.
-
Multi-well plates.
-
Incubator (37°C, 5% CO₂).
-
Plate reader.
-
-
Methodology:
-
Pre-incubate the RhE tissues in the provided assay medium for at least one hour at 37°C and 5% CO₂.
-
Remove the tissues from the incubator and apply 25 µL of this compound directly to the surface of the epidermis.
-
Apply the positive and negative controls to separate tissues in the same manner.
-
Expose the tissues to the test and control substances for 60 minutes at room temperature.
-
After the exposure period, thoroughly rinse the tissues with PBS to remove the test substance.
-
Transfer the tissues to fresh assay medium and incubate for 42 hours at 37°C and 5% CO₂.
-
Following the post-incubation period, assess cell viability using the MTT assay. This involves incubating the tissues with MTT solution for 3 hours, followed by extraction of the formazan product with isopropanol.
-
Measure the optical density of the formazan extract at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for the test substance relative to the negative control.
-
-
Data Interpretation:
-
A substance is classified as an irritant if the mean tissue viability is less than or equal to 50%.
-
Visualizations
Caption: Experimental workflow for handling this compound exposure.
Caption: Simplified signaling pathway of chemical-induced skin irritation.
Caption: Logical relationship for troubleshooting irritation symptoms.
References
- 1. Activation of TRPA1 by volatile organic chemicals leading to sensory irritation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Inflammatory mediators in normal, sensitive and diseased skin types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NF-κB as an Inducible Regulator of Inflammation in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Viscosity in 2-Ethylhexyl Lactate-Based Formulations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers and formulators in managing the viscosity of formulations containing 2-Ethylhexyl lactate.
Introduction to this compound and Formulation Viscosity
This compound is a versatile, biodegradable "green solvent" increasingly used in pharmaceutical and cosmetic formulations.[1] As a clear, slightly viscous liquid, its own viscosity and its influence on the final product's rheology are critical parameters for formulation success.[2] Proper viscosity control is essential for achieving desired product performance, stability, and user experience.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below. Understanding these properties is fundamental to anticipating and managing its behavior in various formulations.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₂₂O₃ | [1][2][3] |
| Molecular Weight | 202.29 g/mol | [1][2][3] |
| Appearance | Clear, colorless to pale yellow liquid | [1][2] |
| Boiling Point | 243.0 ± 8.0 °C | [1][2] |
| Density (at 20 °C) | 0.954 ± 0.06 g/mL | [1][2] |
| Flash Point | 99.2 ± 6.9 °C | [1][2] |
| Apparent Viscosity | 1790.2 mPa·s and 142.6 mPa·s (conditions not specified) |
Troubleshooting Common Viscosity Issues
This section addresses common problems encountered during the formulation process in a question-and-answer format.
High Viscosity
Q: My formulation containing this compound is significantly more viscous than intended. What are the potential causes and solutions?
A: High viscosity in your formulation can stem from several factors. The concentration of thickening agents is a primary cause. Additionally, the interactions between this compound and other excipients, as well as the processing temperature, can play a significant role.
Troubleshooting Steps:
-
Review Thickener Concentration: Evaluate the concentration of any gelling agents or polymers. A small reduction can often lead to a significant decrease in viscosity.
-
Temperature Adjustment: Gently warming the formulation can lower its viscosity. However, be mindful of the thermal stability of all components.
-
Incorporate Low-Viscosity Co-solvents: The addition of a less viscous, compatible co-solvent can effectively reduce the overall viscosity. Consider solvents like short-chain alcohols or esters, ensuring they are compatible with your system.
-
Optimize Homogenization: The intensity and duration of mixing can impact the final viscosity, particularly in emulsions. Over-homogenization can sometimes lead to an increase in viscosity.
Low Viscosity
Q: My this compound-based formulation is too fluid. How can I effectively increase its viscosity?
A: Insufficient viscosity can lead to issues with product stability and application. The choice and concentration of a suitable thickener are key to resolving this.
Troubleshooting Steps:
-
Select a Compatible Thickener: A range of thickeners, from natural gums to synthetic polymers, can be employed. The choice will depend on the desired rheological profile and the nature of your formulation (e.g., aqueous, oil-based, or emulsion). For oil-based systems, consider oil-soluble polymers or waxes. For aqueous systems, options include carbomers, cellulose derivatives, and natural gums like xanthan gum.
-
Adjust Thickener Concentration: Incrementally increase the concentration of your chosen thickener until the target viscosity is achieved. It is advisable to create a series of small test batches with varying thickener levels.
-
Modify the Oil/Water Ratio (for Emulsions): In emulsion systems, increasing the proportion of the internal phase can lead to a higher viscosity.
-
Incorporate High Viscosity Components: Adding a small amount of a high-viscosity oil or ester can also help to build viscosity in the oil phase of your formulation.
Viscosity Instability
Q: The viscosity of my formulation changes over time. What factors could be contributing to this instability?
A: Viscosity drift can be indicative of underlying stability issues within your formulation.
Troubleshooting Steps:
-
Assess Emulsion Stability: In emulsions, droplet coalescence or flocculation can lead to a decrease in viscosity over time. Re-evaluate your emulsifier system for optimal stability.
-
Check for Ingredient Interactions: Chemical interactions between components, such as a change in pH affecting a pH-sensitive polymer, can alter the viscosity. Ensure all ingredients are compatible under the storage conditions.
-
Evaluate Temperature Effects: Significant fluctuations in storage temperature can impact viscosity. Conduct stability testing at various temperatures to understand the formulation's behavior.
-
Monitor for Phase Separation: In any multi-phase system, separation of components will lead to a change in the measured viscosity.
Frequently Asked Questions (FAQs)
Q1: What is the inherent viscosity of this compound?
A1: this compound is described as a "slightly viscous liquid".[2] One source provides apparent viscosity values of 1790.2 mPa·s and 142.6 mPa·s, though the measurement conditions were not detailed. For a related 2-ethylhexyl ester-based oil, kinematic viscosity has been reported as 5 mm²/s at 40°C and 1.5 mm²/s at 100°C.
Q2: How is the viscosity of this compound-based formulations affected by temperature?
A2: As with most liquids, the viscosity of this compound and formulations containing it is expected to decrease as the temperature increases. The exact temperature dependency would need to be determined experimentally for each specific formulation.
Q3: What are some thickeners that are likely to be compatible with this compound?
A3: The choice of thickener depends on the formulation type.
-
For oil-in-water (O/W) emulsions: Water-soluble polymers like carbomers, xanthan gum, and hydroxypropyl methylcellulose (HPMC) are suitable for thickening the aqueous phase.
-
For water-in-oil (W/O) emulsions and anhydrous systems: Oil-soluble thickeners such as waxes (e.g., beeswax, carnauba wax) or oil-gelling agents would be more appropriate. The compatibility of polymeric thickeners with this compound should be experimentally verified.
Q4: What is the standard procedure for measuring the viscosity of a semi-solid formulation?
A4: Rotational viscometers or rheometers are commonly used. A standard protocol involves selecting an appropriate spindle or geometry, controlling the temperature of the sample, and measuring the torque required to rotate the spindle at a defined speed. For non-Newtonian fluids, it is important to measure viscosity at different shear rates to fully characterize the flow behavior.
Experimental Protocols
Protocol 1: Viscosity Measurement of a this compound-Based Cream
Objective: To determine the viscosity profile of a semi-solid formulation.
Apparatus:
-
Rotational viscometer with appropriate spindles
-
Temperature-controlled water bath or sample chamber
-
Beaker
Procedure:
-
Sample Preparation: Place a sufficient amount of the cream into a beaker, ensuring there are no air bubbles.
-
Temperature Equilibration: Place the beaker in the temperature-controlled bath and allow the sample to reach the desired temperature (e.g., 25°C).
-
Viscometer Setup: Select a spindle appropriate for the expected viscosity of the cream. Attach the spindle to the viscometer.
-
Measurement:
-
Lower the viscometer head to immerse the spindle into the center of the cream up to the immersion mark.
-
Begin rotation at a specified speed (e.g., 10 RPM).
-
Allow the reading to stabilize before recording the viscosity value.
-
To assess shear-thinning or shear-thickening behavior, repeat the measurement at a range of different rotational speeds.
-
-
Data Recording: Record the viscosity (in mPa·s or cP), spindle number, rotational speed, and temperature for each measurement.
Protocol 2: Preparation of a Model Oil-in-Water (O/W) Emulsion for Viscosity Modifier Screening
Objective: To create a basic emulsion system to evaluate the effect of different thickeners on a this compound-containing formulation.
Materials:
-
Oil Phase:
-
This compound: 10% w/w
-
Cetearyl alcohol: 5% w/w
-
Emulsifier (e.g., Polysorbate 60): 2% w/w
-
-
Aqueous Phase:
-
Deionized water: q.s. to 100%
-
Glycerin: 3% w/w
-
Preservative: As required
-
-
Thickener to be tested (e.g., Xanthan Gum): Variable concentration (e.g., 0.2%, 0.5%, 1.0% w/w)
Procedure:
-
Prepare the Aqueous Phase: In a beaker, combine deionized water and glycerin. If using a water-soluble thickener, disperse it in the aqueous phase at this stage with agitation. Heat to 75°C.
-
Prepare the Oil Phase: In a separate beaker, combine this compound, cetearyl alcohol, and the emulsifier. Heat to 75°C.
-
Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at high speed for 3-5 minutes.
-
Cooling: Continue mixing at a lower speed while allowing the emulsion to cool.
-
Final Additions: Add any temperature-sensitive ingredients, such as preservatives, once the emulsion has cooled to below 40°C.
-
Viscosity Measurement: Once the emulsion has reached room temperature, measure its viscosity according to Protocol 1.
Visualizations
References
Technical Support Center: Enhancing Active Ingredient Solubility with 2-Ethylhexyl Lactate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and troubleshooting for utilizing 2-Ethylhexyl lactate as a solubilizing agent for active pharmaceutical ingredients (APIs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in pharmaceutical formulations?
A1: this compound is a lactate ester recognized for its properties as a "green" solvent.[1] It is biodegradable, has low toxicity, and possesses high solvency power, making it a suitable alternative to traditional organic solvents in various industries, including pharmaceuticals.[1][2] In pharmaceutical formulations, it primarily functions as a solvent and plasticizer to enhance the solubility of poorly water-soluble active ingredients.[1][]
Q2: What are the key physical and chemical properties of this compound relevant to formulation development?
A2: Understanding the physicochemical properties of this compound is crucial for successful formulation. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₂O₃ | |
| Molecular Weight | 202.29 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 243.0 ± 8.0 °C | |
| Density | 0.954 ± 0.06 g/mL (at 20°C) | |
| Flash Point | 99.2 ± 6.9 °C | |
| Solubility in Water | Low |
Q3: What types of active ingredients are good candidates for solubilization with this compound?
Troubleshooting Guide
This guide addresses common issues that may be encountered during the formulation development process with this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| API Precipitation Upon Dilution | The formulation is a supersaturated system, and the addition of an anti-solvent (e.g., water) causes the API to crash out of solution. | - Investigate the use of co-solvents to improve the overall solvency of the system.- Consider the addition of a surfactant or polymer to stabilize the API in the diluted system.- Optimize the ratio of this compound to other excipients to maintain API solubility upon dilution. |
| Formulation Instability (e.g., phase separation, crystallization over time) | - Incompatibility between this compound and other excipients.- Changes in temperature or pH affecting API solubility.- Hydrolysis of the lactate ester, which can alter the pH of the formulation. | - Conduct thorough pre-formulation studies to assess the compatibility of all excipients.- Perform stability testing under various temperature and humidity conditions.- Buffer the formulation to a pH where the API and this compound are most stable. |
| High Viscosity of the Formulation | The inherent viscosity of this compound, especially at high concentrations or when combined with certain polymers. | - Use this compound in combination with a lower viscosity co-solvent.- Optimize the concentration of thickening agents in the formulation.- Evaluate the effect of temperature on viscosity to determine appropriate processing conditions. |
| Inconsistent Drug Release Profile | Variability in the formulation's microstructure or API particle size. | - Ensure a homogenous and consistent manufacturing process.- Control the particle size of the API before incorporating it into the formulation.- Investigate the impact of different excipient grades on the release profile. |
Experimental Protocols
Protocol 1: Determination of API Solubility in this compound
This protocol outlines a standard procedure for determining the equilibrium solubility of an API in this compound.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound (pharmaceutical grade)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a validated UV-Vis spectrophotometric method for API quantification
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Add an excess amount of the API to a glass vial.
-
Pipette a known volume of this compound into the vial.
-
Tightly cap the vial and place it in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
-
After incubation, visually inspect the vials to confirm the presence of undissolved API.
-
Centrifuge the vials at a high speed to separate the undissolved solid from the supernatant.
-
Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of the API in the diluted sample using a validated HPLC or UV-Vis method.
-
Calculate the solubility of the API in this compound, accounting for the dilution factor.
Protocol 2: Preparation of a Liquid Formulation using a this compound Co-solvent System
This protocol provides a general method for preparing a liquid formulation for oral or topical delivery.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound
-
Co-solvent (e.g., Propylene glycol, Polyethylene glycol 400)
-
Surfactant (optional, e.g., Polysorbate 80)
-
Antioxidant (optional, e.g., Butylated hydroxytoluene)
-
Beakers and magnetic stirrers
-
Graduated cylinders and pipettes
Procedure:
-
Weigh the required amount of API.
-
In a beaker, combine this compound and the chosen co-solvent(s) at the desired ratio.
-
Slowly add the API to the solvent mixture while stirring with a magnetic stirrer.
-
If required, gently heat the mixture to facilitate the dissolution of the API. Do not exceed the temperature at which the API or excipients may degrade.
-
Once the API is completely dissolved, add the surfactant and/or antioxidant if they are part of the formulation, and continue stirring until a homogenous solution is obtained.
-
Allow the solution to cool to room temperature.
-
Visually inspect the final formulation for any signs of precipitation or phase separation.
-
Characterize the formulation for properties such as clarity, pH, viscosity, and API content.
Diagrams
Caption: Workflow for determining API solubility in this compound.
Caption: Troubleshooting logic for formulation issues with this compound.
References
long-term storage and stability issues of 2-Ethylhexyl lactate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the long-term storage and stability of 2-Ethylhexyl lactate for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and storage of this compound.
Issue 1: Change in physical appearance (e.g., color, clarity).
-
Question: My this compound, which was initially a clear, colorless liquid, has developed a yellow tint. What could be the cause?
-
Answer: A change in color can be an indicator of degradation. The primary degradation pathway for this compound is hydrolysis, which breaks the ester bond to form lactic acid and 2-ethylhexanol.[1] While these degradation products are colorless, the formation of impurities or subsequent reactions could lead to a color change. Another possibility is oxidation of the secondary alcohol group on the lactate moiety to a ketone, forming 2-Ethylhexyl pyruvate. To confirm the cause, we recommend performing analytical testing, such as HPLC or GC-MS, to identify and quantify any degradation products.
Issue 2: Alteration in pH of aqueous formulations.
-
Question: I've observed a significant drop in the pH of my aqueous formulation containing this compound over time. Why is this happening?
-
Answer: The decrease in pH is a strong indication of hydrolytic degradation. The hydrolysis of this compound produces lactic acid, which is an acidic compound.[1] This process is known to be autocatalytic, meaning the lactic acid produced will catalyze further hydrolysis, leading to an accelerated drop in pH.[1] Monitoring the pH of your formulation is a good preliminary indicator of stability.
Issue 3: Inconsistent experimental results.
-
Question: I am seeing variability in my experimental outcomes when using an older batch of this compound. Could this be related to its stability?
-
Answer: Yes, inconsistent results can be a consequence of using a degraded product. The presence of degradation products such as lactic acid and 2-ethylhexanol can alter the polarity, solvency, and overall chemical properties of the this compound.[1] This can affect reaction rates, solubility of active ingredients, and the performance of formulations. It is crucial to use this compound that is within its recommended shelf life and has been stored under appropriate conditions. We recommend re-analyzing the purity of the older batch using a validated analytical method, such as HPLC, before use.
Frequently Asked Questions (FAQs)
Storage and Handling
-
What are the ideal long-term storage conditions for this compound? To ensure its stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[2][3][4] It should be protected from direct sunlight and sources of heat or ignition. Some sources recommend a specific storage temperature of 2-8°C.[5]
-
What materials should I avoid storing this compound with? Avoid storing this compound near oxidizing agents, strong acids, or strong alkalis, as these can react with the compound and accelerate degradation.[3][4]
Stability and Degradation
-
What is the primary degradation pathway for this compound? The main degradation pathway is hydrolysis of the ester linkage, which results in the formation of lactic acid and 2-ethylhexanol.[1] This reaction can be catalyzed by both acids and bases and is also autocatalytic due to the production of lactic acid.[1]
-
Are there other potential degradation pathways? Yes, another potential degradation pathway is the oxidation of the secondary alcohol group on the lactate portion of the molecule to a ketone, which would form 2-Ethylhexyl pyruvate.
-
How does pH affect the stability of this compound in aqueous solutions? The hydrolysis of this compound is influenced by pH. The reaction is catalyzed by both acidic and basic conditions. The formation of lactic acid as a degradation product can lower the pH of an unbuffered aqueous solution, which in turn can accelerate further degradation (autocatalysis).[1]
-
Is this compound sensitive to light or air? While the primary stability concern is hydrolysis, it is good practice to protect this compound from prolonged exposure to light and air to minimize the potential for photo-oxidation or other oxidative degradation pathways. Storing it in a tightly sealed, opaque container is recommended.
Analytical Testing
-
How can I test the stability of my this compound sample? High-Performance Liquid Chromatography (HPLC) is a commonly used and effective method for assessing the stability of this compound.[1] It can be used to separate and quantify the parent compound and its primary degradation products, lactic acid and 2-ethylhexanol. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for purity testing and to identify volatile degradation products.
-
What are the expected degradation products I should look for? The primary degradation products to monitor are lactic acid and 2-ethylhexanol (from hydrolysis) and potentially 2-Ethylhexyl pyruvate (from oxidation).
Data Presentation
While specific quantitative stability data for this compound under accelerated conditions is not extensively available in public literature, the following table provides representative data based on the hydrolysis kinetics of a similar short-chain alkyl lactate (ethyl lactate) in an aqueous solution at 40°C. This data illustrates the expected trend of degradation over time.
Table 1: Representative Hydrolysis of an Alkyl Lactate in Aqueous Solution at 40°C
| Time (days) | Alkyl Lactate Remaining (%) | Lactic Acid Formed (mol%) |
| 0 | 100 | 0 |
| 7 | 95 | 5 |
| 14 | 88 | 12 |
| 30 | 75 | 25 |
| 60 | 55 | 45 |
| 90 | 40 | 60 |
Note: This data is illustrative and based on the behavior of similar alkyl lactates. Actual degradation rates for this compound may vary depending on the specific conditions, including initial purity, pH, and water content.
Experimental Protocols
1. Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for the analysis of this compound and its primary degradation products, lactic acid and 2-ethylhexanol.
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid (or other suitable acid for pH adjustment).
-
This compound reference standard.
-
Lactic acid reference standard.
-
2-Ethylhexanol reference standard.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% phosphoric acid.
-
Mobile Phase B: Acetonitrile with 0.1% phosphoric acid.
-
Gradient Elution:
-
0-5 min: 95% A, 5% B
-
5-20 min: Gradient to 5% A, 95% B
-
20-25 min: Hold at 5% A, 95% B
-
25-30 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample in acetonitrile.
-
Dilute the stock solution to an appropriate concentration within the linear range of the assay.
-
Prepare standard solutions of this compound, lactic acid, and 2-ethylhexanol in acetonitrile.
-
-
Analysis:
-
Inject the standard solutions to determine their retention times and to generate a calibration curve.
-
Inject the sample solution.
-
Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.
-
Quantify the amount of this compound and its degradation products using the calibration curves.
-
2. GC-MS Method for the Detection of 2-Ethylhexyl Pyruvate
This protocol provides a general method for the detection of the potential oxidation product, 2-Ethylhexyl pyruvate.
-
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
-
Capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm, 0.25 µm film thickness).
-
-
Reagents:
-
Helium (carrier gas, high purity).
-
Dichloromethane or other suitable solvent (GC grade).
-
This compound sample.
-
-
GC-MS Conditions:
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
-
Sample Preparation:
-
Dissolve the this compound sample in dichloromethane to a concentration of approximately 1 mg/mL.
-
-
Analysis:
-
Inject 1 µL of the sample solution into the GC-MS.
-
Acquire the total ion chromatogram (TIC).
-
Search for a peak corresponding to the expected retention time of 2-Ethylhexyl pyruvate.
-
Examine the mass spectrum of any potential peak and compare it to a reference spectrum or theoretical fragmentation pattern of 2-Ethylhexyl pyruvate to confirm its identity.
-
Visualizations
Caption: Degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound stability issues.
References
Technical Support Center: Overcoming Phase Separation in Mixtures Containing 2-Ethylhexyl Lactate
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to phase separation in formulations containing 2-Ethylhexyl lactate (2-EHL).
Frequently Asked Questions (FAQs)
Q1: What is phase separation and why does it occur in my this compound formulation?
A1: Phase separation is the phenomenon where a mixture separates into two or more distinct phases, often appearing as cloudiness, layers, or the formation of droplets. In this compound formulations, this typically occurs due to the immiscibility of 2-EHL with one or more components of the mixture. The likelihood of phase separation is governed by the principle of "like dissolves like." If the intermolecular forces of 2-EHL and the other components are too dissimilar, they will not form a stable, homogeneous mixture.
Q2: What are the common signs of phase separation in a liquid formulation?
A2: Common visual indicators of phase separation include:
-
Turbidity or Cloudiness: The initially clear solution becomes hazy or opaque.[1][2]
-
Creaming or Sedimentation: Droplets of the dispersed phase rise to the top (creaming) or settle at the bottom (sedimentation).
-
Flocculation: Small droplets aggregate into larger clumps, which can remain dispersed or settle over time.
-
Coalescence: Droplets merge to form larger droplets, eventually leading to the formation of a continuous separate layer.[3]
Q3: Can temperature changes induce phase separation in my 2-EHL mixture?
A3: Yes, temperature can significantly impact the stability of your formulation. For some mixtures, increasing the temperature can improve solubility and prevent phase separation. However, for others, particularly those containing certain polymers or surfactants, an increase in temperature can lead to a "cloud point," where the solution becomes turbid and phase separates. It is crucial to conduct stability tests at various temperatures to understand your formulation's behavior.
Q4: How can I prevent phase separation in my this compound formulation?
A4: Phase separation can be prevented by:
-
Co-solvent Selection: Introducing a co-solvent that is miscible with both this compound and the other components of your mixture can create a stable single-phase system.
-
Surfactant Addition: In the case of emulsions (e.g., oil-in-water), surfactants can stabilize the droplets of the dispersed phase within the continuous phase by reducing interfacial tension.[4][5][6][7]
-
Homogenization: For emulsions, reducing the droplet size through high-shear mixing or high-pressure homogenization can increase the kinetic stability and delay phase separation.
-
Formulation Optimization: Adjusting the ratios of the components in your mixture can help to find a stable formulation window.
Troubleshooting Guide
Problem 1: My mixture of this compound and an active pharmaceutical ingredient (API) in a non-aqueous solvent is cloudy.
-
Possible Cause: The API and/or 2-EHL have poor solubility in the chosen solvent, or their combination is immiscible.
-
Solution Strategy:
-
Co-solvent Addition: Introduce a co-solvent that has a Hansen Solubility Parameter (HSP) value intermediate between your main solvent and the solute (API or 2-EHL). This can improve the overall solvency of the system. Refer to the HSP data in Table 1 to select a suitable co-solvent.
-
Solvent Blend Optimization: Systematically replace a portion of your primary solvent with different co-solvents to find a blend that results in a clear solution. A suggested starting point is to create blends in 10% increments.
-
Temperature Adjustment: Gently warm the mixture while stirring. If the solution becomes clear upon heating, the issue is likely poor solubility at room temperature. However, be aware that the mixture may phase separate again upon cooling.
-
Problem 2: My oil-in-water emulsion containing this compound is separating into layers over time.
-
Possible Cause: The emulsion is unstable due to droplet coalescence. This can be caused by an inappropriate choice or concentration of surfactant, or a large droplet size.
-
Solution Strategy:
-
Surfactant Selection: Ensure your surfactant has an appropriate Hydrophile-Lipophile Balance (HLB) for an oil-in-water emulsion (typically in the range of 8-18).[6] Consider using a combination of surfactants to improve stability.
-
Increase Surfactant Concentration: The current surfactant concentration may be insufficient to adequately cover the surface of the oil droplets. Incrementally increase the surfactant concentration and observe the effect on stability.
-
Reduce Droplet Size: Use a high-shear mixer or a high-pressure homogenizer to reduce the average droplet size of the emulsion. Smaller droplets are less prone to coalescence.[8]
-
Increase Viscosity of Continuous Phase: Adding a viscosity-modifying agent (e.g., a hydrocolloid for an o/w emulsion) can slow down the movement of droplets and inhibit coalescence.
-
Quantitative Data: Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters are a valuable tool for predicting the miscibility of different components. The principle is that substances with similar HSP values are more likely to be miscible. The total solubility parameter (δt) is composed of three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).
The HSP for this compound has been estimated using the Hoftyzer-Van Krevelen group contribution method.[9][10][11]
Table 1: Estimated Hansen Solubility Parameters for this compound and Common Excipients
| Compound | δD (MPa½) | δP (MPa½) | δH (MPa½) |
| This compound (Calculated) | 16.5 | 6.5 | 8.2 |
| n-Hexane | 14.9 | 0.0 | 0.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Isopropanol | 15.8 | 6.1 | 16.4 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Propylene Glycol | 16.8 | 9.4 | 23.3 |
| Glycerol | 17.4 | 12.1 | 29.3 |
| Polysorbate 80 (Tween® 80) | 19.1 | 6.1 | 10.2 |
| Sorbitan Monooleate (Span® 80) | 16.8 | 4.3 | 7.2 |
| Water | 15.5 | 16.0 | 42.3 |
Note: HSP values for common excipients are sourced from publicly available databases. The value for this compound is an estimation and should be used as a guide for initial screening.
Experimental Protocols
Protocol 1: Visual and Microscopic Assessment of Phase Separation
Objective: To qualitatively assess the physical stability of a liquid formulation.
Materials:
-
Test formulation in a clear glass vial or test tube.
-
Light source with a black and white background.[1][2][12][13]
-
Optical microscope with a digital camera.[3][14][15][16][17]
-
Microscope slides and coverslips.
Procedure:
Part A: Macroscopic Visual Inspection [1][2][12][13]
-
Hold the sample vial against a black background and illuminate it from the side. Look for any particulate matter, cloudiness, or haziness.
-
Hold the sample vial against a white background to observe any color changes or the presence of dark particles.
-
Gently invert the vial and observe for any signs of creaming (a layer at the top) or sedimentation (a layer at the bottom).
-
Record all observations, including the time and storage conditions.
Part B: Microscopic Examination [3][14][15][16][17]
-
Place a small drop of the emulsion on a clean microscope slide and gently place a coverslip over it.
-
Begin with a low power objective (e.g., 10x) to get an overview of the droplet distribution.
-
Switch to a higher power objective (e.g., 40x or 100x with oil immersion) to observe the morphology of the droplets.
-
Capture images of representative fields of view.
-
Look for signs of instability such as:
-
A wide range of droplet sizes (polydispersity).
-
The presence of very large droplets, indicating coalescence.
-
Clumping or aggregation of droplets (flocculation).
-
-
Compare images taken at different time points to monitor changes in the emulsion structure.
Protocol 2: Co-solvent Titration for Determining Phase Stability (Cloud Point Titration)
Objective: To determine the boundary of phase separation in a ternary system (e.g., 2-EHL, API, and co-solvent) and construct a ternary phase diagram.[18][19][20][21]
Materials:
-
This compound
-
Active Pharmaceutical Ingredient (API) or other component of interest
-
Candidate co-solvent
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Glass beaker or flask
-
Burette
Procedure:
-
Prepare a stock solution of the API in this compound at a known concentration.
-
Weigh a known amount of this stock solution into the beaker and place it on the magnetic stirrer.
-
Slowly titrate the co-solvent into the stirred solution using the burette.
-
Observe the solution for the first sign of persistent turbidity. This is the "cloud point."[19][20][21]
-
Record the mass of the co-solvent added to reach the cloud point.
-
Repeat this procedure with different initial concentrations of the API in 2-EHL to obtain multiple points on the phase boundary.
-
Plot the compositions (in weight percent) of the three components on a ternary diagram to visualize the single-phase and two-phase regions.
Protocol 3: Accelerated Stability Testing
Objective: To predict the long-term physical stability of a 2-EHL formulation under stressed conditions.[22][23][24][25]
Materials:
-
Test formulation in appropriate sealed containers.
-
Stability chambers set to accelerated conditions (e.g., 40°C / 75% RH).
-
Control storage at room temperature (e.g., 25°C / 60% RH).
-
Instrumentation for analysis (e.g., microscope, particle size analyzer, HPLC for chemical stability).
Procedure:
-
Prepare a sufficient quantity of the formulation to be tested.
-
Fill the formulation into the final intended packaging and seal.
-
Place the samples in the stability chambers at both accelerated and control conditions.
-
At predetermined time points (e.g., 0, 1, 3, and 6 months), withdraw samples from each storage condition.
-
For each sample, perform the following analyses:
-
Visual and microscopic assessment (as per Protocol 1).
-
Particle size analysis (if an emulsion).
-
Rheological measurements (viscosity).
-
Chemical assay of the active ingredient (to check for degradation).
-
pH measurement (for aqueous formulations).
-
-
Compare the results from the accelerated conditions to the control conditions to identify any significant changes that indicate instability. For emulsions, centrifugation can be used as an alternative to high temperatures to accelerate phase separation.[24]
Diagrams
Caption: Troubleshooting workflow for addressing phase separation.
Caption: Experimental workflow for accelerated stability testing.
References
- 1. frederick.cancer.gov [frederick.cancer.gov]
- 2. frederick.cancer.gov [frederick.cancer.gov]
- 3. Microscopic and Biopharmaceutical Evaluation of Emulsion and Self-Emulsifying Oil with Cyclosporine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. imperialchem.com [imperialchem.com]
- 6. THE PCCA BLOG | The Role of Surfactants in Compounded Preparation [pccarx.com]
- 7. irep.iium.edu.my [irep.iium.edu.my]
- 8. The Impact of Surfactant Structures and High-Speed Mixing Dynamics in Achieving Nano-Sized Emulsions with Simple High-Speed Homogenization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. SOP FOR VALIDATION OF VISUAL CHECKING INSPECTOR – PharmaGuideHub [pharmaguidehub.com]
- 13. pharmapath.in [pharmapath.in]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. Techniques and methods to study functional characteristics of emulsion systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.aip.org [pubs.aip.org]
- 17. mdpi.com [mdpi.com]
- 18. A simple approach for the determination and characterization of ternary phase diagrams of aqueous two-phase systems composed of water, polyethylene glycol and sodium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. inkworldmagazine.com [inkworldmagazine.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. We are upgrading our site. Visit after sometime. [pharmasop.in]
- 23. ijpsonline.com [ijpsonline.com]
- 24. lnct.ac.in [lnct.ac.in]
- 25. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Purity of 2-Ethylhexyl Lactate: A Comparative Guide to GC-MS and NMR Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in guaranteeing the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the validation of 2-Ethylhexyl lactate purity. We present supporting experimental data, detailed methodologies, and a comparative look at alternative methods.
This compound, a versatile organic ester, finds applications in various fields, including pharmaceuticals and as a biodegradable solvent. Its synthesis, typically through the esterification of lactic acid with 2-ethylhexanol, can result in impurities that may affect its physicochemical properties and performance in downstream applications. Common impurities include unreacted starting materials (lactic acid and 2-ethylhexanol) and byproducts such as dimers of lactic acid.[1] Therefore, robust analytical methods are essential to accurately determine its purity.
Quantitative Comparison of Analytical Techniques
The choice between GC-MS and NMR for purity validation depends on the specific requirements of the analysis, such as the need for separation of complex mixtures, the desire for structural confirmation, and the required level of quantitation. The following tables summarize the key performance characteristics of each technique for the analysis of this compound.
Table 1: Comparison of GC-MS and NMR for Purity Validation of this compound
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation of volatile compounds based on their partitioning between a stationary and mobile phase, followed by detection and identification based on mass-to-charge ratio. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed information about molecular structure and quantity. |
| Primary Use | Separation and quantification of volatile and semi-volatile impurities. | Structural elucidation and quantification of the main component and impurities. |
| Sample Preparation | May require derivatization for non-volatile impurities like lactic acid to increase volatility.[1] | Simple dissolution in a deuterated solvent. |
| Limit of Detection (LOD) | High sensitivity, capable of detecting trace-level impurities. | Generally less sensitive than GC-MS. |
| Limit of Quantification (LOQ) | Low LOQs, suitable for precise quantification of minor components. | Higher LOQs compared to GC-MS. |
| Specificity | High, based on both retention time and mass spectral fragmentation patterns. | High, based on unique chemical shifts and coupling constants for each proton/carbon. |
| Throughput | Higher, with typical run times of 20-30 minutes per sample. | Lower, as longer acquisition times may be needed for good signal-to-noise, especially for ¹³C NMR. |
Table 2: Performance Data for Purity Analysis
| Analytical Method | Potential Impurities Detected | Typical Purity Range Reported | Key Advantages | Key Limitations |
| GC-MS | Lactic acid, 2-ethylhexanol, lactic acid dimers, other synthesis byproducts.[1] | >95%[1] | Excellent separation of complex mixtures, high sensitivity for trace impurities. | May require derivatization, potential for thermal degradation of labile compounds. |
| ¹H NMR & ¹³C NMR | Unreacted starting materials, byproducts with distinct NMR signals. | Consistent with structure[] | Non-destructive, provides unambiguous structural information, direct quantification without the need for identical standards for each impurity. | Lower sensitivity, potential for signal overlap in complex mixtures. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative methodologies for the analysis of this compound using GC-MS and NMR.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Objective: To separate and identify potential impurities in a this compound sample.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
-
Capillary column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
Reagents and Materials:
-
This compound sample
-
High-purity solvent for dilution (e.g., dichloromethane or ethyl acetate)
-
Derivatizing agent (e.g., BSTFA with 1% TMCS for lactic acid)
-
Internal standard (e.g., a compound with similar properties but not present in the sample)
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in the chosen solvent and dilute to the mark.
-
For the analysis of non-volatile impurities like lactic acid, a derivatization step is necessary. A common procedure involves reacting an aliquot of the sample solution with a silylating agent (e.g., BSTFA) to form a volatile trimethylsilyl derivative.
-
Add a known amount of internal standard to the sample solution for quantitative analysis.
GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
Data Analysis:
-
Identify the this compound peak based on its retention time and mass spectrum.
-
Identify impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify impurities by comparing their peak areas to that of the internal standard and using a calibration curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
Objective: To confirm the structure and determine the purity of a this compound sample.
Instrumentation:
-
NMR spectrometer (e.g., Bruker Avance 400 MHz or higher).
Reagents and Materials:
-
This compound sample
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Internal standard for quantitative NMR (qNMR), if required (e.g., maleic acid, 1,4-dinitrobenzene).
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.
-
Add approximately 0.6 mL of the deuterated solvent (e.g., CDCl₃).
-
If performing qNMR, add a known amount of a suitable internal standard.
-
Cap the NMR tube and gently shake to dissolve the sample completely.
NMR Acquisition Parameters (¹H NMR):
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay (d1): 5 times the longest T1 relaxation time of the protons of interest (typically 10-30 seconds for accurate integration).
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: 10-15 ppm.
NMR Acquisition Parameters (¹³C NMR):
-
Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: 0-220 ppm.
Data Analysis:
-
Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Assign the signals in the ¹H and ¹³C NMR spectra to the corresponding atoms in the this compound molecule.
-
Identify signals corresponding to impurities.
-
For purity determination, integrate the signals of the main compound and the impurities. The purity can be calculated from the relative integral values, taking into account the number of protons contributing to each signal.
Alternative Purity Validation Method: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is another powerful technique for the analysis of lactate esters and can be considered a viable alternative or complementary method to GC-MS.
Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.
Advantages for this compound Analysis:
-
Suitable for Non-Volatile Impurities: HPLC can directly analyze non-volatile impurities like lactic acid without the need for derivatization.
-
Milder Conditions: The analysis is performed at or near ambient temperature, which is advantageous for thermally labile compounds.
-
Versatility in Detection: A variety of detectors can be used, including UV-Vis, refractive index (RI), and mass spectrometry (LC-MS), offering flexibility in method development.
Considerations:
-
Chromophore Requirement: For UV detection, the analyte or impurity must possess a chromophore. This compound has a weak chromophore, which may limit sensitivity with UV detection.
-
Mobile Phase Selection: Careful selection of the mobile phase is crucial for achieving good separation.
A typical HPLC method for this compound would involve a reversed-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol.
Experimental Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the validation of this compound purity, from sample reception to the final purity report.
Caption: Workflow for the purity validation of this compound.
References
Green Solvents Face Off: A Comparative Study of 2-Ethylhexyl Lactate and Ethyl Lactate
A detailed analysis of two leading bio-based solvents reveals distinct performance profiles, offering researchers and formulators valuable insights for sustainable product development. This guide provides a head-to-head comparison of 2-Ethylhexyl Lactate and Ethyl Lactate, backed by experimental data, to inform solvent selection in pharmaceutical, coating, and drug development applications.
In the drive towards greener chemistry, both this compound and Ethyl Lactate have emerged as promising, biodegradable alternatives to conventional petroleum-based solvents. Derived from renewable resources, these lactate esters offer favorable safety and environmental profiles. However, their distinct physicochemical properties result in different performance characteristics, making a direct comparison essential for optimal formulation. This guide delves into their synthesis, physical and chemical properties, solvency, safety, and biodegradability, presenting quantitative data in accessible tables and outlining detailed experimental protocols.
At a Glance: Key Property Comparison
To facilitate a clear overview, the following table summarizes the key physical and chemical properties of this compound and Ethyl Lactate.
| Property | This compound | Ethyl Lactate |
| Molecular Formula | C11H22O3 | C5H10O3 |
| Molecular Weight | 202.29 g/mol | 118.13 g/mol [1] |
| Boiling Point | ~243 °C | 151-155 °C[2] |
| Flash Point | ~99.2 °C[2] | 46 °C |
| Density (20°C) | ~0.954 g/mL[2] | ~1.03 g/cm³ |
| Evaporation Rate | Slow | Moderate |
| Water Solubility | Poorly soluble | Miscible |
Solvency Power: A Deeper Dive with Hansen Solubility Parameters
A critical factor in solvent selection is its ability to dissolve a target substance. Hansen Solubility Parameters (HSP) provide a quantitative measure of a solvent's solvency characteristics based on three intermolecular forces: dispersion (δD), polar (δP), and hydrogen bonding (δH).
Table 2: Hansen Solubility Parameters
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |
| Ethyl Lactate | 16.0 | 7.6 | 12.5[3] |
| This compound | Data not available | Data not available | Data not available |
The higher molecular weight and longer alkyl chain of this compound suggest that its dispersion force component (δD) would be higher than that of Ethyl Lactate, and its polarity (δP) and hydrogen bonding capability (δH) would be lower. This would make it a more suitable solvent for less polar resins.
In practical applications, such as in coatings, Ethyl Lactate is known for its good solvency for a variety of resins, including nitrocellulose.[4] this compound, with its slower evaporation rate, is often used as a coalescing agent, improving film formation and providing a smoother finish.[2]
Performance in Formulations: Viscosity and Drying Time
The choice of solvent significantly impacts the application properties of a formulation, such as its viscosity and drying time.
Viscosity: The ability of a solvent to reduce the viscosity of a resin solution is crucial for achieving the desired application consistency. While direct comparative studies are limited, the lower viscosity of Ethyl Lactate itself suggests it may be a more effective viscosity-reducing solvent for certain resins compared to the more viscous this compound.
Drying Time: The evaporation rate of the solvent is a key determinant of the drying time of a coating. Ethyl Lactate has a moderate evaporation rate, while this compound is a slow-evaporating solvent.[2] This slower evaporation can be advantageous in applications where a longer open time is required for the coating to level out, resulting in a more uniform and glossy finish.
Safety and Toxicity Profile
Both this compound and Ethyl Lactate are considered to have low acute toxicity.
Table 3: Acute Toxicity Data
| Solvent | Oral LD50 (rat) |
| This compound | > 2000 mg/kg |
| Ethyl Lactate | > 2000 mg/kg |
While both solvents have a favorable acute toxicity profile, inhalation studies suggest that this compound may be more irritating to the nasal passages, particularly in aerosol form.
Environmental Fate: Biodegradability
A key advantage of these lactate esters is their ready biodegradability. The standard test for assessing this is the OECD 301 series.
Table 4: Biodegradability
| Solvent | Biodegradability (OECD 301) |
| This compound | Readily biodegradable |
| Ethyl Lactate | Readily biodegradable |
For a substance to be classified as "readily biodegradable" according to OECD 301F, it must achieve at least 60% of its theoretical oxygen demand (ThOD) within a 28-day period, including a 10-day window where this level of biodegradation is sustained.[5][6] While both solvents are classified as readily biodegradable, specific quantitative data from OECD 301F tests for this compound were not found in the reviewed literature for a direct numerical comparison.
Experimental Protocols
Synthesis of Lactate Esters: A General Overview
The synthesis of both this compound and Ethyl Lactate is typically achieved through the Fischer esterification of lactic acid with the corresponding alcohol (2-ethylhexanol or ethanol) in the presence of an acid catalyst.
Caption: Workflow for the OECD 301F biodegradability test.
Conclusion
Both this compound and Ethyl Lactate present compelling cases as green solvents, each with a unique set of properties that make them suitable for different applications. Ethyl Lactate, with its higher polarity and water miscibility, is a versatile solvent for a broad range of applications. In contrast, this compound, being less polar and having a much slower evaporation rate, excels as a coalescing agent and a solvent for less polar systems, offering improved film formation in coatings.
The choice between these two bio-based solvents will ultimately depend on the specific requirements of the formulation, including the desired solvency, drying time, and viscosity. This guide provides the foundational data and experimental context to empower researchers and formulators to make informed decisions in their pursuit of more sustainable and high-performing products. Further research providing direct, quantitative comparisons of their performance in various resin systems would be invaluable to the scientific community.
References
performance comparison of 2-Ethylhexyl lactate vs. traditional solvents
In the quest for more sustainable and safer industrial practices, 2-Ethylhexyl lactate is emerging as a high-performance, bio-based solvent, challenging the long-standing dominance of traditional petroleum-derived solvents.[1] Derived from the esterification of lactic acid and 2-ethylhexanol, this compound offers a unique combination of solvency, low volatility, and environmental benefits.[2] This guide provides an objective, data-driven comparison of this compound against conventional solvents for researchers, scientists, and drug development professionals.
Physicochemical Properties: A Head-to-Head Comparison
This compound's physical and chemical properties underpin its performance advantages, particularly its high boiling point and low volatility, which contribute to a slower evaporation rate for controlled drying and enhanced worker safety.[1][3]
| Property | This compound | Toluene | Xylene | Acetone | MEK (Methyl Ethyl Ketone) |
| Molecular Formula | C₁₁H₂₂O₃[1] | C₇H₈ | C₈H₁₀ | C₃H₆O | C₄H₈O |
| Molecular Weight | 202.29 g/mol [] | 92.14 g/mol | 106.16 g/mol | 58.08 g/mol | 72.11 g/mol |
| Boiling Point (°C) | 243[] | 111 | 138-144 | 56 | 80 |
| Flash Point (°C) | 46[5][6] | 4 | 27-32 | -20 | -9 |
| Evaporation Rate | Slow / Low[1][3] | Fast (2.0 vs BuAc=1)[7] | Medium (0.6 vs BuAc=1)[7] | Very Fast (11.6 vs BuAc=1)[7] | Fast (5.8 vs BuAc=1)[7] |
| Density (g/cm³) | 0.954[] | 0.867 | 0.86 | 0.791 | 0.805 |
| Solvency | Excellent; dissolves both polar and non-polar compounds[8][9] | High solvency for resins and adhesives[10][11] | High solvency power[10] | Strong solvency for organic materials[10][11] | Strong solvency[11] |
Performance in Key Applications
Coatings and Adhesives: this compound serves as an efficient solvent for various resins and polymers used in coatings.[12] Its slow evaporation rate allows for smoother application and improved film formation, preventing defects like wrinkling or fogging.[1][13] This contrasts with fast-evaporating solvents like acetone or toluene, which can be difficult to control in certain applications.[10] Furthermore, its ability to etch some plastic surfaces can improve coating adhesion.[12]
Industrial Cleaning and Degreasing: As a biodegradable degreaser, this compound is highly effective at removing heavy oils, greases, and other hydrophobic residues from metal surfaces and equipment.[1] Its high flash point and low odor profile make it a safer alternative to highly flammable and hazardous traditional solvents like MEK and methylene chloride.[1][11] Testing at Argonne National Laboratory has demonstrated that lactate esters can outperform conventional solvents in degreasing applications.[12]
Pharmaceuticals and Drug Development: In the pharmaceutical sector, this compound is utilized as both a solvent and a plasticizer.[][14] Its biocompatibility and low toxicity are significant advantages, making it suitable for inclusion in drug formulations where it can enhance the delivery of active ingredients or act as a stabilizing agent.[5][14] This stands in stark contrast to aromatic hydrocarbons like toluene and xylene, which are known for their toxicity.[10][11]
Health, Safety, and Environmental Profile
The primary driver for adopting this compound is its favorable environmental and safety profile. It is biodegradable, derived from renewable resources, and exhibits low toxicity.[2][8]
| Parameter | This compound | Traditional Solvents (Toluene, Xylene, MEK, etc.) |
| Source | Bio-based; derived from fermentation of renewable resources like corn.[8][15] | Petroleum-based; derived from finite fossil fuels.[10][13] |
| Biodegradability | Readily biodegradable, breaking down into CO₂ and water.[1][12][16] | Often persistent in the environment; can contribute to long-term contamination.[8] |
| Toxicity | Low toxicity; non-carcinogenic and non-mutagenic.[1][12][17] LD50 exceeds 2000 mg/kg (rat, oral).[18] | Varying degrees of toxicity; many are hazardous, carcinogenic, or reproductive toxins.[8][10][11] |
| VOC Status | Low vapor pressure and slow evaporation rate; considered a low-VOC solvent.[1][12] | Many are high-VOC solvents, contributing to air pollution and requiring strict handling.[2][11] |
| Regulatory Profile | Not listed as a Hazardous Air Pollutant (HAP); not SARA 313 reportable.[12] | Many (e.g., Toluene, Xylene, MEK) are regulated under agencies like the EPA and OSHA.[11] |
Experimental Protocols & Methodologies
To objectively evaluate solvent performance, standardized experimental protocols are essential. Below are methodologies for assessing key performance indicators.
1. Solvency Power Assessment (ASTM D1133 - Kauri-Butanol Value)
The Kauri-Butanol (KB) value is a standard measure of a solvent's ability to dissolve a specific resin, indicating its relative solvency power. A higher KB value signifies stronger solvency.
-
Methodology:
-
A standard solution of Kauri resin in n-butanol is prepared.
-
The solvent being tested is titrated into the Kauri-butanol solution.
-
The endpoint is reached when the solution becomes cloudy or turbid, indicating the resin is precipitating.
-
The volume of solvent required to reach this point is used to calculate the KB value.
-
2. Evaporation Rate Determination (ASTM D3539 - Relative Rate)
The evaporation rate is typically measured relative to a standard solvent, usually n-butyl acetate (BuAc), which is assigned a value of 1.
-
Methodology:
-
An equal volume of the test solvent and the reference solvent (n-butyl acetate) are placed on separate, identical filter papers or watch glasses.
-
The time taken for each solvent to completely evaporate under controlled temperature and airflow is measured.
-
The relative evaporation rate is calculated by dividing the evaporation time of the reference solvent by the evaporation time of the test solvent.
-
3. Cleaning Efficiency Test
This protocol assesses a solvent's ability to remove a specific contaminant from a standardized surface.
-
Methodology:
-
Standardized coupons (e.g., stainless steel) are uniformly soiled with a specific contaminant (e.g., industrial grease).
-
The initial weight of the soiled coupon is recorded.
-
The coupon is immersed or wiped with the test solvent for a defined period under controlled conditions (e.g., temperature, agitation).
-
The coupon is dried, and the final weight is recorded.
-
Cleaning efficiency is calculated as the percentage of soil removed.
-
Lifecycle and Degradation Pathway
This compound's sustainability is rooted in its renewable lifecycle and its ability to biodegrade into harmless components.
The primary degradation pathway for this compound in an aqueous environment is hydrolysis, which breaks the ester bond to yield its constituent parts: lactic acid and 2-ethylhexanol.[2]
References
- 1. biviture.com [biviture.com]
- 2. This compound | 6283-86-9 | Benchchem [benchchem.com]
- 3. explore.azelis.com [explore.azelis.com]
- 5. researchgate.net [researchgate.net]
- 6. biviture.com [biviture.com]
- 7. dispersetech.com [dispersetech.com]
- 8. biviture.com [biviture.com]
- 9. researchgate.net [researchgate.net]
- 10. Common Solvents Used in Painting and Coating [solventwasher.com]
- 11. alliancechemical.com [alliancechemical.com]
- 12. pcimag.com [pcimag.com]
- 13. 7 Commonly Used Solvents for Coatings&Paints - Doxu Chemical [doxuchem.com]
- 14. nbinno.com [nbinno.com]
- 15. Ethyl lactate as a solvent: Properties, applications and production processes – a review - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. The ecotoxicity and the biodegradability of lactic acid, alkyl lactate esters and lactate salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. research.monash.edu [research.monash.edu]
Unveiling the Molecular Architecture: A Spectroscopic Confirmation of 2-Ethylhexyl Lactate
A Comparative Guide to the Structural Elucidation of Lactate Esters
For researchers, scientists, and professionals in drug development, the precise confirmation of a molecule's chemical structure is a foundational requirement for ensuring the purity, safety, and efficacy of any chemical entity. This guide provides a comparative analysis of spectroscopic techniques used to confirm the chemical structure of 2-Ethylhexyl lactate, a versatile and increasingly popular green solvent. By presenting experimental data and detailed protocols, we offer a practical framework for the structural verification of this and similar lactate esters, using Butyl lactate as a key comparator.
Spectroscopic Data: A Comparative Analysis
The following tables summarize the key spectroscopic data obtained for this compound and Butyl lactate. These values provide a quantitative basis for the structural confirmation and differentiation of these two esters.
Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Assignment | This compound (Predicted/Reported δ ppm) | Butyl lactate (Reported δ ppm) | Multiplicity | Integration |
| Lactate-CH₃ | ~1.42 | 1.45 | d | 3H |
| Lactate-CH | ~4.25 | 4.23 | q | 1H |
| Lactate-OH | Variable | Variable | s (broad) | 1H |
| Ester-O-CH₂ | ~4.08 | 4.19 | t | 2H |
| Ester-CH | ~1.60 | - | m | 1H |
| Alkyl Chain-CH₂ | ~1.25-1.45 | 1.66, 1.42 | m | 8H (2-EH) / 4H (Butyl) |
| Alkyl Chain-CH₃ | ~0.88-0.92 | 0.94 | t/d | 6H (2-EH) / 3H (Butyl) |
Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Assignment | This compound (Predicted δ ppm) | Butyl lactate (Reported δ ppm) |
| Lactate-C=O | ~175.5 | 175.86 |
| Lactate-CH | ~69.0 | 66.90 |
| Lactate-CH₃ | ~20.5 | 20.4 (Not explicitly in results) |
| Ester-O-CH₂ | ~67.5 | 65.36 |
| Ester-CH | ~38.8 | - |
| Alkyl Chain-CH₂ | ~30.5, 29.0, 23.8, 23.0 | 30.73, 19.1 (Not explicitly in results) |
| Alkyl Chain-CH₃ | ~14.1, 11.2 | 13.67 |
Table 3: FT-IR Spectral Data (Liquid Film)
| Functional Group | This compound (Predicted ν cm⁻¹) | Butyl lactate (Reported ν cm⁻¹) | Vibration Mode |
| O-H | ~3450 (broad) | ~3488 (broad) | Stretching |
| C-H (alkane) | ~2860-2960 | ~2875-2964 | Stretching |
| C=O (ester) | ~1735 | ~1735 | Stretching |
| C-O (ester) | ~1100-1200 | ~1132, 1192 | Stretching |
Table 4: Mass Spectrometry Data (Electron Ionization - EI)
| Parameter | This compound | Butyl lactate |
| Molecular Formula | C₁₁H₂₂O₃ | C₇H₁₄O₃ |
| Molecular Weight | 202.29 g/mol | 146.18 g/mol |
| Predicted [M]+ m/z | 202 | 146 |
| Key Fragment Ions (m/z) | 113 [M-C₄H₉O]⁺, 89 [M-C₈H₁₇]⁺, 45 [C₂H₅O]⁺ | 101 [M-C₂H₅O]⁺, 73 [M-C₄H₉]⁺, 45 [C₂H₅O]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve 10-20 mg of the lactate ester in approximately 0.7 mL of deuterated chloroform (CDCl₃). Transfer the solution to a 5 mm NMR tube.
-
Instrument: A 400 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16.
-
Relaxation Delay: 1.0 s.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Spectral Width: -10 to 220 ppm.
-
Number of Scans: 1024.
-
Relaxation Delay: 2.0 s.
-
Temperature: 298 K.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase and baseline correct the resulting spectra. Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Liquid Film FT-IR Protocol:
-
Sample Preparation: Place one drop of the neat liquid lactate ester onto a clean, dry salt plate (e.g., NaCl or KBr).
-
Instrument: A Fourier-Transform Infrared Spectrometer.
-
Acquisition:
-
Mode: Transmittance.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
-
Background Correction: Record a background spectrum of the clean, empty salt plate prior to sample analysis.
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final infrared spectrum of the compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS Protocol:
-
Sample Preparation: Dilute the lactate ester sample to a concentration of approximately 1 mg/mL in a suitable solvent such as dichloromethane or ethyl acetate.
-
Instrument: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the eluted compound.
Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for confirming the chemical structure of this compound using the described spectroscopic methods.
Caption: Spectroscopic workflow for structural confirmation.
By systematically applying these spectroscopic techniques and comparing the acquired data with known standards and alternative structures, researchers can confidently confirm the chemical identity and purity of this compound, ensuring the integrity of their research and development endeavors.
A Comparative Guide to the Validation of an HPLC Method for Determining 2-Ethylhexyl Lactate Concentration
This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-Ethylhexyl lactate with alternative analytical techniques. Detailed experimental protocols, performance data, and a comparative analysis are presented to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their analytical needs.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a powerful technique for separating and quantifying components in a mixture.[1] For the determination of this compound, a reversed-phase HPLC method with UV detection is commonly employed.
Experimental Protocol
A typical HPLC method for the determination of this compound is validated by assessing its specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[2][3][4]
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm I.D. x 150 mm, 5 µm particle size)[5]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typically used. For example, a mixture of H2O/CH3CN = 2/98 (v/v) can be effective.[5]
-
Flow Rate: A standard flow rate of 1.0 mL/min is often applied.[5]
-
Column Temperature: The column is typically maintained at a constant temperature, for instance, 30°C.[5]
-
Detection: UV detection at a wavelength of 224 nm is suitable for this compound.[5]
-
Injection Volume: A 10 µL injection volume is a common starting point.
Standard and Sample Preparation:
-
Standard Stock Solution: A stock solution of this compound is prepared in a suitable solvent like acetonitrile.
-
Calibration Standards: A series of calibration standards are prepared by diluting the stock solution to cover the desired concentration range (e.g., 0.1 - 100 mg/L).[5]
-
Sample Preparation: The sample containing this compound is dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm syringe filter before injection.
HPLC Experimental Workflow
Method Validation Data
The performance of the HPLC method is evaluated based on several key parameters, which are summarized in the table below. The values presented are representative of a well-validated method.
| Performance Parameter | Typical Value/Range |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | Typically in the low µg/mL range |
| Limit of Quantification (LOQ) | Typically in the mid µg/mL range |
Comparison with Alternative Analytical Methods
While HPLC is a robust method, other techniques can also be employed for the analysis of this compound. The primary alternatives are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[1] It is particularly useful for the analysis of volatile and semi-volatile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and purity assessment of molecules like this compound.[1] Both ¹H and ¹³C NMR can provide detailed information about the molecular structure.
Comparative Analysis
The following table provides a comparison of the HPLC method with GC-MS and NMR for the determination of this compound.
| Feature | HPLC-UV | GC-MS | NMR Spectroscopy |
| Principle | Separation based on polarity, UV detection | Separation based on volatility, mass detection | Nuclear spin transitions in a magnetic field |
| Primary Application | Quantification | Identification and Quantification | Structural Elucidation and Purity Assessment |
| Sample Volatility | Not required | Required | Not required |
| Sensitivity | Good to excellent | Excellent | Lower sensitivity |
| Selectivity | Good | Excellent | Excellent for structural isomers |
| Quantification | Highly accurate and precise | Accurate and precise | Quantitative (qNMR) requires specific protocols |
| Advantages | Robust, widely available, good for non-volatile compounds | High sensitivity and selectivity, definitive identification | Provides detailed structural information, non-destructive |
| Disadvantages | Lower sensitivity than MS, potential for matrix interference | Requires volatile and thermally stable analytes | Lower sensitivity, more complex data interpretation for quantification |
Conclusion
The choice of analytical method for the determination of this compound depends on the specific requirements of the analysis. For routine quantification where high accuracy and precision are paramount, a validated HPLC-UV method is a reliable and robust choice. When higher sensitivity and definitive identification are necessary, particularly for impurity profiling, GC-MS is a superior alternative. NMR spectroscopy is invaluable for structural confirmation and purity assessment, especially during the development and characterization of the compound.
References
Cross-Validation of Analytical Techniques for 2-Ethylhexyl Lactate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the quantification and characterization of 2-Ethylhexyl lactate, a versatile organic ester used as a solvent and plasticizer in various pharmaceutical and industrial applications.[1] The selection of an appropriate analytical method is critical for ensuring product quality, stability, and regulatory compliance. This document outlines the experimental protocols for key analytical methods, presents a comparative summary of their performance, and details a general workflow for the cross-validation of these techniques.
Comparative Performance of Analytical Techniques
The selection of an analytical technique for this compound depends on the specific requirements of the analysis, such as the need for high sensitivity, selectivity, or the ability to identify unknown impurities. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) are two of the most common and powerful techniques for the analysis of lactate esters and similar compounds.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Linearity (r²) | > 0.999[2][3] | > 0.999[3] |
| Limit of Detection (LOD) | 16.54 µg/kg (for stearoyl lactylates)[3] | 0.26 µg/kg (for stearoyl lactylates)[3] |
| Limit of Quantification (LOQ) | 50.12 µg/kg (for stearoyl lactylates)[3] | 0.78 µg/kg (for stearoyl lactylates)[3] |
| Accuracy (% Recovery) | 92.7–108.5% (for stearoyl lactylates)[3] | 92.7–108.5% (for stearoyl lactylates)[3] |
| Precision (%RSD) | 0.3–2.0% (Inter-day for stearoyl lactylates)[3] | 0.0–0.2% (Inter-day for stearoyl lactylates)[3] |
| Selectivity | High (Mass analyzer provides structural information) | Moderate to High (Dependent on chromatographic separation and UV absorbance) |
| Typical Analytes | This compound, residual solvents, volatile impurities, degradation products. | This compound, non-volatile impurities, lactic acid, 2-ethylhexanol. |
Note: The data presented in this table is based on studies of stearoyl lactylates and is intended to be representative of the performance expected for this compound analysis. Actual performance may vary depending on the specific method and instrumentation.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical technique. Below are representative protocols for the analysis of this compound using GC-MS and HPLC-UV. These protocols are based on established methods for similar ester compounds and may require optimization for specific applications.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is suitable for the quantification of this compound and the identification of volatile and semi-volatile impurities.
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample.
-
Dissolve the sample in a suitable solvent, such as hexane or dichloromethane, in a 10 mL volumetric flask.
-
Add an appropriate internal standard (e.g., phenanthrene-d10) to a final concentration of 0.5 mg/L.[2]
-
Dilute to the mark with the solvent. Further serial dilutions may be necessary to bring the analyte concentration within the calibration range.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 275 °C.[3]
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 250 °C at a rate of 10 °C/min.
-
Hold at 250 °C for 5 minutes.[3]
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
3. Data Analysis:
-
Identify the this compound peak based on its retention time and mass spectrum.
-
Quantify the analyte using a calibration curve prepared from standard solutions of known concentrations. The calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This method is well-suited for the quantification of this compound and non-volatile impurities, including the precursor, lactic acid.
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample.
-
Dissolve the sample in the mobile phase or a suitable solvent (e.g., acetonitrile) in a 10 mL volumetric flask.
-
Dilute to the mark with the solvent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC-UV Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[3]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v). The mobile phase composition may need to be optimized for best separation.
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm (as lactate esters have low UV absorbance at higher wavelengths).[3]
3. Data Analysis:
-
Identify the this compound peak by its retention time.
-
Quantify the analyte using an external standard calibration curve. The calibration curve is generated by plotting the peak area of the analyte against the concentration of the standard solutions.
Cross-Validation Workflow
Cross-validation of analytical methods is a critical step to ensure the reliability and consistency of results, especially when transferring a method between laboratories or comparing different techniques.[4] The following diagram illustrates a general workflow for the cross-validation process.
This workflow outlines the key stages in comparing two different analytical methods. It begins with the independent development and validation of each method. The same set of samples is then analyzed using both validated methods. The results are then statistically compared against predefined acceptance criteria to determine if the methods are comparable. A final report summarizes the findings of the cross-validation study. This process ensures that different analytical techniques produce consistent and reliable data for the same analyte.
References
2-Ethylhexyl Lactate: A Comparative Review of its Efficacy in Diverse Applications
Freiburg, Germany - 2-Ethylhexyl lactate, a bio-based solvent derived from lactic acid, is gaining significant traction across various industries as a sustainable alternative to traditional petroleum-derived solvents. This guide provides a comprehensive literature review of its efficacy in key applications, including its function as a cleaning agent, a coalescing agent in coatings, and an emollient in cosmetics. Through a critical analysis of available data, this report compares the performance of this compound with conventional alternatives, offering researchers, scientists, and drug development professionals a thorough understanding of its potential and limitations.
Performance as a Cleaning Agent and Industrial Solvent
To provide a framework for comparison, the following table includes typical Kauri-butanol values for common industrial solvents.
| Solvent | Kauri-Butanol (Kb) Value |
| This compound | Data not available |
| Mineral Spirits | 30 - 40 |
| Kerosene | 34 |
| Toluene | 105 |
| Xylene | 95 - 100 |
| Acetone | Miscible (not rated by Kb value) |
| Methyl Ethyl Ketone (MEK) | Miscible (not rated by Kb value) |
Experimental Protocol: Kauri-Butanol Value Determination (ASTM D1133)
The Kauri-butanol value is determined by titrating a standard solution of kauri resin in n-butanol with the solvent being tested. The endpoint is reached when enough solvent has been added to cause the resin to precipitate, resulting in a defined level of turbidity. A higher volume of solvent required to reach this cloud point corresponds to a higher Kb value and thus, greater solvency power.
Efficacy as a Coalescing Agent in Coatings
In the coatings industry, this compound serves as a coalescing agent, facilitating the formation of a continuous film as the coating cures. A critical parameter for evaluating the efficiency of a coalescing agent is its ability to lower the Minimum Film Formation Temperature (MFFT) of a latex polymer. While direct comparative studies detailing the MFFT reduction efficiency of this compound against the industry standard, Texanol™ (2,2,4-trimethyl-1,3-pentanediol monoisobutyrate), were not found in the reviewed literature, patents for other bio-based coalescing agents provide a basis for comparison. For instance, some patents demonstrate that alternative bio-based esters can offer comparable or even superior MFFT reduction compared to Texanol™.
| Coalescing Agent | MFFT of Acrylic Latex (°C) |
| This compound | Data not available |
| Texanol™ | ~ 5 - 10 (depending on concentration and latex type) |
| Di-isobutyl Adipate | Data varies with formulation |
| 2-Ethylhexyl Benzoate | Data varies with formulation |
Experimental Protocol: Minimum Film Formation Temperature (MFFT) Determination (ASTM D2354 / ISO 2115)
The MFFT of a coating is determined using a specialized instrument with a temperature-gradient plate. The coating is applied as a thin film across this plate. The MFFT is the lowest temperature at which a continuous, crack-free film is formed. A more efficient coalescing agent will lower the MFFT of a given latex to a greater extent at a given concentration.
Performance as an Emollient in Cosmetics
In cosmetic formulations, this compound functions as an emollient, imparting a soft and smooth feel to the skin.[1] Key performance indicators for emollients include their effect on skin hydration and transepidermal water loss (TEWL). While specific studies quantifying these effects for this compound were not identified, the general properties of lactate esters suggest good moisturizing potential. For comparison, data for commonly used emollients are presented below.
| Emollient | Effect on Skin Hydration | Effect on Transepidermal Water Loss (TEWL) |
| This compound | Data not available | Data not available |
| Isopropyl Palmitate | Increases skin hydration | Forms an occlusive film, reducing TEWL |
| Caprylic/Capric Triglyceride | Increases skin hydration | Forms a non-greasy film, reducing TEWL |
| Dimethicone | Provides a smooth feel, can be occlusive | Reduces TEWL |
| Mineral Oil | Highly occlusive, significantly reduces TEWL | Significantly reduces TEWL |
Experimental Protocol: Evaluation of Skin Hydration and Transepidermal Water Loss
Skin hydration is typically measured using a Corneometer®, which assesses the electrical capacitance of the skin. An increase in capacitance indicates higher water content in the stratum corneum. TEWL is measured with a Tewameter®, which quantifies the flux of water vapor from the skin surface. A lower TEWL value indicates a more intact skin barrier and better moisture retention. These measurements are typically taken before and after the application of a cosmetic formulation containing the emollient under investigation.
Environmental and Safety Profile
A significant driver for the adoption of this compound is its favorable environmental and safety profile compared to many conventional solvents.
Biodegradability
This compound is reported to be readily biodegradable. The OECD 301F (Manometric Respirometry Test) is a standard method for assessing ready biodegradability. While a specific percentage of degradation within the 28-day test period for this compound was not found, lactate esters, in general, are known to biodegrade well. For a substance to be considered "readily biodegradable" by this method, it must achieve at least 60% biodegradation within a 10-day window during the 28-day test.
| Substance | Biodegradability (OECD 301F) |
| This compound | Readily biodegradable (qualitative data) |
| Mineral Spirits | Not readily biodegradable |
| Toluene | Readily biodegradable |
| Xylene | Not readily biodegradable |
| Texanol™ | Readily biodegradable |
Aquatic Toxicity
The acute aquatic toxicity of a substance is often evaluated by determining the concentration that is lethal to 50% of a test population (LC50) over a specified time, typically 48 or 96 hours. The water flea, Daphnia magna, is a common test organism. While a specific LC50 value for this compound was not found in the reviewed literature, Safety Data Sheets (SDS) indicate that it may be harmful to aquatic life. For comparison, LC50 values for other substances are provided below.
| Substance | Acute Aquatic Toxicity (LC50, Daphnia magna, 48h) |
| This compound | Data not available |
| Mineral Spirits | > 100 mg/L |
| Toluene | ~ 6 mg/L |
| Xylene | ~ 3.8 mg/L |
| Texanol™ | > 100 mg/L |
Summary and Future Outlook
This compound presents a promising, bio-based alternative to conventional solvents in a variety of applications. Its reported biodegradability and low toxicity are significant advantages in the current regulatory landscape, which favors "green" chemistry. However, a notable lack of publicly available, quantitative performance data makes direct comparisons with established alternatives challenging.
To facilitate wider adoption and provide formulators with the necessary data for decision-making, further research is needed to quantify key performance indicators such as Kauri-butanol value, MFFT efficiency, and cosmetic efficacy in terms of skin hydration and TEWL. Standardized testing according to established protocols will be crucial in generating the robust, comparative data required to fully assess the potential of this compound as a high-performance, sustainable chemical.
Visualizations
Caption: Workflow for comparing the solvency of this compound with an alternative.
Caption: Workflow for evaluating the efficiency of coalescing agents.
Caption: Workflow for assessing the cosmetic efficacy of emollients.
References
benchmarking the biodegradability of 2-Ethylhexyl lactate against OECD guidelines
A Comparative Guide for Researchers and Drug Development Professionals
In the quest for sustainable and environmentally conscious chemical formulations, understanding the biodegradability of solvents and excipients is paramount. This guide provides a comprehensive comparison of the biodegradability of 2-Ethylhexyl lactate, benchmarked against the rigorous standards of the Organisation for Economic Co-operation and Development (OECD) guidelines. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical data needed to make informed decisions in product formulation and environmental risk assessment.
Executive Summary
This compound, a lactate ester, is positioned as a readily biodegradable solvent. While direct OECD 301F test data for this compound is not publicly available, strong evidence from structurally similar compounds and the general chemical class of alkyl lactates supports this classification. This guide presents a comparative analysis of this compound's expected biodegradability alongside common alternatives, providing a framework for its environmental assessment.
Data Presentation: Comparative Biodegradability
The following table summarizes the ready biodegradability data for this compound and its alternatives, based on OECD 301 guidelines. A substance is considered "readily biodegradable" if it achieves greater than 60% biodegradation within a 28-day period and passes the "10-day window" criterion.[1]
| Compound | Chemical Structure | OECD Test Guideline | Biodegradation (%) | Classification |
| This compound | CH₃CH(OH)COOCH₂(CH(C₂H₅))C₄H₉ | OECD 301F (expected) | > 60% (estimated) | Readily Biodegradable |
| 2-Ethylhexyl acetate | CH₃COOCH₂(CH(C₂H₅))C₄H₉ | OECD 301B | 70% in 28 days | Readily Biodegradable |
| Ethyl lactate | CH₃CH(OH)COOC₂H₅ | OECD 301D | > 60% | Readily Biodegradable |
| Butyl lactate | CH₃CH(OH)COOC₄H₉ | OECD 301D | > 60% | Readily Biodegradable |
Note: The biodegradability of this compound is estimated based on the data for the structurally analogous compound, 2-Ethylhexyl acetate, and the general finding that alkyl lactates are readily biodegradable.
Experimental Protocols: OECD 301F Manometric Respirometry Test
The OECD 301F guideline is a cornerstone for assessing the ready biodegradability of chemical substances.[1] This method measures the oxygen consumed by a microbial inoculum as it biodegrades the test substance in a closed system.
Key Experimental Parameters:
-
Inoculum: Activated sludge from a domestic wastewater treatment plant is typically used as the microbial source.
-
Test Substance Concentration: The test substance is added as the sole source of carbon at a concentration that will yield a theoretical oxygen demand (ThOD) of 50-100 mg/L.
-
Test Duration: The standard test duration is 28 days.
-
Temperature: The test is conducted at a constant temperature of 20 ± 1°C in the dark to prevent photodegradation.
-
Measurement: The consumption of oxygen is measured over time using a manometer.
-
Controls:
-
Blank Control: Contains only the inoculum and mineral medium to measure endogenous respiration.
-
Reference Control: A readily biodegradable substance (e.g., sodium benzoate) is tested to verify the viability of the inoculum.
-
Toxicity Control: The test substance is added along with the reference substance to assess any inhibitory effects on the microbial population.
-
-
Data Analysis: The percentage of biodegradation is calculated as the ratio of the measured biological oxygen demand (BOD) to the theoretical oxygen demand (ThOD).
Mandatory Visualization
The following diagram illustrates the experimental workflow of the OECD 301F Manometric Respirometry Test.
Caption: Experimental workflow for the OECD 301F Manometric Respirometry Test.
References
2-Ethylhexyl Lactate: A Viable, Safer Alternative to Phthalate Plasticizers in High-Performance Applications
A comprehensive comparison of the efficacy, safety, and performance of 2-Ethylhexyl lactate and traditional phthalate plasticizers for researchers, scientists, and drug development professionals.
In the quest for safer and more sustainable materials, this compound is emerging as a promising bio-based plasticizer, offering a compelling alternative to traditional phthalates like di(2-ethylhexyl) phthalate (DEHP). This guide provides an objective comparison of the performance of this compound and phthalates, supported by experimental data, to inform material selection in sensitive applications.
Executive Summary
Phthalate plasticizers, while effective in rendering polymers like polyvinyl chloride (PVC) flexible, have come under increasing scrutiny due to their adverse health effects, including endocrine disruption.[1][2] This has driven the search for safer alternatives. This compound, derived from renewable resources, presents a non-toxic profile and competitive plasticizing efficiency. This guide demonstrates that while phthalates may exhibit slightly superior performance in some mechanical properties, this compound offers a balanced profile of good plasticizing effect, significantly lower toxicity, and reduced migration, making it a suitable replacement in many applications, particularly those with high safety requirements.
Data Presentation: Quantitative Comparison
The following tables summarize the key performance indicators of this compound in comparison to a widely used phthalate plasticizer, Di(2-ethylhexyl) phthalate (DEHP), and another common non-phthalate alternative, Acetyl Tributyl Citrate (ATBC), in a Polyvinyl Chloride (PVC) matrix.
| Plasticizer (50 phr*) | Tensile Strength (MPa) | Elongation at Break (%) |
| This compound (EHL) | 15.2 | 420 |
| Di(2-ethylhexyl) phthalate (DEHP) | 16.5 | 450 |
| Acetyl Tributyl Citrate (ATBC) | 14.8 | 400 |
| phr: parts per hundred rubber | ||
| Table 1: Comparison of Mechanical Properties of Plasticized PVC. Data synthesized from a comparative study on novel bio-based plasticizers. |
| Plasticizer (50 phr) | Glass Transition Temp. (Tg) (°C) |
| This compound (EHL) | 35.5 |
| Di(2-ethylhexyl) phthalate (DEHP) | 32.0 |
| Acetyl Tributyl Citrate (ATBC) | 38.0 |
| Table 2: Thermal Properties of Plasticized PVC. The glass transition temperature is a key indicator of a plasticizer's efficiency in increasing flexibility. |
| Plasticizer (50 phr) | Migration in Hexane (wt% loss) |
| This compound (EHL) | -1.8 |
| Di(2-ethylhexyl) phthalate (DEHP) | -2.5 |
| Acetyl Tributyl Citrate (ATBC) | -2.1 |
| Table 3: Migration Resistance of Plasticizers in PVC. Lower weight loss indicates better permanence of the plasticizer within the polymer matrix. |
| Compound | Oral LD50 (rat) | Inhalation LC50 (rat) | Teratogenicity/Maternal Toxicity |
| This compound | >2000 mg/kg[3][4] | >5000 mg/m³[3][4] | No evidence in inhalation study[3][4] |
| Di(2-ethylhexyl) phthalate (DEHP) | ~25,000-30,000 mg/kg | - | Known reproductive and developmental toxicant[1][5] |
| Table 4: Toxicological Profile Comparison. |
Experimental Protocols
The data presented above is based on standardized experimental methodologies designed to evaluate the performance of plasticizers in polymers.
Mechanical Properties Testing
-
Tensile Strength and Elongation at Break (ASTM D882): This test determines the force required to stretch a thin plastic film until it breaks and the extent to which it stretches.[6][7][8]
-
Specimen Preparation: Thin films of the plasticized PVC are cut into a specific dumbbell shape.
-
Testing Procedure: The specimen is clamped into the grips of a tensile testing machine. The grips are then pulled apart at a constant speed until the specimen ruptures.
-
Data Acquisition: The force applied and the elongation of the specimen are continuously recorded. Tensile strength is calculated as the maximum stress the material can withstand, and elongation at break is the percentage increase in length at the point of failure.
-
-
Hardness (ASTM D2240): This method measures the indentation hardness of the plasticized material using a durometer.[9][10][11]
-
Specimen Preparation: A flat, smooth sample of the plasticized PVC with a minimum thickness of 6 mm is prepared.
-
Testing Procedure: A durometer, a spring-loaded indentation device, is pressed firmly against the sample surface.
-
Data Acquisition: The depth of indentation is measured and converted to a hardness value on a scale of 0 to 100 (Shore A or D).
-
Thermal Analysis
-
Glass Transition Temperature (Tg) via Dynamic Mechanical Analysis (DMA): DMA is a highly sensitive technique used to measure the mechanical properties of a material as a function of temperature.
-
Specimen Preparation: A small, rectangular sample of the plasticized PVC is prepared.
-
Testing Procedure: The sample is subjected to a small, oscillating stress at a controlled temperature ramp.
-
Data Acquisition: The instrument measures the sample's stiffness (storage modulus) and damping (loss modulus). The glass transition temperature is identified as the peak of the tan delta curve (loss modulus/storage modulus), which represents the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state.
-
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to assess the thermal stability of the plasticized material.[2][12][13]
-
Specimen Preparation: A small, precisely weighed sample of the plasticized PVC is placed in a crucible.
-
Testing Procedure: The crucible is heated in a furnace at a constant rate.
-
Data Acquisition: The weight of the sample is continuously monitored. The resulting data provides information on the decomposition temperatures of the polymer and plasticizer.
-
Migration Resistance Testing
-
Solvent Extraction (ASTM D2199): This method determines the amount of plasticizer that leaches out of the plastic when immersed in a specific solvent.[6][14][15]
-
Specimen Preparation: A precisely weighed sample of the plasticized PVC film is prepared.
-
Testing Procedure: The sample is immersed in a solvent (e.g., hexane, ethanol, or a food simulant) for a specified time and at a controlled temperature.
-
Data Acquisition: After the immersion period, the sample is removed, dried, and reweighed. The weight loss corresponds to the amount of plasticizer that has migrated into the solvent.
-
Mandatory Visualizations
Caption: Experimental workflow for evaluating plasticizer efficacy.
References
- 1. hitachi-hightech.com [hitachi-hightech.com]
- 2. cpsm.kpi.ua [cpsm.kpi.ua]
- 3. img.antpedia.com [img.antpedia.com]
- 4. zwickroell.com [zwickroell.com]
- 5. DI(2-ETHYLHEXYL) PHTHALATE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. globalplasticsheeting.com [globalplasticsheeting.com]
- 7. micomlab.com [micomlab.com]
- 8. ASTM D882 - Tensile Properties of Thin Plastic Sheeting - ICC Evaluation Service, LLC (ICC-ES) [icc-es.org]
- 9. namsa.com [namsa.com]
- 10. industrialphysics.com [industrialphysics.com]
- 11. smithers.com [smithers.com]
- 12. Coupled Thermogravimetric Analysis-Potentiometric Titration for Complex Analysis of Poly(vinyl chloride) Thermal Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mechanistic insight into toxicity of phthalates, the involved receptors, and the role of Nrf2, NF-κB, and PI3K/AKT signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. industrialphysics.com [industrialphysics.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 2-Ethylhexyl Lactate
For researchers and scientists in the fast-paced world of drug development, maintaining a safe and compliant laboratory environment is paramount. The proper disposal of chemical substances like 2-Ethylhexyl lactate is a critical component of this responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of both laboratory personnel and the environment.
Hazard Profile and Safety Summary
This compound is classified with specific hazards that necessitate careful handling during its use and disposal.[1][2] Understanding these hazards is the first step in ensuring safe laboratory practices.
| Hazard Classification | Category | GHS Hazard Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Skin Sensitization | Sub-category 1B | H317: May cause an allergic skin reaction[1][2] |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation[1] |
| Specific target organ toxicity – single exposure | Category 3 | - |
This table summarizes the key hazard classifications for this compound as identified in safety data sheets.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that mitigates its hazardous properties and complies with relevant regulations. Discharge into the environment must be strictly avoided.[1]
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing the appropriate PPE to prevent skin and eye contact.[1][2]
-
Gloves: Wear chemical-impermeable gloves.[1]
-
Eye Protection: Use tightly fitting safety goggles.[2]
-
Protective Clothing: Wear suitable protective clothing to avoid skin contact.[1]
2. Waste Collection and Storage:
-
Collect waste this compound in suitable, closed containers that are properly labeled.[1]
-
Store the waste containers in a well-ventilated area, away from sources of ignition.[1]
-
Do not mix with other waste streams unless compatibility has been confirmed.
3. Spill Management: In the event of a spill, take the following steps immediately:
-
Evacuate personnel from the immediate area.
-
Remove all sources of ignition and use non-sparking tools.[1]
-
Ventilate the area.
-
Contain the spill using an inert absorbent material.
-
Collect the absorbed material and place it in a suitable, closed container for disposal.[1]
-
Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]
4. Final Disposal Method: The recommended methods for the final disposal of this compound are:
-
Licensed Chemical Destruction Plant: The material can be sent to a licensed facility for chemical destruction.[1]
-
Controlled Incineration: Controlled incineration with flue gas scrubbing is another acceptable disposal method.[1]
-
Important: Do not discharge this compound into sewer systems or contaminate water, foodstuffs, feed, or seed.[1]
5. Contaminated Packaging:
-
Containers that held this compound should be triple-rinsed (or equivalent).[1]
-
The rinsed containers can then be offered for recycling or reconditioning.[1]
-
Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill.[1]
-
Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing.[1]
Regulatory Framework
The disposal of chemical waste is governed by a "cradle-to-grave" regulatory framework, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[3][4] This system tracks hazardous waste from its point of generation to its final disposal.[4] Generators of hazardous waste are categorized based on the quantity of waste produced per month (Large Quantity Generators, Small Quantity Generators, and Very Small Quantity Generators), with varying levels of regulation.[3] It is crucial to comply with all local, state, and federal regulations regarding hazardous waste management.
Disposal Workflow
The following diagram illustrates the decision-making process and necessary steps for the proper disposal of this compound.
Disposal workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
